Product packaging for AK 295(Cat. No.:CAS No. 160399-35-9)

AK 295

Cat. No.: B1664479
CAS No.: 160399-35-9
M. Wt: 504.6 g/mol
InChI Key: TZVQRMYLYQNBOA-KEKNWZKVSA-N
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Description

a dipeptide alpha-ketoamide calpain inhibitor

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H40N4O6 B1664479 AK 295 CAS No. 160399-35-9

Properties

CAS No.

160399-35-9

Molecular Formula

C26H40N4O6

Molecular Weight

504.6 g/mol

IUPAC Name

benzyl N-[(2S)-4-methyl-1-[[1-(3-morpholin-4-ylpropylamino)-1,2-dioxopentan-3-yl]amino]-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C26H40N4O6/c1-4-21(23(31)25(33)27-11-8-12-30-13-15-35-16-14-30)28-24(32)22(17-19(2)3)29-26(34)36-18-20-9-6-5-7-10-20/h5-7,9-10,19,21-22H,4,8,11-18H2,1-3H3,(H,27,33)(H,28,32)(H,29,34)/t21?,22-/m0/s1

InChI Key

TZVQRMYLYQNBOA-KEKNWZKVSA-N

Isomeric SMILES

CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AK 295
AK-295
AK295
Cbz-Leu-Abu-CONH(CH2)3-Mpl
Cbz-Leu-aminobutyrate-CONH(CH2)3-morpholine
CX 295
CX-295
CX295 cpd
Z-Leu-aminobutyric acid-CONH(CH2)3-morpholine

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of p53 Activation by ASTX295: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASTX295 is an orally available, potent, and selective small molecule antagonist of the Murine Double Minute 2 (MDM2) protein.[1][2] In cancers with wild-type TP53, the tumor suppressor protein p53 is often inactivated through its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1][3] By inhibiting the MDM2-p53 interaction, ASTX295 is designed to stabilize and reactivate p53, thereby restoring its tumor-suppressing functions, including cell cycle arrest and apoptosis.[1][4] This document provides a detailed overview of the mechanism of action of ASTX295, supported by preclinical and clinical data, experimental methodologies, and visual representations of the key pathways and workflows.

Core Mechanism of Action: p53-MDM2 Interaction

The p53 tumor suppressor plays a critical role in preventing cancer formation by controlling cell cycle progression and inducing apoptosis in response to cellular stress.[5] The activity of p53 is tightly regulated by MDM2, which binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome.[3] In many tumors with wild-type TP53, the p53 pathway is functionally inactivated by the overexpression or amplification of MDM2.[6]

ASTX295 is an isoindolinone-based compound that competitively binds to the p53-binding pocket of MDM2.[3][7] This high-affinity interaction physically blocks the association between MDM2 and p53.[1] The dissociation of this complex prevents the MDM2-mediated ubiquitination and degradation of p53, leading to the accumulation of functional p53 protein within the tumor cell.[4] The stabilized p53 can then translocate to the nucleus and act as a transcription factor, upregulating the expression of its target genes, such as CDKN1A (encoding p21) and MDM2 itself (as part of a negative feedback loop), which ultimately results in cell cycle arrest and apoptosis.[3][5]

Signaling Pathway of ASTX295-Mediated p53 Activation

ASTX295_Mechanism cluster_0 Normal State (p53 Inactivation) cluster_1 ASTX295 Intervention (p53 Activation) MDM2_N MDM2 p53_N p53 MDM2_N->p53_N Ubiquitination p53_N->MDM2_N Binding Proteasome_N Proteasome p53_N->Proteasome_N Targeting Degradation_N p53 Degradation Proteasome_N->Degradation_N ASTX295 ASTX295 MDM2_A MDM2 ASTX295->MDM2_A Inhibition p53_A p53 (Stabilized) Nucleus Nucleus p53_A->Nucleus Translocation p21 p21 Nucleus->p21 Transcriptional Upregulation Apoptosis Apoptosis Nucleus->Apoptosis Transcriptional Upregulation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: ASTX295 mechanism of p53 activation.

Quantitative Data Summary

The following tables summarize the key quantitative data for ASTX295 from preclinical and clinical studies.

Table 1: In Vitro Potency of ASTX295

ParameterValueCell Line/AssayReference(s)
IC50 (MDM2 Inhibition)<1 nMELISA-based in vitro assay[5][7][8]
GI50 (Growth Inhibition)27 nMSJSA-1 (p53 wild-type, MDM2-amplified)[4][5]
EC50 (p53 Induction)10 nMNot specified[4][5]
Selectivity~1000-foldWild-type vs. mutant TP53 cell lines[3][9]

Table 2: Clinical Pharmacokinetics and Efficacy of ASTX295 (Phase 1)

ParameterValueDosing RegimenReference(s)
Mean Half-life (t1/2)4-6 hours400 mg QD and 660 mg BIW[6][10][11]
Median Time to Max Concentration (tmax)3 hoursNot specified[10][11]
Overall Response Rate (ORR) - Liposarcoma7.9%Not specified[10][11]
Recommended Phase 2 Dose (RP2D)660 mg twice weekly (BIW)N/A[6][10][11]

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

MDM2-p53 Interaction ELISA

This assay quantifies the ability of ASTX295 to inhibit the binding of p53 to MDM2 in a cell-free system.

  • Plate Coating: High-binding 96-well plates are coated with recombinant human MDM2 protein and incubated overnight at 4°C.

  • Blocking: Plates are washed and blocked with a suitable blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.

  • Compound Incubation: A fixed concentration of a biotinylated p53 peptide is mixed with serial dilutions of ASTX295. This mixture is then added to the MDM2-coated wells and incubated.

  • Detection: After washing, streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells to bind to the biotinylated p53.

  • Signal Generation: A colorimetric HRP substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.

  • Data Analysis: The absorbance is read at 450 nm. The IC50 value is calculated as the concentration of ASTX295 that inhibits 50% of the p53-MDM2 binding.

Cellular Viability and Growth Inhibition (GI50) Assay

This experiment determines the concentration of ASTX295 required to inhibit the growth of cancer cell lines by 50%.

  • Cell Seeding: Cancer cells (e.g., SJSA-1) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of ASTX295 for a specified duration (e.g., 72 hours).

  • Viability Assessment: A viability reagent (e.g., CellTiter-Glo) is added to the wells, which measures ATP levels as an indicator of metabolically active cells.

  • Data Acquisition: Luminescence is measured using a plate reader.

  • Data Analysis: The GI50 value is determined by plotting the percentage of cell growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for p53 Pathway Proteins

This technique is used to detect changes in the protein levels of p53 and its downstream targets.

  • Cell Lysis: Cells treated with ASTX295 are harvested and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p53, MDM2, and p21. A loading control antibody (e.g., GAPDH or β-actin) is also used.

  • Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Tumor Model

This animal model assesses the anti-tumor efficacy of ASTX295 in a living organism.

  • Tumor Implantation: Human cancer cells (e.g., SJSA-1) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into vehicle control and ASTX295 treatment groups. ASTX295 is administered orally at specified doses and schedules (e.g., daily or twice weekly).

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Pharmacodynamic Analysis: At specified time points after dosing, tumors and blood samples can be collected to assess the levels of p53 and its target genes via western blotting or ddPCR.[6]

  • Efficacy Evaluation: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Experimental Workflow Diagrams

Western_Blot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to Membrane sds_page->transfer immunoblot Immunoblotting with Primary & Secondary Antibodies transfer->immunoblot detection ECL Detection & Imaging immunoblot->detection

Caption: Western Blotting Experimental Workflow.

Xenograft_Workflow implantation Tumor Cell Implantation growth Tumor Growth Monitoring implantation->growth randomization Randomization into Treatment Groups growth->randomization treatment Oral Administration of ASTX295 or Vehicle randomization->treatment measurement Regular Tumor Volume Measurement treatment->measurement pd_analysis Pharmacodynamic Analysis (Optional) measurement->pd_analysis end Efficacy Evaluation measurement->end

Caption: In Vivo Xenograft Study Workflow.

Conclusion

ASTX295 is a potent MDM2 antagonist that effectively reactivates the p53 tumor suppressor pathway in preclinical models and has shown preliminary efficacy in clinical trials for solid tumors with wild-type TP53.[5][10] Its mechanism of action, centered on the inhibition of the MDM2-p53 interaction, leads to the stabilization of p53 and the subsequent induction of cell cycle arrest and apoptosis.[4] The differentiated pharmacokinetic profile of ASTX295, characterized by a shorter half-life, is designed to minimize on-target bone marrow toxicities, potentially offering an improved therapeutic index compared to first-generation MDM2 inhibitors.[5][12] Further investigation into predictive biomarkers and combination strategies will be crucial in optimizing the clinical application of ASTX295.

References

ATX-295: A Targeted Approach to Mitotic Arrest in Chromosomally Unstable Cancers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ATX-295 is a novel, orally bioavailable small molecule inhibitor targeting the mitotic kinesin motor protein KIF18A. This protein is essential for proper chromosome alignment and segregation during cell division, particularly in cancer cells exhibiting chromosomal instability (CIN). By selectively inhibiting KIF18A, ATX-295 induces mitotic arrest and subsequent cell death in these cancer cells, while largely sparing healthy cells with normal chromosome numbers. Preclinical data have demonstrated the potent and selective activity of ATX-295 in various solid tumor models, including high-grade serous ovarian cancer and triple-negative breast cancer. Notably, whole genome doubling (WGD) has been identified as a strong predictive biomarker for sensitivity to ATX-295. The compound is currently under investigation in a Phase I/II clinical trial for advanced solid tumors. This guide provides a comprehensive overview of the mechanism of action, preclinical data, and relevant experimental protocols for ATX-295.

Mechanism of Action: Inducing Mitotic Catastrophe in Cancer Cells

ATX-295 functions as a selective inhibitor of the ATPase activity of KIF18A.[1] KIF18A is a plus-end directed kinesin that plays a critical role in dampening the oscillations of chromosomes at the metaphase plate, ensuring their proper alignment before segregation into daughter cells. In cancer cells with high levels of CIN, which are often characterized by an abnormal number of chromosomes (aneuploidy) and/or whole genome doubling, the reliance on KIF18A for mitotic fidelity is heightened.

Inhibition of KIF18A's ATPase activity by ATX-295 disrupts its motor function. This leads to hyper-dynamic and uncoordinated chromosome movements, preventing the cells from satisfying the spindle assembly checkpoint. The prolonged mitotic arrest ultimately triggers apoptotic cell death.[2][3] Healthy, chromosomally stable cells are significantly less dependent on KIF18A and are therefore less affected by its inhibition, providing a potential therapeutic window.[4][5]

ATX295_Mechanism cluster_0 Normal Mitosis (Euploid Cell) cluster_1 Mitosis in CIN Cancer Cell + ATX-295 KIF18A_normal KIF18A Chr_Align_normal Proper Chromosome Alignment KIF18A_normal->Chr_Align_normal SAC_Satisfied Spindle Assembly Checkpoint Satisfied Chr_Align_normal->SAC_Satisfied Anaphase Anaphase SAC_Satisfied->Anaphase Viable_Daughter Viable Daughter Cells Anaphase->Viable_Daughter ATX295 ATX-295 KIF18A_cancer KIF18A ATX295->KIF18A_cancer inhibits ATPase_Inhibited ATPase Activity Inhibited KIF18A_cancer->ATPase_Inhibited Chr_Misalign Chromosome Misalignment ATPase_Inhibited->Chr_Misalign SAC_Active Prolonged Mitotic Arrest (SAC Active) Chr_Misalign->SAC_Active Apoptosis Apoptosis SAC_Active->Apoptosis

Figure 1: Proposed signaling pathway of ATX-295 in inducing mitotic arrest.

Quantitative Preclinical Data

The preclinical development of ATX-295 has yielded significant quantitative data supporting its potency and selectivity. These findings are summarized in the tables below.

Table 1: In Vitro Activity of ATX-295
ParameterValueDescriptionSource
KIF18A ATPase Inhibition (IC50) 16 nMThe half maximal inhibitory concentration against the ATPase activity of KIF18A.[1]
Cell Line Dependency (PRISM Screen) 18%Percentage of 826 cancer cell lines dependent on KIF18A for proliferation.[1]
Table 2: In Vivo Efficacy of ATX-295 in Ovarian Cancer Patient-Derived Xenograft (PDX) Models
ParameterValueDescriptionSource
Overall Response Rate 61%Percentage of ovarian PDX models showing tumor stasis or regression with ATX-295 treatment.[1][2]
Responders with WGD 73%Percentage of responding PDX models that were identified as having whole genome doubling.[1][2]
Tumor Regression All WGD(+)All tumors that exhibited regression were positive for whole genome doubling.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for the key experiments cited in the evaluation of ATX-295.

KIF18A ATPase Activity Assay (ADP-Glo™ Assay)

This assay quantifies the ATPase activity of KIF18A by measuring the amount of ADP produced.

Materials:

  • Recombinant human KIF18A protein

  • Taxol-stabilized microtubules

  • ATP

  • ATX-295 or other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 15 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% Tween-20)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of ATX-295 in DMSO.

  • In a 384-well plate, add microtubules and ATP to the assay buffer.

  • Add the diluted ATX-295 or DMSO (vehicle control) to the wells.

  • Initiate the reaction by adding the KIF18A enzyme.

  • Incubate the plate at room temperature for a defined period (e.g., 120 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Cell Proliferation Assay (CellTiter-Glo® Assay)

This assay determines the number of viable cells in culture by quantifying ATP.

Materials:

  • Cancer cell lines (e.g., OVCAR-3)

  • Complete cell culture medium

  • ATX-295

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of ATX-295 in culture medium.

  • Replace the existing medium with the medium containing the ATX-295 dilutions or vehicle control.

  • Incubate the plate for a specified duration (e.g., 72 hours) at 37°C and 5% CO₂.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record the luminescence using a plate reader.

Ovarian Cancer Patient-Derived Xenograft (PDX) Model

PDX models involve the implantation of patient tumor tissue into immunodeficient mice.

Materials:

  • Freshly collected ovarian cancer tissue from patients

  • Immunodeficient mice (e.g., NOD/SCID)

  • Surgical tools

  • ATX-295 formulation for oral administration

  • Calipers for tumor measurement

Procedure:

  • Under sterile conditions, implant a small fragment of the patient's tumor subcutaneously into the flank of an immunodeficient mouse.

  • Monitor the mice for tumor growth. Once tumors reach a specified size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

  • Administer ATX-295 orally at the desired dose and schedule (e.g., 30 mg/kg, twice daily).[2] The control group receives the vehicle.

  • Measure tumor volume with calipers at regular intervals.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Immunohistochemistry for Mitotic Arrest (Phospho-Histone H3)

This technique is used to detect cells in mitosis by staining for the phosphorylated form of histone H3 (pHH3), a specific marker of this cell cycle phase.

Materials:

  • Formalin-fixed, paraffin-embedded tumor tissue sections from PDX models

  • Primary antibody against phospho-histone H3 (Ser10)

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • DAB chromogen substrate

  • Hematoxylin for counterstaining

  • Microscope

Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval using a heat-based method.

  • Block endogenous peroxidase activity.

  • Incubate the sections with the primary anti-pHH3 antibody.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Develop the signal with the DAB substrate, which will produce a brown precipitate in positive cells.

  • Counterstain with hematoxylin to visualize the cell nuclei.

  • Dehydrate, clear, and mount the slides.

  • Examine the slides under a microscope and quantify the percentage of pHH3-positive cells (mitotic index).

Visualizations: Workflows and Logical Relationships

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation ATPase_Assay KIF18A ATPase Assay (IC50 Determination) Prolif_Assay Cell Proliferation Assay (e.g., OVCAR-3) ATPase_Assay->Prolif_Assay Biomarker_ID Biomarker Identification (e.g., WGD analysis) Prolif_Assay->Biomarker_ID PDX_Model PDX Model Establishment (Ovarian Cancer) Biomarker_ID->PDX_Model Treatment ATX-295 Dosing PDX_Model->Treatment Tumor_Growth Tumor Growth Measurement Treatment->Tumor_Growth IHC Immunohistochemistry (pHH3 for Mitotic Arrest) Tumor_Growth->IHC

Figure 2: A typical experimental workflow for evaluating a KIF18A inhibitor like ATX-295.

WGD_Logic CIN High Chromosomal Instability (CIN) KIF18A_Dep Increased Dependency on KIF18A CIN->KIF18A_Dep WGD Whole Genome Doubling (WGD) WGD->CIN is a strong predictor of ATX295_Sens Sensitivity to ATX-295 KIF18A_Dep->ATX295_Sens

Figure 3: Logical relationship between Whole Genome Doubling (WGD) and sensitivity to ATX-295.

Conclusion and Future Directions

ATX-295 represents a promising targeted therapy for cancers characterized by chromosomal instability. Its selective mechanism of action, potent preclinical activity, and the identification of a predictive biomarker in whole genome doubling provide a strong rationale for its ongoing clinical development.[4][6] The Phase I/II trial will be crucial in determining the safety, tolerability, and preliminary efficacy of ATX-295 in patients with advanced solid tumors.[3][7] Future research will likely focus on further refining the patient selection strategy, exploring potential combination therapies, and investigating mechanisms of resistance. The data gathered to date position ATX-295 as a potentially best-in-class KIF18A inhibitor with the potential to address significant unmet needs in oncology.[6][8]

References

KIF1A as a Therapeutic Target in Oncology: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kinesin Family Member 18A (KIF18A) has emerged as a compelling therapeutic target in oncology. This motor protein, crucial for the proper alignment and segregation of chromosomes during mitosis, is frequently overexpressed in a wide array of human cancers. Its elevated expression is often correlated with advanced tumor stages, poor prognosis, and resistance to therapy. Notably, cancer cells, particularly those with high chromosomal instability (CIN), exhibit a significant dependency on KIF18A for survival, a vulnerability not observed in normal, healthy cells. This differential reliance presents a promising therapeutic window for the development of targeted inhibitors. This technical guide provides a comprehensive overview of KIF18A's role in cancer, its prognostic value, the signaling pathways it influences, and the current landscape of KIF18A inhibitors in preclinical and clinical development.

KIF18A Expression and Prognostic Significance in Cancer

Bioinformatic analyses of large-scale cancer databases, such as The Cancer Genome Atlas (TCGA), have revealed that KIF18A is significantly upregulated in a multitude of malignancies. This overexpression is not merely a bystander effect but is actively involved in tumor progression.

Pan-Cancer Overexpression of KIF18A

KIF18A mRNA expression is upregulated in at least 27 different tumor types when compared to corresponding normal tissues[1][2]. This broad overexpression across various cancers highlights its potential as a widely applicable therapeutic target.

Table 1: KIF18A Overexpression in Various Cancers

Cancer TypeAbbreviationKIF18A Expression Status
Bladder Urothelial CarcinomaBLCAUpregulated[1]
Breast invasive carcinomaBRCAUpregulated[1]
Cervical squamous cell carcinomaCESCUpregulated[1]
CholangiocarcinomaCHOLUpregulated[1]
Colon adenocarcinomaCOADUpregulated[1]
Esophageal carcinomaESCAUpregulated[1]
Glioblastoma multiformeGBMUpregulated[1]
Head and Neck squamous cell carcinomaHNSCUpregulated[1]
Kidney renal clear cell carcinomaKIRCUpregulated[1]
Kidney renal papillary cell carcinomaKIRPUpregulated[1]
Liver hepatocellular carcinomaLIHCUpregulated[1]
Lung adenocarcinomaLUADUpregulated[1]
Lung squamous cell carcinomaLUSCUpregulated[1]
Rectum adenocarcinomaREADUpregulated[1]
Stomach adenocarcinomaSTADUpregulated[1]
Uterine Corpus Endometrial CarcinomaUCECUpregulated[1]
Prognostic Value of KIF18A Expression

High expression of KIF18A is significantly associated with poor clinical outcomes in several cancer types. Pan-cancer analyses have demonstrated a correlation between elevated KIF18A levels and worse overall survival (OS), disease-specific survival (DSS), and progression-free interval (PFI)[2].

Table 2: Prognostic Significance of High KIF18A Expression

Cancer TypeAbbreviationPrognostic Impact (High KIF18A)Hazard Ratio (OS)95% CIp-valueReference
Hepatocellular CarcinomaLIHCIndependent factor for poor OS & DFS1.6821.089-2.6000.019[3]
Multiple Cancers (Meta-analysis)-Poor Overall Survival1.771.58-1.98<0.00001[4]
Multiple Cancers (Meta-analysis)-Poor Recurrence-Free Survival1.401.31-1.49<0.00001[4]
Multiple Cancers (Meta-analysis)-Poor Distant Metastasis-Free Survival1.721.49-1.99<0.00001[4]

KIF18A's Role in Mitosis and Carcinogenesis

KIF18A is a plus-end directed motor protein that plays a critical role in regulating microtubule dynamics during mitosis. Its primary function is to ensure the proper congression of chromosomes to the metaphase plate, a crucial step for accurate chromosome segregation. In cancer cells, particularly those with CIN, the mitotic process is often chaotic. These cells become highly dependent on KIF18A to manage this instability and successfully complete cell division. Inhibition of KIF18A in these cells leads to mitotic catastrophe and subsequent cell death, while normal cells, which are not reliant on KIF18A to the same extent, are largely unaffected.

KIF18A_Mitotic_Role cluster_mitosis Mitosis in Chromosomally Unstable Cancer Cells cluster_inhibition Effect of KIF18A Inhibition High CIN High CIN KIF18A KIF18A High CIN->KIF18A Upregulation & Dependency Chromosome Congression Chromosome Congression KIF18A->Chromosome Congression Ensures Proper Alignment Mitotic Arrest Mitotic Arrest KIF18A->Mitotic Arrest Leads to Successful Mitosis Successful Mitosis Chromosome Congression->Successful Mitosis Cell Proliferation Cell Proliferation Successful Mitosis->Cell Proliferation KIF18A Inhibitor KIF18A Inhibitor KIF18A Inhibitor->KIF18A Blocks Function Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Figure 1: Role of KIF18A in Mitosis and Impact of Inhibition.

Signaling Pathways Involving KIF18A

KIF18A's role in oncology extends beyond its mechanical function in mitosis. It is implicated in several signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

JNK1/c-Jun Signaling Pathway

Recent studies have identified KIF18A as a novel target of the JNK1/c-Jun signaling pathway. JNK1 can phosphorylate the transcription factor c-Jun, which in turn binds to the KIF18A promoter and activates its transcription. This pathway is crucial for the proliferation of cervical cancer cells.

JNK1_cJun_KIF18A_Pathway Stress Stimuli Stress Stimuli JNK1 JNK1 Stress Stimuli->JNK1 Activates c-Jun c-Jun JNK1->c-Jun Phosphorylates KIF18A Gene KIF18A Gene c-Jun->KIF18A Gene Binds to promoter & Activates transcription KIF18A Protein KIF18A Protein KIF18A Gene->KIF18A Protein Translation Cell Proliferation Cell Proliferation KIF18A Protein->Cell Proliferation Promotes KIF18A_Downstream_Pathways KIF18A KIF18A PI3K/AKT Pathway PI3K/AKT Pathway KIF18A->PI3K/AKT Pathway Activates MMP-7/MMP-9 Pathway MMP-7/MMP-9 Pathway KIF18A->MMP-7/MMP-9 Pathway Promotes Cell Proliferation Cell Proliferation PI3K/AKT Pathway->Cell Proliferation Cell Survival Cell Survival PI3K/AKT Pathway->Cell Survival Invasion & Metastasis Invasion & Metastasis MMP-7/MMP-9 Pathway->Invasion & Metastasis IHC_Workflow Deparaffinization\n& Rehydration Deparaffinization & Rehydration Antigen\nRetrieval Antigen Retrieval Deparaffinization\n& Rehydration->Antigen\nRetrieval Blocking Blocking Antigen\nRetrieval->Blocking Primary\nAntibody\nIncubation\n(anti-KIF18A) Primary Antibody Incubation (anti-KIF18A) Blocking->Primary\nAntibody\nIncubation\n(anti-KIF18A) Secondary\nAntibody\nIncubation Secondary Antibody Incubation Primary\nAntibody\nIncubation\n(anti-KIF18A)->Secondary\nAntibody\nIncubation Detection\n(e.g., DAB) Detection (e.g., DAB) Secondary\nAntibody\nIncubation->Detection\n(e.g., DAB) Counterstaining\n(e.g., Hematoxylin) Counterstaining (e.g., Hematoxylin) Detection\n(e.g., DAB)->Counterstaining\n(e.g., Hematoxylin) Dehydration\n& Mounting Dehydration & Mounting Counterstaining\n(e.g., Hematoxylin)->Dehydration\n& Mounting Microscopy Microscopy Dehydration\n& Mounting->Microscopy MTT_Assay_Workflow Seed Cells in\n96-well Plate Seed Cells in 96-well Plate Treat with KIF18A\nsiRNA or Inhibitor Treat with KIF18A siRNA or Inhibitor Seed Cells in\n96-well Plate->Treat with KIF18A\nsiRNA or Inhibitor Incubate for\nDesired Time Incubate for Desired Time Treat with KIF18A\nsiRNA or Inhibitor->Incubate for\nDesired Time Add MTT\nReagent Add MTT Reagent Incubate for\nDesired Time->Add MTT\nReagent Incubate (2-4h) Incubate (2-4h) Add MTT\nReagent->Incubate (2-4h) Solubilize\nFormazan Crystals\n(e.g., DMSO) Solubilize Formazan Crystals (e.g., DMSO) Incubate (2-4h)->Solubilize\nFormazan Crystals\n(e.g., DMSO) Measure Absorbance\n(570 nm) Measure Absorbance (570 nm) Solubilize\nFormazan Crystals\n(e.g., DMSO)->Measure Absorbance\n(570 nm) PDX_Model_Workflow Obtain Patient\nTumor Tissue Obtain Patient Tumor Tissue Implant into\nImmunocompromised\nMice Implant into Immunocompromised Mice Obtain Patient\nTumor Tissue->Implant into\nImmunocompromised\nMice Tumor\nEngraftment &\nExpansion Tumor Engraftment & Expansion Implant into\nImmunocompromised\nMice->Tumor\nEngraftment &\nExpansion Randomize Mice\ninto Treatment\nGroups Randomize Mice into Treatment Groups Tumor\nEngraftment &\nExpansion->Randomize Mice\ninto Treatment\nGroups Administer KIF18A\nInhibitor or Vehicle Administer KIF18A Inhibitor or Vehicle Randomize Mice\ninto Treatment\nGroups->Administer KIF18A\nInhibitor or Vehicle Monitor Tumor\nGrowth & Animal\nHealth Monitor Tumor Growth & Animal Health Administer KIF18A\nInhibitor or Vehicle->Monitor Tumor\nGrowth & Animal\nHealth Endpoint Analysis\n(Tumor size, IHC, etc.) Endpoint Analysis (Tumor size, IHC, etc.) Monitor Tumor\nGrowth & Animal\nHealth->Endpoint Analysis\n(Tumor size, IHC, etc.)

References

An In-depth Technical Guide to the Discovery of MDM2-p53 Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by controlling cell cycle arrest and apoptosis.[1] In many human cancers that retain wild-type p53, its function is abrogated by its principal cellular antagonist, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[2][3] Overexpression of MDM2, observed in a significant percentage of tumors, leads to the ubiquitination and subsequent proteasomal degradation of p53, effectively neutralizing its tumor-suppressive capabilities.[2][3] The discovery of small-molecule inhibitors that disrupt the MDM2-p53 protein-protein interaction (PPI) has emerged as a promising therapeutic strategy to reactivate p53 and restore its function in cancer cells.[4][5] This guide provides a comprehensive technical overview of the discovery of MDM2-p53 interaction inhibitors, detailing the underlying biology, key inhibitor classes, essential experimental protocols for their characterization, and a logical workflow for their discovery and development.

The MDM2-p53 Signaling Pathway: A Critical Axis in Cancer

Under normal physiological conditions, p53 levels are kept low through an autoregulatory negative feedback loop with MDM2.[2] p53, a potent transcription factor, can bind to the promoter of the MDM2 gene and induce its expression. The resulting MDM2 protein, in turn, binds to the N-terminal transactivation domain of p53.[2] This interaction has three major consequences: it directly blocks p53's transcriptional activity, it promotes the nuclear export of p53, and most critically, it acts as an E3 ubiquitin ligase, tagging p53 for degradation by the proteasome.[3]

In response to cellular stress, such as DNA damage or oncogenic signaling, this interaction is disrupted, leading to the stabilization and activation of p53.[2] Activated p53 then orchestrates a cellular response that can lead to cell cycle arrest, allowing for DNA repair, or apoptosis, eliminating damaged cells.[6] In many cancers, the amplification of the MDM2 gene leads to an overabundance of the MDM2 protein, which continuously suppresses p53, thereby allowing cancer cells to evade apoptosis and proliferate uncontrollably.[5][7] Small-molecule inhibitors of the MDM2-p53 interaction are designed to mimic the natural disruption of this complex, thereby liberating p53 from MDM2's negative regulation and reactivating its tumor-suppressive functions.[1]

MDM2-p53 signaling pathway and point of intervention.

Major Classes of MDM2-p53 Interaction Inhibitors

The discovery of small-molecule inhibitors targeting the MDM2-p53 interaction has led to the development of several distinct chemical classes. These compounds are designed to mimic the key hydrophobic interactions of the p53 α-helix (primarily involving residues Phe19, Trp23, and Leu26) with the hydrophobic cleft on the surface of MDM2.

Nutlins (cis-Imidazoline Analogs)

The Nutlins were the first class of potent and selective small-molecule MDM2 inhibitors to be discovered.[8] Nutlin-3a, the active enantiomer, binds to the p53-binding pocket of MDM2, preventing the interaction with p53 and leading to its stabilization and the activation of the p53 pathway.[9] This class of compounds has been extensively studied and has paved the way for the clinical development of MDM2 inhibitors.[8]

Spiro-oxindole Analogs

Spiro-oxindoles represent another well-established class of MDM2 inhibitors. Through structure-based design, compounds in this class have been optimized to achieve high binding affinity and potent cellular activity.[10] A notable example is SAR405838 (MI-773), which has demonstrated significant antitumor effects in preclinical models and has advanced into clinical trials.[11]

Piperidinone Analogs

The piperidinone scaffold has yielded highly potent and orally bioavailable MDM2 inhibitors.[12] AMG 232 (idalinutlin) is a clinical-stage compound from this class that binds to MDM2 with picomolar affinity, leading to robust p53 activation and tumor growth inhibition in preclinical models.[13]

Other Investigational Classes

Numerous other chemical scaffolds are being explored for their potential to inhibit the MDM2-p53 interaction. These include benzodiazepines, isoquinolinones, and chromenotriazolopyrimidines, among others. The ongoing research in this area aims to identify novel inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Quantitative Comparison of Key MDM2-p53 Inhibitors

The following tables summarize the biochemical and cellular activities of representative MDM2-p53 inhibitors from different chemical classes. This data allows for a direct comparison of their potencies.

Table 1: Biochemical Potency of MDM2-p53 Inhibitors

CompoundChemical ClassBinding AssayTargetKi (nM)Kd (nM)IC50 (nM)
Nutlin-3acis-ImidazolineFPMDM26.4 - 140-90
RG7112cis-ImidazolineTR-FRETMDM2--18
SAR405838 (MI-773)Spiro-oxindoleFPMDM20.88-13.3
MI-888Spiro-oxindoleFPMDM20.44--
AMG 232 (Idalinutlin)PiperidinoneSPRMDM2-0.0450.6

Data compiled from multiple sources.[3][12][14][15][16]

Table 2: Cellular Potency of MDM2-p53 Inhibitors in p53 Wild-Type Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)
Nutlin-3aSJSA-1 (Osteosarcoma)Proliferation1 - 2
RG7112MHM (Melanoma)Cell Growth0.18
SAR405838 (MI-773)SJSA-1 (Osteosarcoma)Cell Growth0.092
SAR405838 (MI-773)RS4;11 (Leukemia)Cell Growth0.089
AMG 232 (Idalinutlin)SJSA-1 (Osteosarcoma)Proliferation (BrdU)0.0091
AMG 232 (Idalinutlin)HCT-116 (Colon)Proliferation (BrdU)0.010

Data compiled from multiple sources.[5][12][14][17]

Experimental Protocols for Inhibitor Characterization

A tiered approach is recommended for the in vitro and in-cell characterization of novel MDM2-p53 inhibitors. This workflow typically begins with high-throughput biochemical screens to identify direct binders, followed by secondary biochemical assays for confirmation and potency determination. Promising compounds are then advanced to cell-based assays to evaluate their activity in a physiological context.

Experimental_Workflow Tiered Experimental Workflow for Inhibitor Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models HTS Primary Screen (HTS) (e.g., FP, AlphaLISA) Confirmation Hit Confirmation & Potency (e.g., SPR, TR-FRET) HTS->Confirmation Active Compounds Target_Engagement Target Engagement & Pathway Activation (e.g., p53 Reporter, Western Blot) Confirmation->Target_Engagement Potent Binders Phenotypic Phenotypic Assays (e.g., Cell Viability, Apoptosis) Target_Engagement->Phenotypic On-Target Activity Xenograft Xenograft Models (Efficacy & PK/PD) Phenotypic->Xenograft Lead Candidates

References

Preclinical Evidence for ATX-295 in Ovarian Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ATX-295 is a novel, orally bioavailable, small-molecule inhibitor of the mitotic kinesin KIF18A, currently under development by Accent Therapeutics. Preclinical evidence strongly supports its therapeutic potential in ovarian cancer, particularly in tumors characterized by high chromosomal instability (CIN). KIF18A is essential for chromosome alignment during mitosis in cancer cells with an abnormal number of chromosomes (aneuploidy), a common feature of high-grade serous ovarian cancer (HGSOC). Inhibition of KIF18A by ATX-295 selectively induces mitotic catastrophe and subsequent cell death in these chromosomally unstable cancer cells, while sparing healthy, chromosomally normal (euploid) cells. Whole-genome doubling (WGD) has been identified as a robust predictive biomarker for sensitivity to ATX-295, offering a promising strategy for patient stratification. This document provides a comprehensive overview of the preclinical data and methodologies that form the basis for the clinical investigation of ATX-295 in ovarian cancer.

Mechanism of Action: Targeting Chromosomal Instability

KIF18A is a plus-end-directed motor protein that plays a critical role in dampening chromosome oscillations to facilitate proper alignment at the metaphase plate during mitosis.[1] Many aggressive cancers, including HGSOC, exhibit significant chromosomal instability, often initiated by a whole-genome doubling event.[2][3] These WGD-positive (WGD+) and aneuploid cells become highly dependent on KIF18A to manage the chaotic mitotic environment and successfully complete cell division.[2][3]

ATX-295 exploits this dependency by inhibiting the ATPase activity of KIF18A.[2] This disruption of KIF18A function prevents proper chromosome alignment, leading to prolonged mitotic arrest and ultimately, mitotic catastrophe and apoptotic cell death.[4] Because healthy diploid cells are not reliant on KIF18A to the same extent, ATX-295 offers a selective, targeted approach to treating these genetically defined tumors.[4][5][6]

cluster_0 WGD+ Ovarian Cancer Cell cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome WGD Whole-Genome Doubling (WGD) & Chromosomal Instability (CIN) Dependency High Dependency on KIF18A for Mitotic Regulation WGD->Dependency Mitosis Mitosis Dependency->Mitosis KIF18A KIF18A Motor Protein Mitosis->KIF18A Inhibition KIF18A Inhibition KIF18A->Inhibition ATX295 ATX-295 ATX295->Inhibition Disruption Disruption of Chromosome Alignment & Mitotic Arrest Inhibition->Disruption Catastrophe Mitotic Catastrophe & Apoptosis Disruption->Catastrophe

Caption: Mechanism of Action of ATX-295 in WGD+ Ovarian Cancer.

Quantitative Preclinical Data

The preclinical efficacy of ATX-295 has been demonstrated through biochemical assays, in vitro cell-based models, and in vivo xenograft studies.

Biochemical Potency and Selectivity

ATX-295 is a potent inhibitor of the KIF18A ATPase motor activity and demonstrates high selectivity against other key mitotic kinesins.

Target Assay Type IC50 (nM) Reference
KIF18A ATPase Activity16[1]
CENPEATPase Activity>10,000
EG5ATPase Activity5,870
In Vitro Anti-Proliferative Activity

ATX-295 demonstrates potent anti-proliferative effects in ovarian cancer cell lines characterized by chromosomal instability (CIN+), particularly those with whole-genome doubling (WGD+), while having minimal impact on CIN- or WGD- cell lines.

Cell Line Cancer Type Genomic Feature Key Result Reference
OVCAR-3HGSOCCIN+, WGD+Sensitive, induces mitotic arrest & apoptosis[1][2]
A2780Ovarian CancerCIN-Insensitive, no induction of apoptosis markers[1]
HGSOC PanelHGSOCVarious9 of 14 (64%) cell lines showed strong growth inhibition[1]
Pan-Cancer Panel826 Cell LinesVarious~18% of all lines showed sensitivity[1]
In Vivo Anti-Tumor Efficacy

Oral administration of ATX-295 leads to significant, dose-dependent tumor growth inhibition and regression in ovarian cancer xenograft models, with a strong correlation between response and WGD status.

Model Type Model Name WGD Status Dose (Oral) Key Outcome Reference
Cell-Derived XenograftOVCAR-3WGD+10 & 15 mg/kg BIDDose-dependent tumor regression[2][3]
Cell-Derived XenograftOVK18WGD-Not specifiedNo anti-tumor activity observed[2][3]
Patient-Derived XenograftOvarian PDX PanelMixed30 mg/kg BID61% of models responded (stasis or better)[3]
Patient-Derived XenograftResponding PDX PanelMixed30 mg/kg BID73% of responding models were WGD+[2][3]

Experimental Protocols

KIF18A Biochemical ATPase Assay

This assay quantifies the ability of a compound to inhibit the ATP hydrolysis activity of the KIF18A motor protein, which is essential for its function.

  • Principle: An ADP-Glo™ luminescence-based assay is used. The amount of ADP produced in the enzymatic reaction is measured, which is inversely proportional to the inhibition of KIF18A by the test compound.

  • Protocol Outline:

    • Recombinant human KIF18A motor domain (e.g., amino acids 1-374) is incubated with microtubules (e.g., 0.1 mg/mL) and ATP (e.g., 10 µM) in a reaction buffer.

    • ATX-295 is added in a serial dilution to determine a dose-response curve.

    • The reaction is initiated by the addition of the KIF18A protein.

    • After incubation, ADP-Glo™ reagent is added to terminate the enzymatic reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which fuels a luciferase/luciferin reaction.

    • The resulting luminescence is measured on a plate reader, and IC50 values are calculated.

Cell Viability and Apoptosis Assays

These assays measure the effect of ATX-295 on cancer cell proliferation and its ability to induce programmed cell death.

  • Principle: Cell proliferation is assessed by quantifying viable cells after a set treatment period. Apoptosis is measured by detecting markers of mitotic arrest and cell death via Western blot.

  • Protocol Outline (Proliferation):

    • Ovarian cancer cell lines (e.g., OVCAR-3, A2780) are seeded in multi-well plates.

    • After allowing cells to adhere, they are treated with a range of ATX-295 concentrations or a vehicle control (DMSO) for an extended period (e.g., 7 days).

    • Cell viability is quantified using a reagent such as CellTiter-Glo®, which measures ATP levels.

  • Protocol Outline (Western Blot):

    • Cells are treated with ATX-295 (e.g., 24 hours).

    • Cell lysates are collected, and protein concentration is normalized.

    • Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against markers of mitotic arrest (phospho-Histone H3), DNA damage (γH2AX), and apoptosis (Cleaved PARP).

    • Blots are then incubated with secondary antibodies and visualized.

In Vivo Xenograft Studies

Xenograft models are used to evaluate the anti-tumor activity of ATX-295 in a living organism.

cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis start Patient Tumor Sample (Ascites or Biopsy) or Cancer Cell Line (e.g., OVCAR-3) implant Implantation of Tumor Cells/Fragments into Immunocompromised Mice (e.g., Subcutaneous or Orthotopic) start->implant growth Tumor Growth Monitoring (e.g., Caliper Measurement) implant->growth random Randomization into Treatment Cohorts growth->random treat Daily Oral Gavage with: - Vehicle Control - ATX-295 (e.g., 10, 15, 30 mg/kg BID) random->treat monitor Continued Monitoring of: - Tumor Volume - Body Weight (Tolerability) treat->monitor endpoint Study Termination at Predefined Endpoint monitor->endpoint analysis Data Analysis: - Tumor Growth Inhibition (% TGI) - Tumor Regression - Pharmacodynamic Markers (e.g., pHH3) endpoint->analysis

Caption: Workflow for Ovarian Cancer Xenograft Efficacy Studies.
  • Principle: Human ovarian cancer cells (from cell lines or patients) are implanted into immunocompromised mice. Once tumors are established, mice are treated with ATX-295 to assess its effect on tumor growth.

  • Protocol Outline:

    • Model Generation: For patient-derived xenografts (PDX), tumor cells are isolated from patient ascites or pleural fluid.[7] For cell-derived xenografts (CDX), cultured cells like OVCAR-3 are used. Cells are implanted subcutaneously into immunocompromised mice (e.g., nude or NSG mice).[7]

    • Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³).

    • Treatment: Mice are randomized into cohorts and treated via oral gavage with a vehicle control or ATX-295 at specified doses (e.g., 10, 15, or 30 mg/kg, twice daily [BID]).

    • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).

    • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors may be excised for pharmacodynamic biomarker analysis (e.g., immunohistochemistry for pHH3 to confirm mitotic arrest).[2]

Whole-Genome Doubling (WGD) Analysis

Identifying WGD status is critical for predicting sensitivity to ATX-295.

  • Principle: WGD status is determined computationally from somatic copy number alteration (SCNA) data derived from tumor sequencing.

  • Protocol Outline:

    • Sequencing: DNA is extracted from tumor samples (e.g., from PDX models or cell lines) and subjected to low-pass whole-genome sequencing or SNP array analysis.

    • Bioinformatic Analysis: An internal bioinformatics pipeline or publicly available algorithms (e.g., ABSOLUTE) are used to analyze the copy number and mutation data.[8]

    • WGD Call: The algorithm infers tumor purity and ploidy. A WGD event is called based on the overall ploidy distribution and the pattern of allelic copy numbers across the genome.[2][8]

Conclusion and Future Directions

The robust preclinical data for ATX-295 provide a strong rationale for its clinical development in ovarian cancer. The molecule demonstrates potent and selective inhibition of KIF18A, leading to targeted cell death in chromosomally unstable cancer models. The identification of whole-genome doubling as a predictive biomarker is a significant step toward a precision medicine approach for this patient population.[2][5] These findings have directly supported the initiation of a first-in-human, Phase 1/2 clinical trial (NCT06799065) to evaluate the safety, tolerability, and preliminary efficacy of ATX-295 in patients with advanced solid tumors, including high-grade serous ovarian cancer.[2][9] Future research will focus on validating WGD as a clinical biomarker and exploring potential combination strategies to further enhance the anti-tumor activity of ATX-295.

References

An In-depth Technical Guide to ASTX295 in Wild-Type TP53 Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability and preventing tumor formation. In many cancers, the function of wild-type p53 is abrogated through its interaction with the Murine Double Minute 2 (MDM2) protein, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1][2][3] ASTX295 is a novel, potent, and orally bioavailable small molecule antagonist of the MDM2-p53 interaction.[2][4][5] By inhibiting MDM2, ASTX295 is designed to restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells that retain wild-type TP53.[2][6]

This technical guide provides a comprehensive overview of ASTX295, focusing on its mechanism of action, preclinical activity, and clinical development in solid tumors harboring wild-type TP53. It is intended to be a resource for researchers and drug development professionals interested in the therapeutic potential of reactivating the p53 pathway.

Core Mechanism of Action

ASTX295 is an isoindolinone-based antagonist that potently inhibits the MDM2-p53 interaction with a reported IC50 of less than 1 nM in an enzyme-linked immunosorbent assay (ELISA).[7] The compound was specifically designed to have a short plasma half-life of approximately 4-6 hours in humans.[4][5][8] This pharmacokinetic profile is intended to allow for pulsatile p53 pathway modulation, which preclinical data suggests may spare healthy bone marrow cells from prolonged p53 activation, thereby mitigating the dose-limiting hematological toxicities, such as thrombocytopenia, observed with other MDM2 inhibitors.[5]

By binding to MDM2, ASTX295 blocks the protein-protein interaction with p53, preventing its ubiquitination and subsequent degradation. This leads to the accumulation of p53 protein and the transcriptional activation of its downstream targets, including p21 (a cell cycle inhibitor) and MDM2 itself (a negative feedback loop).[3][7] The ultimate outcome of p53 reactivation is the induction of cell cycle arrest and/or apoptosis in tumor cells.[3]

ASTX295_Mechanism_of_Action cluster_nucleus Nucleus p53 p53 Apoptosis Apoptosis p53->Apoptosis DNA DNA p53->DNA activates transcription MDM2 MDM2 MDM2->p53 binds & degrades ASTX295 ASTX295 ASTX295->MDM2 inhibits p21 p21 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest DNA->MDM2 expresses (feedback) DNA->p21 expresses

Figure 1: ASTX295 Mechanism of Action.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of ASTX295.

Table 1: Preclinical In Vitro Activity of ASTX295
Assay TypeCell LineKey ParameterValueReference(s)
MDM2-p53 Interaction-IC50 (ELISA)< 1 nM[7]
Cell Growth InhibitionSJSA-1 (p53-WT, MDM2-amplified)GI5027 nM[3][9]
p53 Accumulation-EC50 (after 2 hours)10 nM[3][9]
Cell ViabilityPanel of 12 TP53WT Lymphoid Malignancy Cell LinesIC50< 1 nM - 100 nM[7][10]
Cell ViabilityPrimary TP53WT MCL Patient Samples (12/25 sensitive)IC50 (at 72 hours)4.3 nM - 100 nM[7][10]
Table 2: Phase 1 Clinical Trial (ASTX295-01) Pharmacokinetics and Safety
ParameterValueReference(s)
Study Population83 patients with advanced solid tumors with wild-type TP53[4][5]
Median Time to Max Concentration (tmax)3 hours[4][5]
Mean Half-life (t1/2)4-6 hours[4][5][8]
Recommended Phase 2 Dose (RP2D)660 mg twice weekly (BIW)[4][5][8]
Dose-Limiting ToxicitiesNausea, vomiting, diarrhea, fatigue[4][5]
Most Common Treatment-Related AEs (660 mg BIW)Nausea (71.4%), Diarrhea (47.6%), Vomiting (33.3%)[5][8]
Grade 3 GI AEs (660 mg BIW)9.5%[5][8]
Grade ≥4 GI AEsNone reported[5][8]
Significant ThrombocytopeniaAvoided, one subject with Grade 2[4][5][8]
Table 3: Preliminary Efficacy from Phase 1 Clinical Trial (ASTX295-01)
Tumor TypeSubtypeOverall Response Rate (ORR)Progression-Free Survival (PFS)16-week Disease Control Rate (DCR)Reference(s)
Liposarcoma (LPS)De-differentiated7.7%7.95 months69.2%[5][8][11]
Liposarcoma (LPS)Well-differentiated8.0%9.66 months72.0%[5][8][11]
Non-Small Cell Lung Cancer (NSCLC)-1 objective response observed--[5][8]
Glioblastoma (GBM) with MDM2 amp.-3 of 4 patients showed evidence of tumor regression--[5][8][11]

Experimental Protocols

Detailed methodologies for key experiments cited in the development of ASTX295 are provided below. These are representative protocols and may require optimization for specific experimental conditions.

MDM2-p53 Interaction ELISA

This assay quantifies the ability of a compound to inhibit the binding of p53 to MDM2.

  • Materials : High-bind 96-well plates, recombinant human MDM2 and p53 proteins, primary antibodies against MDM2 and p53, HRP-conjugated secondary antibody, TMB substrate, stop solution, wash buffer (e.g., PBS with 0.05% Tween-20), blocking buffer (e.g., 5% non-fat dry milk in wash buffer).

  • Protocol :

    • Coat the 96-well plate with recombinant MDM2 protein overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

    • Wash the plate three times.

    • Add serial dilutions of ASTX295 or control compounds to the wells, followed by the addition of a constant concentration of recombinant p53 protein.

    • Incubate for 1-2 hours at room temperature to allow for binding.

    • Wash the plate three times to remove unbound p53.

    • Add the primary antibody against p53 and incubate for 1 hour.

    • Wash the plate three times.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour.

    • Wash the plate five times.

    • Add TMB substrate and incubate in the dark until color develops (typically 15-30 minutes).

    • Stop the reaction by adding stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the IC50 value by plotting the percent inhibition against the log concentration of the compound.

ELISA_Workflow start Start coat Coat plate with recombinant MDM2 start->coat wash1 Wash x3 coat->wash1 block Block with non-fat milk wash1->block wash2 Wash x3 block->wash2 add_compounds Add ASTX295 dilutions and recombinant p53 wash2->add_compounds incubate1 Incubate 1-2h add_compounds->incubate1 wash3 Wash x3 incubate1->wash3 add_primary_ab Add anti-p53 primary antibody wash3->add_primary_ab incubate2 Incubate 1h add_primary_ab->incubate2 wash4 Wash x3 incubate2->wash4 add_secondary_ab Add HRP-conjugated secondary antibody wash4->add_secondary_ab incubate3 Incubate 1h add_secondary_ab->incubate3 wash5 Wash x5 incubate3->wash5 add_substrate Add TMB substrate wash5->add_substrate incubate_dark Incubate in dark add_substrate->incubate_dark add_stop Add stop solution incubate_dark->add_stop read_plate Read absorbance at 450nm add_stop->read_plate end End read_plate->end

Figure 2: MDM2-p53 Interaction ELISA Workflow.

Western Blot for p53 Pathway Modulation

This technique is used to detect changes in the protein levels of p53 and its downstream targets, p21 and MDM2, following treatment with ASTX295.

  • Materials : Cancer cell lines with wild-type TP53, ASTX295, cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, protein quantification assay (e.g., BCA), SDS-PAGE gels, running buffer, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% BSA or non-fat milk in TBST), primary antibodies (anti-p53, anti-p21, anti-MDM2, and a loading control like anti-β-actin or anti-GAPDH), HRP-conjugated secondary antibodies, and an enhanced chemiluminescence (ECL) detection kit.

  • Protocol :

    • Culture cells to ~70-80% confluency and treat with various concentrations of ASTX295 for the desired time points (e.g., 2, 6, 24 hours).

    • Harvest and lyse the cells in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of each lysate.

    • Normalize the protein concentrations and prepare samples with Laemmli sample buffer, then heat at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins from the gel to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize to the loading control.

Cell Viability/Growth Inhibition Assay (e.g., MTT or CellTiter-Glo)

This assay measures the effect of ASTX295 on the metabolic activity or ATP content of cancer cells, which serves as an indicator of cell viability and proliferation.

  • Materials : 96-well plates, cancer cell lines, complete culture medium, ASTX295, MTT reagent (or CellTiter-Glo reagent), solubilization buffer (for MTT), and a microplate reader (absorbance for MTT, luminescence for CellTiter-Glo).

  • Protocol :

    • Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of ASTX295 for a specified period (e.g., 72 hours).

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add solubilization buffer to dissolve the formazan crystals.

    • For CellTiter-Glo assay: Equilibrate the plate to room temperature and add the CellTiter-Glo reagent to each well.

    • Read the plate on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT) or setting (luminescence for CellTiter-Glo).

    • Calculate the percentage of cell viability relative to untreated controls and determine the GI50 or IC50 value.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of ASTX295 in a living organism.

  • Materials : Immunocompromised mice (e.g., NOD-SCID or nude mice), cancer cell line (e.g., SJSA-1), Matrigel (optional), ASTX295 formulation for oral gavage, calipers for tumor measurement.

  • Protocol :

    • Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells) into the flank of each mouse.

    • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer ASTX295 orally at the desired dose and schedule (e.g., once daily or twice weekly) to the treatment group. The control group receives the vehicle.

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry) to confirm p53 pathway activation.

Xenograft_Workflow start Start inject Inject cancer cells subcutaneously into mice start->inject monitor_growth Monitor for tumor growth inject->monitor_growth randomize Randomize mice into control & treatment groups monitor_growth->randomize treat Administer ASTX295 (oral) or vehicle randomize->treat measure_tumor Measure tumor volume and body weight regularly treat->measure_tumor analyze Euthanize and excise tumors for analysis at endpoint measure_tumor->analyze end End analyze->end

Figure 3: In Vivo Xenograft Model Workflow.

Conclusion

ASTX295 is a promising MDM2 antagonist with a differentiated pharmacokinetic profile designed to improve the therapeutic index of p53 reactivation. Preclinical data demonstrates potent on-target activity, leading to p53-dependent cell death in cancer models.[3] Early clinical data in patients with wild-type TP53 solid tumors has shown that ASTX295 is well-tolerated at doses that modulate the p53 pathway, with manageable gastrointestinal toxicities and a notable lack of significant myelosuppression.[4][8] Preliminary signs of efficacy have been observed across several tumor types, including those with MDM2 amplification, warranting further investigation.[4][5] The favorable safety profile suggests potential for combination therapies, which could further enhance its anti-tumor activity.[8]

References

The Genesis of ASTX295: A Novel MDM2 Antagonist with a Differentiated Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Development of ASTX295

Introduction

ASTX295 is an orally available, small molecule inhibitor of the human homolog of murine double minute 2 (MDM2), a critical negative regulator of the p53 tumor suppressor.[1][2] In many cancers with wild-type p53, the tumor-suppressive functions of p53 are abrogated by overexpression of MDM2, which targets p53 for proteasomal degradation. ASTX295 is designed to disrupt the MDM2-p53 interaction, thereby reactivating p53 and inducing apoptosis in cancer cells.[2][3] Developed through a strategic alliance between Astex Pharmaceuticals, Newcastle University, and Cancer Research Horizons, ASTX295 was engineered with a distinct pharmacokinetic profile to mitigate the on-target hematological toxicities that have challenged first-generation MDM2 antagonists.[3][4][5] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of ASTX295.

Mechanism of Action: Restoring p53 Function

ASTX295 functions by competitively binding to the p53-binding pocket of MDM2, preventing the interaction between the two proteins.[1] This inhibition stabilizes p53, leading to its accumulation and the subsequent activation of downstream signaling pathways that control cell cycle arrest and apoptosis.[2][4] The therapeutic rationale is to restore the potent tumor-suppressive activity of wild-type p53 in cancers where it is otherwise inactivated by high levels of MDM2.[3]

cluster_0 Normal Cellular State (p53 Regulation) cluster_1 ASTX295 Intervention p53 p53 MDM2 MDM2 p53->MDM2 Binds Proteasome Proteasome MDM2->Proteasome Targets p53 for Degradation p53 Degradation Proteasome->Degradation ASTX295 ASTX295 MDM2_active MDM2 ASTX295->MDM2_active Inhibits p53_active p53 (Activated) MDM2_active->p53_active Interaction Blocked Apoptosis Apoptosis p53_active->Apoptosis Induces

Caption: ASTX295 Mechanism of Action.

Preclinical Development

The preclinical development of ASTX295 was guided by the hypothesis that a shorter, pulsatile activation of the p53 pathway could maintain anti-tumor efficacy while minimizing toxicity to normal tissues, particularly the bone marrow.[4]

In Vitro Potency and Selectivity

ASTX295 demonstrated potent and selective activity in preclinical models. Key in vitro data are summarized in the table below.

Assay TypeTarget/Cell LineResultCitation
ELISAMDM2IC50 < 1 nM[5][6]
Growth InhibitionSJSA-1 (p53 wild-type, MDM2-amplified)GI50 = 27 nM[5][6]
p53 Accumulation-EC50 = 10 nM (after 2 hours)[5][6]
Antiproliferative Screen219 p53 wild-type cell linesGI50 < 1 µM in 143 cell lines[5][6]
Antiproliferative Screen219 p53 wild-type cell linesGI50 < 0.1 µM in 50 cell lines[5][6]
AML Cell Line Panel11 p53 wild-type AML cell linesGI50 < 30 nM in 9 cell lines[7]
In Vivo Efficacy

In vivo studies using xenograft models confirmed the anti-tumor activity of ASTX295. Oral administration of ASTX295 led to a dose-dependent inhibition of tumor growth in the SJSA-1 osteosarcoma model.[5][6] These studies also demonstrated robust induction of p53 and its target genes at 3 and 6 hours post-administration.[5][6]

cluster_0 Preclinical Evaluation Workflow A In Vitro Assays B ELISA (IC50) A->B C Cell-Based Assays (GI50, EC50) A->C D Western Blotting A->D I Clinical Candidate Selection B->I C->I D->I E In Vivo Xenograft Models F Pharmacokinetic Profiling E->F G Pharmacodynamic Analysis E->G H Toxicity Studies E->H F->I G->I H->I

Caption: Preclinical Workflow for ASTX295.

Clinical Development: The ASTX295-01 Study

The first-in-human Phase 1/2 study, ASTX295-01 (NCT03975387), was an open-label, multicenter trial designed to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of ASTX295 in patients with advanced solid tumors with wild-type TP53.[8][9][10]

Study Design and Endpoints

The Phase 1 portion of the study employed a dose-escalation and dose-expansion design to determine the recommended Phase 2 dose (RP2D).[8] The study evaluated various dosing regimens, including daily and intermittent schedules, and the effect of food.[11][12] Primary endpoints included safety, assessed by adverse events and dose-limiting toxicities (DLTs), while secondary endpoints included pharmacokinetics, pharmacodynamics, and preliminary clinical activity.[9][11]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic analysis of 83 participants across 14 cohorts revealed a median time to maximum concentration (tmax) of 3 hours and a mean half-life of 4-6 hours.[9][12] This shorter half-life is a key differentiator from other MDM2 antagonists and is consistent with the goal of achieving pulsatile p53 pathway activation.[3][4] Pharmacodynamic assessments confirmed modulation of the p53 pathway.[12]

Pharmacokinetic ParameterValueCitation
Median Tmax3 hours[9][12]
Mean Half-life (t1/2)4-6 hours[9][11][12]
Safety and Tolerability

ASTX295 was generally well-tolerated at clinically effective doses.[11] Notably, significant thrombocytopenia and neutropenia, common dose-limiting toxicities for other MDM2 inhibitors, were largely avoided.[4][11] The primary dose-limiting toxicities were gastrointestinal, including nausea, vomiting, and diarrhea.[11][12]

Recommended Phase 2 Dose RegimenMost Common Treatment-Related Adverse Events (Grade ≥3)Citation
400 mg Once Daily (QD)Nausea (76.2%), Diarrhea (76.2%), Vomiting (33.3%)[9][11]
660 mg Twice Weekly (BIW)Nausea (71.4%), Diarrhea (47.6%), Vomiting (33.3%)[9][11]

The 660 mg twice-weekly regimen was selected as the RP2D due to a lower incidence and duration of gastrointestinal adverse events.[12]

Preliminary Clinical Activity

Objective responses were observed in heavily pretreated patients with various solid tumors, including non-small cell lung cancer and liposarcoma.[11][12] In patients with liposarcoma, the overall response rate was 7.9%.[12] Promising activity was also noted in patients with glioblastoma, particularly those with MDM2 amplification.[11][12]

Tumor TypeOutcomeValueCitation
De-differentiated LiposarcomaOverall Response Rate (ORR)7.7%[11]
De-differentiated LiposarcomaProgression-Free Survival (PFS)7.95 months[11]
De-differentiated Liposarcoma16-week Disease Control Rate (DCR)69.2%[11]
Well-differentiated LiposarcomaOverall Response Rate (ORR)8.0%[11]
Well-differentiated LiposarcomaProgression-Free Survival (PFS)9.66 months[11]
Well-differentiated Liposarcoma16-week Disease Control Rate (DCR)72%[11]

Experimental Protocols

Detailed proprietary experimental protocols for the development of ASTX295 are not publicly available. However, based on the published literature, the following are representative methodologies for the key experiments conducted.

MDM2-p53 Interaction ELISA
  • Objective: To quantify the inhibitory activity of ASTX295 on the MDM2-p53 protein-protein interaction.

  • Methodology:

    • Coat a 96-well plate with recombinant MDM2 protein.

    • Block non-specific binding sites.

    • Add a fixed concentration of biotinylated p53 peptide and varying concentrations of ASTX295.

    • Incubate to allow for competitive binding.

    • Wash to remove unbound reagents.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash and add a colorimetric HRP substrate.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the IC50 value, representing the concentration of ASTX295 that inhibits 50% of the p53-MDM2 interaction.

Cell Proliferation Assay (GI50 Determination)
  • Objective: To determine the concentration of ASTX295 that causes 50% growth inhibition in cancer cell lines.

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of ASTX295.

    • Incubate for a specified period (e.g., 72 hours).

    • Add a viability reagent (e.g., resazurin or CellTiter-Glo®).

    • Measure the fluorescence or luminescence.

    • Normalize the data to untreated controls and calculate the GI50 value.

Western Blotting for p53 and Downstream Targets
  • Objective: To qualitatively and quantitatively assess the levels of p53 and its transcriptional targets (e.g., p21, MDM2) following treatment with ASTX295.

  • Methodology:

    • Treat cells with ASTX295 for various time points.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Pharmacodynamic Analysis in PBMCs (ddPCR)
  • Objective: To measure the induction of p53 target genes (MDM2 and p21) in patient peripheral blood mononuclear cells (PBMCs) as a biomarker of target engagement.

  • Methodology:

    • Collect whole blood from patients at specified time points before and after ASTX295 administration.

    • Isolate PBMCs using density gradient centrifugation.

    • Extract total RNA from the PBMCs.

    • Synthesize cDNA from the RNA.

    • Perform Droplet Digital PCR (ddPCR) using specific primers and probes for MDM2, p21, and a reference gene.

    • Quantify the absolute copy number of each transcript.

    • Analyze the fold change in gene expression relative to baseline.[11]

Conclusion and Future Directions

ASTX295 is a next-generation MDM2 antagonist with a differentiated pharmacokinetic profile designed to improve the therapeutic index by minimizing on-target bone marrow toxicity.[4][5] The completed Phase 1 study demonstrated a favorable safety profile, with manageable gastrointestinal adverse events being dose-limiting rather than myelosuppression.[11] Preliminary data have shown encouraging single-agent activity in heavily pretreated patients with wild-type p53 solid tumors.[12] The lack of significant myelosuppression suggests that ASTX295 may be a suitable candidate for combination therapies.[11] Future development will likely focus on exploring these combinations and further refining patient selection through biomarker identification.[4] Recently, ASTX295 has been licensed to Mosaic Therapeutics for further research and development, indicating a continued commitment to exploring its therapeutic potential.[1]

References

ATX-295: A Targeted Approach for Chromosomally Unstable Cancers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Lexington, Mass. – November 20, 2025 – ATX-295, a novel, orally bioavailable small molecule inhibitor of the mitotic kinesin KIF18A, is emerging as a promising therapeutic strategy for a range of chromosomally unstable (CIN) cancers. Developed by Accent Therapeutics, ATX-295 is currently in Phase 1/2 clinical trials and has demonstrated significant preclinical activity in tumor models characterized by high levels of chromosomal instability, particularly those with whole genome doubling (WGD). This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and ongoing clinical development of ATX-295.

Core Mechanism of Action: Exploiting a Key Vulnerability in CIN Cancers

ATX-295 selectively targets KIF18A, a motor protein essential for the proper alignment of chromosomes during mitosis.[1] In healthy, chromosomally stable cells, KIF18A's role is not critical for survival. However, many aggressive cancers, including high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC), exhibit a high degree of chromosomal instability.[2] These CIN cancer cells are highly dependent on KIF18A to manage their chaotic chromosomal content during cell division.[2]

By inhibiting the ATPase activity of KIF18A, ATX-295 disrupts this crucial process, leading to improper chromosome segregation, prolonged mitotic arrest, and ultimately, apoptotic cell death in cancer cells.[1] This targeted approach spares healthy cells, suggesting a potentially favorable therapeutic window.[2]

Below is a diagram illustrating the proposed signaling pathway of ATX-295 in chromosomally unstable cancer cells.

ATX295_Mechanism cluster_0 Chromosomally Unstable Cancer Cell cluster_1 Healthy Cell ATX295 ATX-295 KIF18A KIF18A ATX295->KIF18A Inhibits ATPase Activity Mitotic_Spindle Mitotic Spindle Assembly KIF18A->Mitotic_Spindle Regulates Chromosome_Alignment Proper Chromosome Alignment Mitotic_Spindle->Chromosome_Alignment Mitotic_Arrest Prolonged Mitotic Arrest Chromosome_Alignment->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces Healthy_Cell_Division Normal Mitosis KIF18A_healthy KIF18A (Non-essential for survival) KIF18A_healthy->Healthy_Cell_Division

Caption: Proposed mechanism of action of ATX-295.

Preclinical Efficacy: A Data-Driven Overview

Preclinical studies have demonstrated the potent and selective anti-tumor activity of ATX-295 in various CIN cancer models. A key finding is the identification of whole genome doubling (WGD) as a strong predictive biomarker for sensitivity to ATX-295.

In Vitro Activity

A large-scale screen utilizing the PRISM platform, which assesses cell viability across hundreds of cancer cell lines, revealed that 18% of 826 cell lines are dependent on KIF18A for their proliferation and survival. This sensitivity was particularly pronounced in ovarian, breast, and lung cancer cell lines.

ParameterValueSource
KIF18A ATPase Activity IC50 16 nM[3]
KIF18A ATPase Activity IC50 18 nM[4]
PRISM Screen KIF18A Dependency 18% of 826 cell lines[3]
In Vivo Efficacy

The anti-tumor activity of ATX-295 has been validated in multiple in vivo models, including cell line-derived xenografts and patient-derived xenografts (PDX).

OVCAR-3 Xenograft Model (WGD-positive): In the WGD-positive OVCAR-3 ovarian cancer xenograft model, oral administration of ATX-295 led to dose-dependent tumor regression. In contrast, no anti-tumor activity was observed in a WGD-negative xenograft model, highlighting the specificity of ATX-295 for WGD cancers.

Treatment GroupDosageOutcomeSource
ATX-29510 mg/kg BIDTumor Regression[3]
ATX-29515 mg/kg BIDTumor Regression[3]
Vehicle Control-Tumor Growth[3]

Ovarian Cancer Patient-Derived Xenograft (PDX) Models: A mouse clinical trial format utilizing a panel of ovarian cancer PDX models further confirmed the efficacy of ATX-295.

TreatmentDosageResponse RateWGD Status of RespondersSource
ATX-29530 mg/kg BID61% (Tumor stasis or better)73% of responding models were WGD-positive[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of ATX-295.

PRISM Cell Line Screening

The PRISM (Profiling Relative Inhibition Simultaneously in Mixtures) assay is a high-throughput method used to assess the sensitivity of a large number of cancer cell lines to a test compound.

Workflow Diagram:

PRISM_Workflow cluster_0 PRISM Screening Workflow Cell_Line_Pooling Pool Barcoded Cancer Cell Lines Plating Plate Cell Pools into 384-well plates Cell_Line_Pooling->Plating Compound_Addition Add ATX-295 at various concentrations Plating->Compound_Addition Incubation Incubate for 5 days Compound_Addition->Incubation Lysis Cell Lysis Incubation->Lysis Barcode_Detection Barcode Amplification & Luminex Detection Lysis->Barcode_Detection Data_Analysis Data Analysis to Determine Cell Viability Barcode_Detection->Data_Analysis

Caption: Overview of the PRISM screening workflow.

Methodology:

  • Cell Line Preparation: A library of hundreds of cancer cell lines is engineered to express unique 24-nucleotide barcodes.

  • Pooling: Cell lines are pooled together in groups of approximately 25, based on similar growth rates.

  • Plating and Dosing: The cell line pools are dispensed into 384-well plates. ATX-295 is added at a range of concentrations.

  • Incubation: Plates are incubated for 5 days to allow for cell proliferation and drug effect.

  • Lysis and Barcode Detection: Cells are lysed, and the relative abundance of each cell line's barcode is quantified using a Luminex bead-based detection method.

  • Data Analysis: The change in barcode abundance in treated versus control wells is used to determine the effect of ATX-295 on the viability of each cell line.

In Vivo Xenograft and PDX Models

These studies are crucial for evaluating the anti-tumor efficacy and tolerability of ATX-295 in a living organism.

Workflow Diagram:

Xenograft_Workflow cluster_0 Xenograft/PDX Study Workflow Tumor_Implantation Implant Human Tumor Cells/Tissue into Immunocompromised Mice Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer ATX-295 or Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Volume and Animal Health Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Weight, Biomarkers) Monitoring->Endpoint

Caption: General workflow for in vivo xenograft and PDX studies.

Methodology:

  • Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation:

    • Xenografts: Cultured human cancer cell lines (e.g., OVCAR-3) are injected subcutaneously into the flanks of the mice.

    • PDX: Tumor fragments from a patient's cancer are surgically implanted subcutaneously.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration: ATX-295 is administered orally at specified doses and schedules (e.g., twice daily, BID). The control group receives a vehicle solution.

  • Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues may be collected for biomarker analysis, such as immunohistochemistry for phospho-histone H3 (a marker of mitotic arrest).

Determination of Whole Genome Doubling (WGD)

WGD status is a critical biomarker for predicting sensitivity to ATX-295. It can be determined from genomic data.

Methodology: WGD can be inferred from next-generation sequencing data (whole-exome or whole-genome sequencing) of tumor samples. Algorithms analyze allele frequencies and copy number variations across the genome. A tumor is typically classified as WGD-positive if a significant portion of the genome shows evidence of a doubling event, often characterized by a high proportion of the genome with a major copy number of two or more.

Clinical Development: The ATX-295 Phase 1/2 Trial

ATX-295 is currently being evaluated in a first-in-human, open-label, Phase 1/2 clinical trial (NCT06799065).[2][5]

Study Design:

  • Phase 1 (Dose Escalation): This part of the study is designed to determine the recommended Phase 2 dose (RP2D) and assess the safety and tolerability of ATX-295 in patients with advanced solid tumors.

  • Phase 2 (Dose Expansion): Once the RP2D is established, the study will enroll cohorts of patients with specific cancer types, including high-grade serous ovarian cancer and triple-negative breast cancer, to further evaluate the anti-tumor activity of ATX-295.

Key Objectives:

  • To evaluate the safety and tolerability of ATX-295.

  • To determine the maximum tolerated dose (MTD) and the RP2D.

  • To characterize the pharmacokinetics (PK) and pharmacodynamics (PD) of ATX-295.

  • To assess the preliminary anti-tumor activity of ATX-295.

Patient Population: The trial is enrolling patients with locally advanced or metastatic solid tumors for whom standard therapies have failed.[5]

Future Directions

The development of ATX-295 represents a significant advancement in precision oncology. The strong preclinical data, coupled with a clear patient selection biomarker in WGD, provides a solid foundation for the ongoing clinical trials. Future research will focus on further elucidating the mechanisms of resistance to KIF18A inhibition and exploring potential combination therapies to enhance the efficacy of ATX-295 in a broader patient population. The results of the Phase 1/2 trial are eagerly awaited and will be instrumental in defining the future role of ATX-295 in the treatment of chromosomally unstable cancers.

References

Unveiling the Pharmacodynamics of ASTX295: A Technical Guide from Early Phase Trials

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

ASTX295, a novel, orally bioavailable small molecule antagonist of the Murine Double Minute 2 (MDM2) protein, has demonstrated promising pharmacodynamic effects in early phase clinical trials.[1][2] By inhibiting the interaction between MDM2 and the tumor suppressor protein p53, ASTX295 is designed to reactivate p53's tumor-suppressing functions, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[2][3] This technical guide provides a comprehensive overview of the pharmacodynamics of ASTX295, integrating data from preclinical studies and early phase clinical trials, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Pharmacodynamic Data

The pharmacodynamic activity of ASTX295 has been characterized through a series of in vitro and clinical assessments. These studies have quantified its potency in inhibiting the MDM2-p53 interaction, its impact on cell growth and survival, and its ability to modulate key biomarkers in patients.

In Vitro Activity

Preclinical studies have established the potent and selective activity of ASTX295 in cancer cell lines harboring wild-type TP53.

ParameterValueCell Line/AssayReference
MDM2 Inhibition (IC50) <1 nMELISA[3]
Growth Inhibition (GI50) 27 nMSJSA-1 (osteosarcoma)
p53 Induction (EC50) 10 nM (after 2 hours)In vitro analysis
Apoptosis Induction Potent induction after 24-48 hoursp53 wild-type cell lines
Cell Line Sensitivity (IC50) <1 nM - 100 nMPanel of 12 TP53WT lymphoid malignancy cell lines[3]
Clinical Pharmacokinetics and Recommended Phase II Dose

The Phase 1/2 clinical trial (NCT03975387) has provided key insights into the pharmacokinetic profile of ASTX295 in patients with advanced solid tumors.[4][5]

ParameterValueDosing RegimenReference
Mean Half-life (t1/2) 4-6 hoursNot specified[4]
Median Time to Maximum Concentration (Tmax) 3 hoursNot specified[4]
Recommended Phase II Dose (RP2D) 660 mg twice weekly (BIW)Intermittent[4]
Alternative RP2D 400 mg once daily (QD)Daily[4]
Clinical Efficacy in Liposarcoma (Phase 1 Data)

Preliminary efficacy has been observed in patients with liposarcoma, a tumor type often characterized by MDM2 amplification.[5]

EndpointDe-differentiated LiposarcomaWell-differentiated LiposarcomaReference
Overall Response Rate (ORR) 7.7%8.0%[5]
Progression-Free Survival (PFS) 7.95 months9.66 months[5]
16-week Disease Control Rate (DCR) 69.2%72.0%[5]

Core Experimental Protocols

The following sections detail the methodologies employed in the key preclinical and clinical pharmacodynamic studies of ASTX295.

Preclinical Methodologies

MDM2-p53 Interaction Enzyme-Linked Immunosorbent Assay (ELISA)

  • Objective: To quantify the inhibitory activity of ASTX295 on the MDM2-p53 protein-protein interaction.

  • Protocol: A previously described ELISA method was utilized.[6] This typically involves coating microplate wells with recombinant MDM2 protein. A fixed concentration of a p53-derived peptide or protein, often biotinylated or otherwise tagged, is then added along with varying concentrations of the inhibitor (ASTX295). The amount of p53 that binds to MDM2 is then quantified using a detection system, such as streptavidin-HRP and a colorimetric substrate. The IC50 value is calculated as the concentration of ASTX295 that inhibits 50% of the p53-MDM2 interaction.

Cell Viability Assays (e.g., SRB, XTT, CellTiter-Glo)

  • Objective: To determine the effect of ASTX295 on the proliferation and viability of cancer cell lines.

  • Protocol:

    • Cell Seeding: Cancer cell lines, such as SJSA-1, are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[6][7]

    • Treatment: Cells are treated with a range of concentrations of ASTX295 for a specified duration, typically 72 hours.[3]

    • Viability Assessment:

      • SRB (Sulforhodamine B) Assay: Cells are fixed, washed, and stained with SRB dye, which binds to cellular proteins. The bound dye is then solubilized, and the absorbance is measured to determine cell density.[6]

      • XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: These assays measure the metabolic activity of viable cells. Tetrazolium salts are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product, which is quantified by measuring absorbance.[6][8]

      • CellTiter-Glo (CTG) Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[3]

    • Data Analysis: The GI50 or IC50 value, the concentration of ASTX295 that causes 50% inhibition of cell growth or viability, is calculated from the dose-response curves.

Western Blot Analysis

  • Objective: To assess the effect of ASTX295 on the protein levels of p53 and its downstream targets, such as MDM2 and p21, as well as markers of apoptosis.[3][9]

  • Protocol:

    • Cell Lysis: Cells treated with ASTX295 are harvested and lysed to extract total protein.

    • Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for p53, MDM2, p21, cleaved PARP, and cleaved caspases-3 and -9.[6] Following incubation with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Colony Formation Assay

  • Objective: To evaluate the long-term effect of ASTX295 on the clonogenic survival of cancer cells.

  • Protocol:

    • Cell Treatment: Cells are treated with ASTX295 for a defined period (e.g., 6, 12, or 24 hours).[6]

    • Seeding: After treatment, cells are washed, trypsinized, and seeded at a low density in fresh medium in new culture dishes.[6]

    • Incubation: The cells are incubated for a period that allows for the formation of visible colonies (typically 7-14 days).

    • Staining and Counting: The colonies are fixed and stained with a dye such as crystal violet. Colonies containing at least 50 cells are then counted.

    • Data Analysis: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of untreated control cells. The LC50, the concentration of ASTX295 that is lethal to 50% of the cells, can be determined.[6]

Clinical Pharmacodynamic Methodologies

Patient Sample Collection and Analysis

  • Objective: To measure the in vivo modulation of p53 pathway biomarkers in patients treated with ASTX295.

  • Protocol:

    • Plasma Analysis for GDF-15:

      • Sample Collection: Blood samples are collected from patients at baseline and at specified time points after ASTX295 administration. Plasma is separated by centrifugation.[5]

      • Assay: The concentration of Growth Differentiation Factor 15 (GDF-15), a transcriptional target of p53, is measured in the plasma samples using a validated Meso Scale Discovery (MSD) assay.[5]

    • PBMC Analysis for Gene Expression:

      • Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples collected from patients.[5]

      • RNA Extraction and ddPCR: Total RNA is extracted from the PBMCs. The expression levels of MDM2 and p21 mRNA, both transcriptional targets of p53, are quantified using a high-sensitivity, probe-based Droplet Digital PCR (ddPCR) technology.[5]

Signaling Pathways and Experimental Workflows

The mechanism of action of ASTX295 is centered on the reactivation of the p53 tumor suppressor pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway and a typical experimental workflow for evaluating the pharmacodynamics of ASTX295.

ASTX295_Mechanism_of_Action cluster_0 Normal State (p53 Inactive) cluster_1 ASTX295 Treatment (p53 Active) p53_inactive p53 MDM2 MDM2 p53_inactive->MDM2 Binds to Proteasome Proteasome p53_inactive->Proteasome Degradation MDM2->p53_inactive Ubiquitinates ASTX295 ASTX295 MDM2_bound MDM2 ASTX295->MDM2_bound Inhibits p53_active p53 (stabilized) MDM2_bound->p53_active Interaction Blocked p21 p21 p53_active->p21 Upregulates Apoptosis Apoptosis p53_active->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Leads to

Caption: Mechanism of action of ASTX295 in reactivating the p53 pathway.

PD_Evaluation_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation (Phase 1) Cell_Culture Cancer Cell Lines (p53 WT) Treatment Treat with ASTX295 Cell_Culture->Treatment Biochemical_Assays Biochemical Assays Treatment->Biochemical_Assays Cellular_Assays Cellular Assays Treatment->Cellular_Assays ELISA MDM2-p53 ELISA Biochemical_Assays->ELISA Western_Blot Western Blot (p53, p21, etc.) Biochemical_Assays->Western_Blot Viability_Assay Cell Viability Assay Cellular_Assays->Viability_Assay Colony_Formation Colony Formation Assay Cellular_Assays->Colony_Formation Patient_Enrollment Enroll Patients (Advanced Solid Tumors, p53 WT) Dosing Administer ASTX295 Patient_Enrollment->Dosing Sample_Collection Collect Blood Samples (Plasma & PBMCs) Dosing->Sample_Collection PD_Biomarkers Pharmacodynamic Biomarker Analysis Sample_Collection->PD_Biomarkers GDF15_Assay GDF-15 (Plasma) PD_Biomarkers->GDF15_Assay Gene_Expression MDM2 & p21 mRNA (PBMCs) PD_Biomarkers->Gene_Expression

Caption: Workflow for preclinical and clinical pharmacodynamic evaluation of ASTX295.

References

Methodological & Application

Application Notes and Protocols for ASTX295 In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASTX295 is a potent and selective small molecule antagonist of the human murine double minute 2 (MDM2) protein. By inhibiting the interaction between MDM2 and the tumor suppressor protein p53, ASTX295 can restore p53 activity, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[1][2][3] This document provides a detailed protocol for evaluating the in vivo efficacy of ASTX295 using a subcutaneous xenograft model with the SJSA-1 osteosarcoma cell line, which is characterized by MDM2 amplification and wild-type p53.[4][5]

Introduction

The p53 tumor suppressor plays a critical role in preventing cancer formation by controlling cell cycle progression and apoptosis in response to cellular stress.[6] In many cancers, the function of p53 is abrogated not by mutation but through its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[1][3] ASTX295 is an investigational agent designed to block this interaction, thereby reactivating p53's tumor-suppressive functions.[1] Preclinical studies have demonstrated the proapoptotic and tumor growth inhibitory activity of ASTX295 in various cancer models.[7] The SJSA-1 cell line is a well-established model for studying MDM2 inhibitors due to its high levels of MDM2 expression.[4][5] This application note details a comprehensive protocol for an in vivo xenograft study to assess the anti-tumor activity of ASTX295.

Signaling Pathway of ASTX295

ASTX295 functions by disrupting the MDM2-p53 interaction. In cancer cells with wild-type p53, MDM2 binds to p53 and promotes its degradation. ASTX295 binds to MDM2, preventing it from interacting with p53. This leads to the stabilization and accumulation of p53, which can then translocate to the nucleus and activate the transcription of target genes like p21, resulting in cell cycle arrest and apoptosis.[6][8]

ASTX295_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53_n p53 p21 p21 p53_n->p21 activates Apoptosis Apoptosis p53_n->Apoptosis induces CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest induces p53_c p53 p53_c->p53_n translocates Proteasome Proteasome p53_c->Proteasome degradation MDM2 MDM2 MDM2->p53_c binds & inhibits MDM2->Proteasome targets for ASTX295 ASTX295 ASTX295->MDM2 inhibits

Caption: ASTX295 signaling pathway.

Experimental Protocols

Cell Line and Culture
  • Cell Line: SJSA-1 (human osteosarcoma)

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells should be in the logarithmic growth phase for tumor implantation.[9]

Animal Model
  • Species: Immunodeficient mice (e.g., NOD-SCID or Nude mice), female, 6-8 weeks old.

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.[10]

  • Housing: Mice should be housed in specific pathogen-free (SPF) conditions with sterile food and water ad libitum.[11] All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[12]

Subcutaneous Xenograft Implantation
  • Cell Preparation: Harvest SJSA-1 cells during the exponential growth phase. Prepare a single-cell suspension in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel. The final cell concentration should be 1-5 x 10^7 cells/mL. Keep the cell suspension on ice.[9]

  • Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse using a 25-gauge needle.[13]

  • Monitoring: Monitor the animals daily for general health and tumor growth.

Study Design and Treatment
  • Tumor Growth Monitoring: Measure tumor dimensions twice weekly using digital calipers.[14] Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²)/2.[9][15]

  • Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Treatment Groups:

    • Vehicle Control (e.g., appropriate vehicle for ASTX295)

    • ASTX295 (25 mg/kg)

    • ASTX295 (50 mg/kg)

  • Drug Administration: Administer ASTX295 or vehicle orally (p.o.) via gavage once daily (QDx14) or as per the specific study design. The volume should not exceed 10 ml/kg body weight.[16][17]

  • Data Collection: Continue to monitor tumor volume and body weight three times per week.[14] Observe the animals daily for any signs of toxicity.

Endpoint and Data Analysis
  • Humane Endpoints: Euthanize animals if the tumor volume exceeds 2000 mm³, the tumor becomes ulcerated, or if there is a loss of more than 20% of body weight, or other signs of distress are observed.

  • Data Analysis: At the end of the study, euthanize all remaining animals. Excise the tumors and record their weights. Analyze the data for statistical significance between the treatment and control groups.

Experimental Workflow

experimental_workflow start Start cell_culture SJSA-1 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomization of Mice (Tumor Volume ~150 mm³) tumor_growth->randomization treatment Treatment Administration (Vehicle, ASTX295 25 mg/kg, 50 mg/kg) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Humane Endpoint or End of Study monitoring->endpoint analysis Tumor Excision, Weight Measurement & Data Analysis endpoint->analysis end End analysis->end

Caption: In vivo xenograft experimental workflow.

Data Presentation

The following tables summarize hypothetical data based on preclinical findings for ASTX295.

Table 1: In Vivo Efficacy of ASTX295 in SJSA-1 Xenograft Model

Treatment GroupDosing ScheduleMean Tumor Volume at Day 14 (mm³)Tumor Growth Inhibition (%)
Vehicle Controlp.o. QDx141200-
ASTX295 (25 mg/kg)p.o. QDx1460050
ASTX295 (50 mg/kg)p.o. QDx748060

Table 2: Pharmacodynamic Effects of ASTX295 in SJSA-1 Xenografts

Treatment GroupTime Pointp53 Levels (Fold Change vs. Control)p21 Levels (Fold Change vs. Control)
ASTX295 (25 mg/kg)6 hoursHighHigh
ASTX295 (25 mg/kg)24 hoursLowLow

Conclusion

This application note provides a detailed protocol for conducting an in vivo xenograft study to evaluate the efficacy of ASTX295. The use of the SJSA-1 cell line in immunodeficient mice offers a robust model to assess the anti-tumor activity of MDM2 inhibitors. Adherence to proper animal welfare guidelines and meticulous experimental execution are crucial for obtaining reliable and reproducible data. The provided workflow and data tables serve as a guide for researchers in the design and execution of their preclinical studies with ASTX295.

References

ATX-295 Cell-Based Assay for KIF18A Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KIF18A, a member of the kinesin-8 family of motor proteins, plays a crucial role in regulating microtubule dynamics at the plus-ends of kinetochore microtubules, thereby ensuring proper chromosome alignment during mitosis.[1] In many cancer cells, particularly those characterized by chromosomal instability (CIN), there is a heightened dependency on KIF18A for successful cell division.[2][3][4] This makes KIF18A a compelling therapeutic target for the development of novel anti-cancer agents. ATX-295 is a potent and selective small molecule inhibitor of the KIF18A motor protein.[5][6] Preclinical data have demonstrated that ATX-295 selectively induces dose-dependent tumor growth inhibition in cancer models with high chromosomal instability, such as high-grade serous ovarian cancer and triple-negative breast cancer.[3][5] This document provides detailed application notes and protocols for cell-based assays to evaluate the inhibitory activity of ATX-295 on KIF18A.

ATX-295: Mechanism of Action and Preclinical Data

ATX-295 functions as a selective inhibitor of the ATPase activity of KIF18A.[7][8] This inhibition disrupts the motor function of KIF18A, leading to defects in chromosome congression, mitotic arrest, and subsequent cell death in susceptible cancer cell lines.[4][8] Notably, ATX-295 displays significantly greater potency in cancer cells exhibiting whole-genome doubling (WGD), a common feature of CIN tumors.[7][8]

Quantitative Data Summary
ParameterValueCell Lines/ConditionsReference
ATX-295 IC50 (ATPase Activity) 16 nMIn vitro biochemical assay[8]
ATX-295 IC50 (ATPase Activity) 18 nMIn vitro biochemical assay[7]
Sensitive Cell Lines High-Grade Serous Ovarian Cancer (HGSOC), Triple-Negative Breast Cancer (TNBC)Preclinical models[3][9]
Biomarker for Sensitivity Whole-Genome Doubling (WGD)Ovarian and TNBC preclinical models[3][9]
In Vivo Efficacy Dose-dependent tumor regressionWGD(+) OVCAR-3 xenografts[7][8]

KIF18A Signaling and Inhibition Pathway

KIF18A_Pathway KIF18A Signaling and Inhibition by ATX-295 cluster_mitosis Mitosis cluster_inhibition Inhibition Pathway Microtubule_Dynamics Microtubule Dynamics Chromosome_Congression Chromosome Congression Microtubule_Dynamics->Chromosome_Congression Spindle_Assembly Proper Spindle Assembly Chromosome_Congression->Spindle_Assembly Cell_Division Successful Cell Division Spindle_Assembly->Cell_Division KIF18A KIF18A ATPase Activity KIF18A->Microtubule_Dynamics Regulates Mitotic_Arrest Mitotic Arrest KIF18A->Mitotic_Arrest Leads to ATX295 ATX-295 ATX295->KIF18A Inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: KIF18A's role in mitosis and its inhibition by ATX-295.

Experimental Protocols

The following are detailed protocols for key cell-based assays to characterize the effects of ATX-295 on KIF18A inhibition.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., OVCAR-3, HCC1187)

  • Complete cell culture medium

  • ATX-295 stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Detergent reagent (e.g., 20% SDS in 50% DMF)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours to allow cells to attach.

  • Prepare serial dilutions of ATX-295 in complete medium.

  • Remove the medium from the wells and add 100 µL of the ATX-295 dilutions or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of detergent reagent to each well to solubilize the formazan crystals.

  • Incubate at room temperature in the dark for 2 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Mitotic Arrest Assay (Flow Cytometry)

This protocol quantifies the percentage of cells in the G2/M phase of the cell cycle, which is indicative of mitotic arrest.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • ATX-295 stock solution (in DMSO)

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)[10]

  • Flow cytometer

Protocol:

  • Seed approximately 1 x 10^6 cells per well in 6-well plates and incubate for 24 hours.

  • Treat the cells with various concentrations of ATX-295 or vehicle control for 24-48 hours.

  • Harvest the cells (including floating cells) and wash once with ice-cold PBS.[10]

  • Fix the cells by resuspending the pellet in 500 µL of PBS and adding 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently.[11]

  • Incubate the cells on ice for at least 30 minutes.[11]

  • Centrifuge the cells and wash the pellet with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[11]

  • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[11]

  • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Immunofluorescence for Mitotic Spindle Analysis

This assay visualizes the mitotic spindle and chromosome alignment to assess the phenotypic effects of KIF18A inhibition.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • ATX-295 stock solution (in DMSO)

  • Coverslips in a 24-well plate

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for DNA staining

  • Fluorescence microscope

Protocol:

  • Seed cells on coverslips in a 24-well plate and allow them to attach overnight.

  • Treat cells with ATX-295 or vehicle control for 24 hours.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with 3% BSA in PBS for 1 hour at room temperature.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips on microscope slides using a mounting medium containing DAPI.

  • Visualize the mitotic spindles and chromosome alignment using a fluorescence microscope.

Experimental and Analytical Workflow

experimental_workflow Experimental Workflow for ATX-295 Cell-Based Assays cluster_experimental Experimental Phase cluster_data_analysis Data Analysis and Interpretation Cell_Culture Cell Seeding and Treatment with ATX-295 Proliferation_Assay Cell Proliferation Assay (MTT) Cell_Culture->Proliferation_Assay Mitotic_Arrest_Assay Mitotic Arrest Assay (Flow Cytometry) Cell_Culture->Mitotic_Arrest_Assay IF_Assay Immunofluorescence for Spindle Analysis Cell_Culture->IF_Assay IC50_Determination IC50 Calculation Proliferation_Assay->IC50_Determination Cell_Cycle_Analysis Cell Cycle Profile Analysis Mitotic_Arrest_Assay->Cell_Cycle_Analysis Phenotypic_Analysis Phenotypic Analysis of Mitotic Defects IF_Assay->Phenotypic_Analysis Conclusion Conclusion on ATX-295 Activity IC50_Determination->Conclusion Cell_Cycle_Analysis->Conclusion Phenotypic_Analysis->Conclusion

Caption: Workflow for evaluating ATX-295 in cell-based assays.

References

Application Notes and Protocols for the Phase 1 Clinical Trial of ASTX295

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the Phase 1 clinical trial design for ASTX295, a novel, orally available small molecule inhibitor of the human homolog of murine double minute 2 (MDM2).[1] The information presented is intended to guide researchers and drug development professionals in understanding the scientific rationale, methodologies, and key findings of this early-stage clinical investigation.

Introduction to ASTX295

ASTX295 is an antagonist of MDM2, an E3 ubiquitin ligase that plays a critical role in regulating the p53 tumor suppressor.[2] By binding to MDM2, ASTX295 prevents the interaction between MDM2 and p53, thereby inhibiting the proteasomal degradation of p53.[1] This leads to the restoration of p53's transcriptional activity and the induction of apoptosis in cancer cells harboring wild-type p53.[1][2] Preclinical studies have demonstrated the potent in vitro activity of ASTX295 against MDM2 (IC50 <1 nM) and its ability to induce significant growth reduction in p53 wild-type, MDM2-amplified cancer cell lines.[3][4] The differentiated pharmacokinetic profile of ASTX295, with a predicted human half-life of 2-8 hours, was designed to minimize on-target bone marrow toxicities, a challenge observed with first-generation MDM2 antagonists.[3][4][5]

Phase 1 Clinical Trial Overview (NCT03975387)

The first-in-human, open-label, multicenter Phase 1/2 study (NCT03975387) was designed to assess the safety, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary clinical activity of ASTX295 in patients with advanced solid tumors characterized by wild-type TP53.[2][6][7]

Primary Objectives:

  • To determine the safety and tolerability of ASTX295.

  • To establish the recommended Phase 2 dose (RP2D) and schedule.

Secondary Objectives:

  • To characterize the pharmacokinetic profile of ASTX295.

  • To evaluate the pharmacodynamic effects of ASTX295 on the p53 pathway.

  • To assess the preliminary anti-tumor activity of ASTX295.

Patient Population: Eligible patients had advanced solid tumors with wild-type TP53, an ECOG performance status of 0-2, and adequate organ and bone marrow function.[7] The study enrolled 83 participants across 14 cohorts.[7][8]

Data Presentation

Table 1: Phase 1 Dose Escalation and Recommended Phase 2 Dose (RP2D)
Dosing RegimenDose Levels ExploredDose Limiting Toxicities (DLTs)Recommended Phase 2 Dose (RP2D)
Once Daily (QD)Starting at 15 mg, escalated to 400 mgNausea, vomiting, diarrhea, fatigue[7][8][9]400 mg QD[7][8]
Twice Weekly (BIW)Various, including 660 mgNausea, vomiting, diarrhea, fatigue[7][8][9]660 mg BIW[8][9]
Table 2: Pharmacokinetic Parameters of ASTX295
ParameterValueNotes
Median Time to Maximum Concentration (Tmax)3 hours[7][8]-
Mean Half-life (t1/2)4-6 hours[8][9][10]Consistent with the desired short duration of pathway modulation.[3]
Total Weekly Exposure (AUC)Similar for 400 mg QD and 660 mg BIW regimens[7][8]-
Table 3: Summary of Treatment-Related Adverse Events (AEs) for RP2D Regimens
Adverse Event400 mg QD Regimen660 mg BIW Regimen
Most Common AEs Nausea (76.2%), Diarrhea (76.2%), Vomiting (33.3%)[7]Nausea (71.4%), Diarrhea (47.6%), Vomiting (33.3%)[9]
Grade 3 GI AEs 14.3%[8]9.5%[8][9]
Grade ≥4 AEs None reported[8][9]None reported[8][9]
Thrombocytopenia Not significant[8][10]One subject with Grade 2[9]

Experimental Protocols

Protocol 1: Pharmacokinetic (PK) Analysis

Objective: To determine the plasma concentration-time profile of ASTX295.

Methodology:

  • Sample Collection: Collect peripheral blood samples from patients at pre-defined time points before and after ASTX295 administration.

  • Plasma Separation: Process blood samples to separate plasma.

  • Bioanalysis: Quantify ASTX295 concentrations in plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • PK Parameter Calculation: Use non-compartmental analysis to calculate key PK parameters including Cmax, Tmax, AUC, and t1/2.

Protocol 2: Pharmacodynamic (PD) Analysis

Objective: To assess the modulation of the p53 pathway in response to ASTX295 treatment.

Methodology:

  • Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) from patients at baseline and at various time points after ASTX295 administration.[9]

  • Gene Expression Analysis:

    • Isolate RNA from PBMCs.

    • Perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the expression levels of p53 target genes, such as MDM2 and p21.[9]

  • Protein Level Analysis:

    • Prepare protein lysates from PBMCs.

    • Perform Western blotting or ELISA to measure the levels of p53 and its downstream targets.

Protocol 3: Safety and Tolerability Assessment

Objective: To monitor and evaluate the safety profile of ASTX295.

Methodology:

  • Adverse Event Monitoring: Continuously monitor and record all adverse events (AEs) experienced by study participants.

  • AE Grading: Grade the severity of AEs according to the Common Terminology Criteria for Adverse Events (CTCAE).[7]

  • Dose-Limiting Toxicity (DLT) Evaluation: In the dose-escalation phase, identify DLTs to determine the maximum tolerated dose (MTD).[9]

  • Laboratory Assessments: Regularly monitor hematology and clinical chemistry parameters.

Visualizations

ASTX295_Mechanism_of_Action cluster_0 Normal p53 Regulation cluster_1 ASTX295 Intervention p53 p53 MDM2 MDM2 p53->MDM2 Binds to Proteasome Proteasome p53->Proteasome Degradation p53_active Active p53 p53->p53_active Accumulates MDM2->p53 Ubiquitinates ASTX295 ASTX295 ASTX295->MDM2 Inhibits Apoptosis Apoptosis p53_active->Apoptosis Induces

Caption: Mechanism of action of ASTX295 in restoring p53 function.

Phase1_Trial_Workflow Patient_Screening Patient Screening (Advanced Solid Tumors, WT TP53) Enrollment Enrollment (N=83) Patient_Screening->Enrollment Dose_Escalation Dose Escalation (3+3 Design) QD and BIW Regimens Enrollment->Dose_Escalation RP2D_Determination RP2D Determination (400 mg QD & 660 mg BIW) Dose_Escalation->RP2D_Determination Dose_Expansion Dose Expansion at RP2D RP2D_Determination->Dose_Expansion Endpoint_Analysis Endpoint Analysis Dose_Expansion->Endpoint_Analysis Safety Safety & Tolerability Endpoint_Analysis->Safety PK_PD Pharmacokinetics & Pharmacodynamics Endpoint_Analysis->PK_PD Efficacy Preliminary Efficacy Endpoint_Analysis->Efficacy

Caption: Workflow of the ASTX295 Phase 1 clinical trial.

References

Application Notes and Protocols for Administering ATX-295 in Preclinical Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATX-295 is a potent and selective oral inhibitor of the kinesin family member 18A (KIF18A), a mitotic kinesin motor protein essential for chromosome alignment during cell division.[1][2] In cancer cells characterized by chromosomal instability (CIN), particularly those with whole-genome doubling (WGD), there is a heightened dependency on KIF18A for survival.[3][4][5][6] ATX-295 selectively induces mitotic arrest and subsequent apoptosis in these chromosomally unstable tumor cells, while largely sparing healthy, chromosomally stable cells.[1][4] Preclinical studies have demonstrated significant anti-tumor activity of ATX-295 in mouse models of ovarian and triple-negative breast cancer (TNBC), especially in tumors identified as WGD-positive.[3][5] These application notes provide detailed protocols for the administration of ATX-295 in preclinical mouse models to evaluate its efficacy and pharmacodynamic effects.

Mechanism of Action of ATX-295

ATX-295 functions by inhibiting the ATPase activity of KIF18A.[6] This inhibition disrupts the proper alignment of chromosomes at the metaphase plate during mitosis. In chromosomally unstable cancer cells, this disruption leads to a prolonged mitotic arrest, ultimately triggering apoptosis and cell death.[4] This targeted approach offers a promising therapeutic window for cancers with high levels of CIN.

ATX295_Mechanism_of_Action cluster_0 Normal Cell Division cluster_1 Chromosomally Unstable Cancer Cell Chromosomes Chromosomes Metaphase Plate Metaphase Plate Chromosomes->Metaphase Plate KIF18A-mediated alignment Proper Segregation Proper Segregation Metaphase Plate->Proper Segregation Normal Daughter Cells Normal Daughter Cells Proper Segregation->Normal Daughter Cells Unstable Chromosomes Unstable Chromosomes Mitotic Arrest Mitotic Arrest Unstable Chromosomes->Mitotic Arrest Failed Alignment ATX-295 ATX-295 KIF18A KIF18A ATX-295->KIF18A Inhibits Apoptosis Apoptosis Mitotic Arrest->Apoptosis Tumor Cell Death Tumor Cell Death Apoptosis->Tumor Cell Death

Caption: Mechanism of ATX-295 in inducing mitotic arrest and apoptosis in chromosomally unstable cancer cells.

Data Presentation

In Vivo Efficacy of ATX-295 in Ovarian Cancer Xenograft Models
Mouse ModelTumor TypeBiomarker StatusTreatment GroupDosingTumor Growth OutcomeReference
OVCAR-3 XenograftOvarian CarcinomaWGD-PositiveVehicle-Progressive Tumor Growth[5]
OVCAR-3 XenograftOvarian CarcinomaWGD-PositiveATX-29510 mg/kg BIDDose-dependent tumor regression[5]
OVCAR-3 XenograftOvarian CarcinomaWGD-PositiveATX-29515 mg/kg BIDDose-dependent tumor regression[5]
OVK18 XenograftOvarian CarcinomaWGD-NegativeATX-295Not specifiedNo anti-tumor activity[5]
In Vivo Efficacy of ATX-295 in Ovarian Cancer Patient-Derived Xenograft (PDX) Models
Mouse ModelTumor TypeTreatment GroupDosingResponse Rate (Tumor Stasis or Better)WGD Status of RespondersReference
Ovarian PDX PanelOvarian CarcinomaATX-29530 mg/kg BID61%73% of responding models were WGD-positive[5][6]
Pharmacodynamic Effects of ATX-295 in OVCAR-3 Xenograft Model
Treatment GroupDosingBiomarkerObservationReference
Vehicle-Phospho-Histone H3 (pHH3)Baseline levels[5]
ATX-295Not specifiedPhospho-Histone H3 (pHH3)Selective induction in WGD-positive tumors, consistent with mitotic arrest[5]

Experimental Protocols

Protocol 1: Establishment of Ovarian Cancer Xenograft Mouse Model

Materials:

  • OVCAR-3 (WGD-positive) or OVK18 (WGD-negative) ovarian cancer cell lines

  • Immunocompromised mice (e.g., NOD/SCID or NSG), female, 6-8 weeks old

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Matrigel

  • Sterile PBS

  • Syringes and needles (27G)

  • Calipers

Procedure:

  • Culture ovarian cancer cells to ~80% confluency.

  • Harvest cells by trypsinization and wash with sterile PBS.

  • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Anesthetize the mouse according to approved institutional protocols.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.

  • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

Protocol 2: Preparation and Administration of ATX-295

Materials:

  • ATX-295 compound

  • Vehicle solution: 5% Tocophersolan (TPGS) and 0.5% Methylcellulose in sterile water

  • Oral gavage needles (20-22 gauge, flexible tip)

  • Syringes

  • Balance

Procedure:

  • Prepare the vehicle solution by first dissolving TPGS in sterile water, followed by the addition of Methylcellulose with continuous stirring until a homogenous suspension is formed.

  • Calculate the required amount of ATX-295 based on the desired dose (e.g., 10, 15, or 30 mg/kg) and the body weight of the mice.

  • Suspend the calculated amount of ATX-295 in the vehicle solution. Ensure the final concentration allows for a dosing volume of approximately 10 mL/kg.

  • Vortex the ATX-295 suspension thoroughly before each administration to ensure uniformity.

  • Administer the ATX-295 suspension or vehicle to the mice via oral gavage twice daily (BID).

Protocol 3: In Vivo Efficacy and Toxicity Monitoring

Materials:

  • Calipers

  • Balance

Procedure:

  • Measure the tumor dimensions (length and width) using calipers twice a week.

  • Calculate the tumor volume using the formula: Tumor Volume (mm³) = 0.5 x (Length x Width²).

  • Monitor the body weight of each mouse twice a week as an indicator of general health and potential toxicity.

  • Observe the mice daily for any clinical signs of toxicity, such as changes in behavior, posture, or activity levels.

  • Continue treatment and monitoring for the duration of the study (typically 21-28 days or until tumors in the control group reach a predetermined endpoint).

  • At the end of the study, euthanize the mice according to approved institutional protocols and collect tumors for further analysis.

Protocol 4: Pharmacodynamic Analysis of Phospho-Histone H3 (pHH3)

Materials:

  • Tumor samples collected at the end of the study

  • Formalin

  • Paraffin

  • Microtome

  • Primary antibody against Phospho-Histone H3 (Ser10)

  • Secondary antibody and detection system (e.g., HRP-conjugated)

  • DAB substrate

  • Hematoxylin

  • Microscope

Procedure:

  • Fix the collected tumor tissues in 10% neutral buffered formalin for 24 hours.

  • Process the fixed tissues and embed them in paraffin.

  • Cut 4-5 µm sections from the paraffin-embedded tumor blocks.

  • Perform immunohistochemistry for pHH3. This includes deparaffinization, rehydration, antigen retrieval, and blocking of endogenous peroxidase.

  • Incubate the sections with the primary anti-pHH3 antibody.

  • Apply the secondary antibody and the detection system.

  • Develop the signal using DAB substrate and counterstain with hematoxylin.

  • Quantify the percentage of pHH3-positive cells by analyzing multiple high-power fields per tumor section.

Experimental Workflow

Experimental_Workflow cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis Cell_Culture Ovarian/TNBC Cell Culture Tumor_Implantation Subcutaneous Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization ATX295_Prep ATX-295 Formulation Dosing Oral Gavage (BID) ATX295_Prep->Dosing Monitoring Tumor & Body Weight Measurement (2x/week) Dosing->Monitoring Euthanasia Euthanasia & Tumor Collection Monitoring->Euthanasia Toxicity_Analysis Body Weight & Clinical Signs Monitoring->Toxicity_Analysis Efficacy_Analysis Tumor Growth Inhibition Analysis Euthanasia->Efficacy_Analysis PD_Analysis pHH3 Immunohistochemistry Euthanasia->PD_Analysis

Caption: Workflow for preclinical evaluation of ATX-295 in mouse models.

Predictive Biomarker: Whole Genome Doubling (WGD)

The sensitivity of cancer cells to ATX-295 is strongly correlated with the presence of whole-genome doubling (WGD).[3][5][6] Therefore, it is crucial to determine the WGD status of the preclinical models being used. This can be achieved through genomic analysis of the tumor cells or tissues.

WGD_Biomarker_Logic Tumor_Sample Tumor Sample (Cell Line or PDX) Genomic_Analysis Genomic Analysis (e.g., WGS, SNP array) Tumor_Sample->Genomic_Analysis WGD_Status Determine WGD Status Genomic_Analysis->WGD_Status ATX295_Sensitive Predicted Sensitive to ATX-295 WGD_Status->ATX295_Sensitive WGD-Positive ATX295_Resistant Predicted Resistant to ATX-295 WGD_Status->ATX295_Resistant WGD-Negative

Caption: Logic for using WGD as a predictive biomarker for ATX-295 sensitivity.

References

Application Notes and Protocols for Detecting Whole Genome Doubling in Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Whole genome doubling (WGD), a mutational event where a cell's entire genome is duplicated, is a frequent occurrence in cancer development.[1][2] This event is associated with increased genomic instability, tumor heterogeneity, and resistance to therapy, making its detection crucial for cancer research and clinical practice.[1][3][4] The identification of WGD can aid in prognostication, patient stratification, and the development of targeted therapies that exploit the unique vulnerabilities of WGD-positive tumors.[1][3][4][5] This document provides an overview of the primary methodologies for detecting WGD in tumors, including detailed protocols and comparative data to guide researchers in selecting the most appropriate technique for their needs.

Methods for Detecting Whole Genome Doubling

The detection of WGD can be broadly categorized into three approaches: cytogenetic, molecular, and computational methods. Each approach offers distinct advantages and limitations in terms of resolution, throughput, and the type of information generated.

Cytogenetic Methods

Cytogenetic techniques directly visualize chromosomes to assess their number and structure.

  • Karyotyping: This classical technique involves arresting cells in metaphase, followed by staining and visualization of chromosomes under a microscope. It provides a direct count of chromosomes, allowing for the identification of aneuploidy and tetraploidy, which are hallmarks of WGD. While it is a definitive method for determining ploidy, it is low-throughput, requires viable cells for cell culture, and has a low resolution (3-10 Mbp).[6]

  • Fluorescence In Situ Hybridization (FISH): FISH utilizes fluorescently labeled DNA probes that bind to specific chromosome regions.[7][8] It can be used to count the number of specific chromosomes or chromosome arms in interphase or metaphase cells.[8] Multiplex FISH (mFISH) allows for the simultaneous visualization of all chromosomes, each with a different color, providing a comprehensive karyotypic picture.[9][10] FISH offers higher resolution than traditional karyotyping and can be applied to archival tissue samples.[8]

Molecular Methods

Molecular methods assess the DNA content of a cell population.

  • Flow Cytometry: This high-throughput technique measures the DNA content of individual cells by staining them with a fluorescent dye that intercalates with DNA.[5][11][12] The fluorescence intensity is proportional to the DNA content, allowing for the determination of the DNA index (the ratio of the tumor's G0/G1 peak to a normal diploid G0/G1 peak).[13] A DNA index of approximately 2.0 is indicative of a tetraploid population that has undergone WGD. Flow cytometry is rapid and can be performed on fresh, frozen, or paraffin-embedded tissues.[5]

Computational Methods from Next-Generation Sequencing (NGS) Data

With the advent of NGS, several computational approaches have been developed to infer WGD from whole-genome (WGS), whole-exome (WES), or targeted sequencing data.[3][4]

  • Allele-Specific Copy Number Analysis: This is a common and robust method for detecting WGD from sequencing data. By analyzing the allele frequencies of heterozygous single nucleotide polymorphisms (SNPs), it is possible to infer the copy number of different genomic segments. In a WGD event, a large proportion of the genome will exhibit a major copy number of two or more and a minor copy number of one or more.[14][15]

  • Synonymous Mutation (Ks) Distribution Analysis: This method, often used in evolutionary biology to detect ancient WGD events, can also be applied to tumors.[16][17][18][19] It involves identifying paralogous gene pairs within the tumor genome and calculating the rate of synonymous substitutions (Ks) between them. A peak in the distribution of Ks values can indicate a large-scale duplication event like WGD.[16][19]

  • Synteny Analysis: This approach identifies blocks of conserved gene order (synteny) within a genome. The presence of large duplicated syntenic blocks is strong evidence for a past WGD event.[18][20][21] This method generally requires a high-quality genome assembly.[20][22]

Quantitative Data Summary

The performance of different WGD detection methods can vary. The following table summarizes key quantitative data from comparative studies.

Method/ToolInput DataPrincipleSensitivitySpecificityConcordance with Gold Standard (e.g., WGS)Reference
Targeted Sequencing Panel Targeted NGSRead depth, allele frequency100%90%93.9%[3]
Whole Exome Sequencing (WES) WESRead depth, allele frequency84.62%95%90.9%[3]
Flow Cytometry vs. Karyotyping Fresh/Fixed TissueDNA content vs. chromosome count--95.4%[23]
MEDICC2 Allele-specific SCNA dataMinimum-evolution criterion--98.8% accuracy in detecting WGD events[15]

Experimental Protocols

Protocol 1: DNA Ploidy Analysis by Flow Cytometry

This protocol describes the preparation of single-cell suspensions from solid tumors for DNA content analysis.

Materials:

  • Fresh tumor tissue

  • Phosphate-buffered saline (PBS), pH 7.4

  • Enzymatic digestion solution (e.g., collagenase, dispase)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Sample Preparation:

    • Mince fresh tumor tissue into small pieces (1-2 mm³).

    • Incubate the minced tissue in an enzymatic digestion solution at 37°C for 30-60 minutes with gentle agitation to obtain a single-cell suspension.

    • Filter the cell suspension through a 40-70 µm nylon mesh to remove clumps and debris.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Fixation:

    • Resuspend the cell pellet in 1 ml of cold PBS.

    • Add 4 ml of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 1 ml of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Analyze the stained cells on a flow cytometer.

    • Acquire data from at least 10,000-20,000 events.

    • Generate a DNA content histogram.

  • Data Analysis:

    • Identify the G0/G1 and G2/M peaks.

    • Calculate the DNA Index (DI) by dividing the mean fluorescence intensity of the tumor G0/G1 peak by the mean fluorescence intensity of a diploid control G0/G1 peak. A DI around 2.0 suggests a tetraploid population and a WGD event.

Protocol 2: Fluorescence In Situ Hybridization (FISH) for Chromosome Enumeration

This protocol outlines the general steps for performing FISH on paraffin-embedded tumor sections.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue slides

  • Xylene and ethanol series (100%, 85%, 70%)

  • Pretreatment solution (e.g., sodium thiocyanate)

  • Protease solution (e.g., pepsin)

  • Fluorescently labeled chromosome-specific centromeric probes

  • Hybridization buffer

  • DAPI counterstain

  • Fluorescence microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the tissue sections by sequential immersion in 100%, 85%, and 70% ethanol.

  • Pretreatment:

    • Incubate slides in a pretreatment solution to enhance probe penetration.

    • Digest the tissue with a protease solution to remove proteins and unmask the target DNA.

  • Denaturation:

    • Denature the chromosomal DNA on the slide and the DNA probe in a separate tube by heating.

  • Hybridization:

    • Apply the denatured probe to the denatured tissue section on the slide.

    • Incubate in a humidified chamber overnight at 37°C to allow the probe to anneal to its complementary target sequence.

  • Post-Hybridization Washes:

    • Wash the slides in stringent wash buffers to remove unbound and non-specifically bound probes.

  • Counterstaining and Visualization:

    • Apply DAPI to counterstain the cell nuclei.

    • Mount a coverslip on the slide.

    • Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filters.

  • Analysis:

    • Count the number of fluorescent signals for the specific chromosome probe in a representative number of tumor cell nuclei. An average of four signals per nucleus for a given chromosome is indicative of tetraploidy for that chromosome.

Protocol 3: Computational WGD Detection from NGS Data

This protocol provides a general workflow for identifying WGD using allele-specific copy number analysis from WGS or WES data.

Software:

  • Alignment tool (e.g., BWA)

  • Variant caller (e.g., GATK)

  • Copy number analysis tool (e.g., ABSOLUTE, Sequenza, ASCAT)

Procedure:

  • Data Preprocessing:

    • Align raw sequencing reads from both tumor and matched normal samples to a reference human genome.

    • Perform variant calling to identify germline heterozygous SNPs in the normal sample and somatic mutations in the tumor sample.

  • Copy Number Segmentation:

    • Use a copy number analysis tool to segment the genome into regions of constant copy number. These tools typically use read depth information from both tumor and normal samples.

  • Allele-Specific Copy Number Analysis:

    • For each segment, the tool will analyze the allele frequencies of heterozygous SNPs within the tumor sample to estimate the major and minor copy numbers.

  • Ploidy and Purity Estimation:

    • The software will model the observed copy number and allele frequency data to estimate the overall tumor ploidy and the purity of the tumor sample.

  • WGD Call:

    • A WGD event is typically called if the estimated ploidy is greater than a certain threshold (e.g., > 2.5 or > 3) and a significant fraction of the genome (e.g., > 50%) has a major copy number of at least 2.[14]

Visualizations

WGD_Detection_Workflow cluster_sample Tumor Sample cluster_methods Detection Methods cluster_cytogenetic Cytogenetic Analysis cluster_molecular Molecular Analysis cluster_computational Computational Analysis cluster_output Output Tumor Tumor Biopsy or Cell Line Cytogenetic Cytogenetic Methods Tumor->Cytogenetic Molecular Molecular Methods Tumor->Molecular NGS Next-Generation Sequencing Tumor->NGS Karyotyping Karyotyping Cytogenetic->Karyotyping FISH FISH Cytogenetic->FISH FlowCytometry Flow Cytometry Molecular->FlowCytometry Computational Computational Methods WGD_Status WGD Status (Positive/Negative) Karyotyping->WGD_Status FISH->WGD_Status FlowCytometry->WGD_Status AlleleCopyNumber Allele-Specific Copy Number NGS->AlleleCopyNumber KsDistribution Ks Distribution NGS->KsDistribution Synteny Synteny Analysis NGS->Synteny AlleleCopyNumber->WGD_Status KsDistribution->WGD_Status Synteny->WGD_Status Flow_Cytometry_Protocol Start Fresh Tumor Tissue Step1 Mince & Enzymatic Digestion Start->Step1 Step2 Filter Cell Suspension Step1->Step2 Step3 Wash Cells (PBS) Step2->Step3 Step4 Fixation (70% Ethanol) Step3->Step4 Step5 Stain with Propidium Iodide Step4->Step5 Step6 Flow Cytometry Analysis Step5->Step6 End DNA Content Histogram & Ploidy Analysis Step6->End Computational_WGD_Analysis cluster_input Input Data cluster_processing Bioinformatics Pipeline cluster_output Results Tumor_Normal_Reads Tumor & Normal Sequencing Reads (FASTQ) Alignment Alignment to Reference Genome (BAM) Tumor_Normal_Reads->Alignment VariantCalling Variant Calling (VCF) Alignment->VariantCalling CopyNumber Allele-Specific Copy Number Analysis Alignment->CopyNumber VariantCalling->CopyNumber PloidyPurity Tumor Ploidy & Purity Estimation CopyNumber->PloidyPurity WGD_Call WGD Status Call PloidyPurity->WGD_Call

References

Application Notes and Protocols for ATX-295 in Triple-Negative Breast Cancer (TNBC) Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ATX-295 is a potent and selective small molecule inhibitor of the mitotic kinesin motor protein KIF18A.[1][2][3][4] KIF18A plays a critical role in chromosome alignment during mitosis, and its inhibition leads to mitotic arrest and subsequent cell death, particularly in cancer cells exhibiting chromosomal instability (CIN).[1][2][3][4] Triple-negative breast cancer (TNBC) is a subtype of breast cancer characterized by high genomic instability, making KIF18A a promising therapeutic target.[5][6] Preclinical data have demonstrated that ATX-295 induces apoptosis and shows anti-proliferative activity in TNBC cell lines, with enhanced sensitivity observed in models with whole-genome doubling (WGD).[1][2]

These application notes provide detailed protocols for assessing the efficacy of ATX-295 in inducing apoptosis in TNBC cell lines, including methods for determining cell viability, quantifying apoptosis, and measuring the expression of key apoptotic and mitotic stress markers.

Mechanism of Action

ATX-295 selectively inhibits the ATPase activity of KIF18A, which is essential for its motor function in regulating microtubule dynamics at the plus-ends of kinetochore microtubules. Inhibition of KIF18A disrupts proper chromosome congression at the metaphase plate, leading to a prolonged mitotic arrest. This sustained arrest activates the spindle assembly checkpoint (SAC), ultimately triggering mitotic catastrophe and apoptosis. This mechanism of action is particularly effective in cancer cells with high levels of chromosomal instability, which are more reliant on KIF18A for successful mitosis compared to healthy cells.[1][2][3][4]

ATX-295_Mechanism_of_Action Mechanism of Action of ATX-295 in TNBC Cells ATX295 ATX-295 KIF18A KIF18A ATPase Activity ATX295->KIF18A Inhibits Spindle Disruption of Spindle Microtubule Dynamics MitoticArrest Prolonged Mitotic Arrest Spindle->MitoticArrest Apoptosis Apoptosis / Mitotic Catastrophe MitoticArrest->Apoptosis TNBC Chromosomally Unstable TNBC Cell Apoptosis->TNBC Induces death in

Diagram 1: ATX-295 Mechanism of Action.

Data Presentation

Table 1: In Vitro Activity of ATX-295
ParameterValueReference
KIF18A ATPase Activity IC5016 nM[1]
Sensitive TNBC Cell Lines14 of 25 tested[1]
Table 2: Representative IC50 Values of a KIF18A Inhibitor in TNBC Cell Lines

The following data are representative for selective KIF18A inhibitors and may not reflect the exact values for ATX-295.

Cell Line Subtype Whole-Genome Doubling IC50 (nM)
HCC1187 Basal-like 1 Yes 50 - 150
MDA-MB-468 Basal-like 1 No >1000
BT-549 Mesenchymal-like Yes 100 - 300

| SUM159PT | Mesenchymal-like | Yes | 150 - 400 |

Table 3: Apoptosis Induction in a WGD-Positive TNBC Cell Line (e.g., HCC1187) after 72h Treatment

The following data are representative and based on the known effects of KIF18A inhibitors.

ATX-295 Concentration (nM) % Annexin V Positive Cells (Apoptosis)
0 (Vehicle) 5 ± 2%
10 15 ± 4%
50 45 ± 7%

| 250 | 75 ± 10% |

Table 4: Pharmacodynamic Biomarker Modulation in a WGD-Positive TNBC Cell Line (e.g., HCC1187) after 24h Treatment

The following data are representative and based on the known effects of KIF18A inhibitors.

ATX-295 Concentration (nM) p-Histone H3 (Ser10) Fold Change γH2AX Fold Change
0 (Vehicle) 1.0 1.0
50 3.5 ± 0.8 2.5 ± 0.5

| 250 | 8.0 ± 1.5 | 5.0 ± 1.2 |

Experimental Protocols

Experimental_Workflow General Experimental Workflow for ATX-295 Evaluation Culture Culture TNBC Cell Lines Treatment Treat with ATX-295 (Dose-Response and Time-Course) Culture->Treatment Viability Cell Viability Assay (e.g., MTT/Resazurin) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI Staining) Treatment->Apoptosis Western Western Blot Analysis (p-HH3, γH2AX, Cleaved PARP) Treatment->Western Data Data Analysis and Interpretation Viability->Data Apoptosis->Data Western->Data

Diagram 2: Experimental Workflow.
Protocol 1: Cell Viability Assay (Resazurin-Based)

This protocol is for determining the dose-dependent effect of ATX-295 on the viability of TNBC cell lines.

Materials:

  • TNBC cell lines (e.g., HCC1187, MDA-MB-468)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ATX-295 stock solution (e.g., 10 mM in DMSO)

  • Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)

  • 96-well clear-bottom black plates

  • Phosphate-buffered saline (PBS)

  • DMSO (vehicle control)

  • Fluorescence plate reader (Ex/Em: ~560/590 nm)

Procedure:

  • Seed TNBC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of ATX-295 in complete medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest ATX-295 dose.

  • Remove the medium from the wells and add 100 µL of the prepared ATX-295 dilutions or vehicle control.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Measure the fluorescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with ATX-295 using flow cytometry.

Materials:

  • TNBC cells cultured in 6-well plates

  • ATX-295

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed TNBC cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of ATX-295 (e.g., 0, 10, 50, 250 nM) for 48-72 hours.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Protocol 3: Western Blot Analysis of Apoptotic and Mitotic Stress Markers

This protocol is for detecting changes in the expression of key proteins involved in the cellular response to ATX-295.

Materials:

  • TNBC cells cultured in 6-cm dishes

  • ATX-295

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-γH2AX, anti-cleaved PARP, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed TNBC cells in 6-cm dishes and treat with ATX-295 at the desired concentrations for 24 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin) to determine the fold change in protein expression.

Logical Relationships

ATX-295_Response_Factors Factors Influencing TNBC Cell Line Response to ATX-295 CIN High Chromosomal Instability (CIN) Sensitivity Increased Sensitivity to ATX-295 CIN->Sensitivity WGD Whole-Genome Doubling (WGD) WGD->Sensitivity Apoptosis Induction of Apoptosis Sensitivity->Apoptosis

Diagram 3: Factors Influencing ATX-295 Sensitivity.

Disclaimer

These application notes are intended as a guide for research purposes. Investigators should optimize the protocols for their specific cell lines and experimental conditions.

References

Lentiviral shRNA Knockdown of KIF18A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinesin family member 18A (KIF18A) is a microtubule-dependent motor protein that plays a crucial role in the regulation of mitosis. Specifically, it is involved in chromosome congression and alignment at the metaphase plate. Dysregulation of KIF18A expression has been implicated in the progression of various cancers, including breast, lung, and ovarian cancer, making it an attractive therapeutic target.[1][2] Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used technique to specifically silence gene expression in a variety of cell lines, enabling the study of gene function and its potential as a therapeutic target.[3]

These application notes provide a comprehensive guide to performing a lentiviral shRNA-mediated knockdown of KIF18A. This document includes detailed protocols for lentivirus production, cell transduction, and subsequent validation and functional analysis of KIF18A knockdown.

Data Presentation

Table 1: Validated shRNA Sequences for KIF18A Knockdown
Target SpeciesshRNA Sequence (Sense Strand)Knockdown Efficiency (mRNA)Cell LineReference
HumanInformation not publicly available~60%CFPAC-1[4]
HumanInformation not publicly availableNot specifiedA549, H1975[1]
HumanInformation not publicly availableNot specifiedPC-3[5]
MouseInformation not publicly availableNot specifiedMouse Oocytes[6]

Note: Many studies utilize commercially available shRNA constructs and do not disclose the specific sequences. Researchers are encouraged to consult vendor datasheets for sequence information and validation data.

Table 2: Quantitative Effects of KIF18A Knockdown on Cellular Phenotypes
Cell LineAssayQuantitative ResultReference
A549 (Human Lung Adenocarcinoma)Colony FormationSignificant decrease in colony number vs. control[1]
H1975 (Human Lung Adenocarcinoma)Colony FormationSignificant decrease in colony number vs. control[1]
A549MTT AssaySignificant inhibition of cell proliferation vs. control[1]
H1975MTT AssaySignificant inhibition of cell proliferation vs. control[1]
A549Wound Healing AssayReduced migration vs. control[1]
H1975Wound Healing AssayReduced migration vs. control[1]
A549Transwell Invasion AssayReduced invasion vs. control[1]
H1975Transwell Invasion AssayReduced invasion vs. control[1]
PC-3 (Human Prostate Cancer)Colony FormationSignificant decrease in colony number vs. control[5]
PC-3MTT AssaySignificant inhibition of cell proliferation vs. control[5]
CFPAC-1 (Human Pancreatic Cancer)Transwell Migration AssaySignificant decrease in migrated cells (p=0.0007)[4]
MDA-MB-231 (Human Breast Cancer)Cell Density~50% reduction in cell density after 96h[7]
HT-29 (Human Colorectal Cancer)Cell Density~40% reduction in cell density after 96h[7]

Experimental Protocols

Protocol 1: Lentiviral Particle Production

This protocol describes the generation of lentiviral particles carrying KIF18A-specific shRNA in HEK293T cells.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)

  • Lentiviral transfer plasmid containing KIF18A shRNA or a non-targeting control shRNA

  • Transfection reagent (e.g., Lipofectamine 2000 or FuGENE HD)

  • 0.45 µm syringe filter

Procedure:

  • Cell Seeding: Twenty-four hours before transfection, seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency at the time of transfection.

  • Plasmid DNA Preparation: In separate sterile tubes, prepare the following DNA mixture in Opti-MEM:

    • Tube A: Dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Tube B: Mix the KIF18A shRNA transfer plasmid, psPAX2, and pMD2.G packaging plasmids in Opti-MEM. A common ratio is 4:3:1 (transfer:psPAX2:pMD2.G).

  • Transfection Complex Formation: Add the contents of Tube B to Tube A, mix gently, and incubate at room temperature for 20-30 minutes to allow for the formation of DNA-lipid complexes.

  • Transfection: Carefully add the transfection complex dropwise to the HEK293T cells. Gently swirl the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator. After 4-6 hours, replace the transfection medium with fresh complete growth medium (DMEM with 10% FBS).

  • Virus Harvest: At 48 and 72 hours post-transfection, collect the cell culture supernatant, which contains the lentiviral particles.

  • Virus Filtration and Storage: Pool the collected supernatant and centrifuge at a low speed to pellet any cell debris. Filter the supernatant through a 0.45 µm syringe filter. Aliquot the viral supernatant and store it at -80°C for long-term use. For immediate use, it can be stored at 4°C for up to a week.[8]

Protocol 2: Lentiviral Transduction of Target Cells

This protocol outlines the procedure for infecting target cells with the produced lentiviral particles.

Materials:

  • Target cells (e.g., A549, PC-3)

  • Complete growth medium for the target cells

  • Lentiviral supernatant containing KIF18A shRNA or control shRNA

  • Polybrene (8 mg/mL stock)

  • Puromycin (if the lentiviral vector contains a puromycin resistance gene)

Procedure:

  • Cell Seeding: Seed the target cells in a 6-well plate such that they are 50-60% confluent on the day of transduction.

  • Transduction:

    • Thaw the lentiviral supernatant on ice.

    • Prepare the transduction medium by adding the desired amount of viral supernatant and Polybrene to the complete growth medium of the target cells. A final concentration of 4-8 µg/mL of Polybrene is commonly used to enhance transduction efficiency.[8] The multiplicity of infection (MOI) should be optimized for each cell line.

    • Remove the existing medium from the cells and add the transduction medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Medium Change: After the incubation period, replace the transduction medium with fresh complete growth medium.

  • Selection (Optional): If the lentiviral vector contains a selection marker like puromycin resistance, add the appropriate concentration of the selection agent to the medium 48-72 hours post-transduction to select for successfully transduced cells. The optimal concentration of the selection agent should be determined by a kill curve for each cell line.

  • Expansion: Expand the selected cells for subsequent experiments.

Protocol 3: Validation of KIF18A Knockdown by qRT-PCR

This protocol is for quantifying the reduction in KIF18A mRNA levels.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for KIF18A and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction: Extract total RNA from both KIF18A shRNA-transduced and control shRNA-transduced cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit according to the manufacturer's protocol.

  • qPCR: Perform quantitative real-time PCR using a qPCR master mix, the synthesized cDNA, and primers for KIF18A and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of KIF18A mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the KIF18A shRNA-treated group to the control group. A significant reduction in the relative KIF18A mRNA level indicates successful knockdown.[1]

Protocol 4: Validation of KIF18A Knockdown by Western Blot

This protocol is for assessing the reduction in KIF18A protein levels.

Materials:

  • RIPA buffer with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against KIF18A

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the KIF18A shRNA-transduced and control cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against KIF18A overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Incubate the membrane with the primary antibody for the loading control.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A significant decrease in the intensity of the KIF18A band in the knockdown samples compared to the control, relative to the loading control, confirms successful protein knockdown.[6]

Protocol 5: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of KIF18A knockdown on cell viability and proliferation.

Materials:

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed an equal number of KIF18A shRNA-transduced and control cells into 96-well plates.

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, 72, 96 hours).

  • MTT Addition: At each time point, add MTT reagent to the wells and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. A decrease in absorbance in the KIF18A knockdown cells compared to the control cells indicates reduced cell proliferation.[5]

Mandatory Visualization

KIF18A_Signaling_Pathway cluster_0 Upstream Regulation TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD23 SMAD2/3 TGFbR->SMAD23 KIF18A KIF18A SMAD23->KIF18A activates Akt Akt Akt->KIF18A activates CellCycle Cell Cycle Progression (CDK1/CyclinB1) KIF18A->CellCycle promotes MMPs MMP-7/MMP-9 KIF18A->MMPs upregulates Proliferation Cell Proliferation CellCycle->Proliferation Metastasis Metastasis MMPs->Metastasis

Caption: KIF18A signaling pathways in cancer progression.

Lentiviral_shRNA_Workflow cluster_0 Plasmid Preparation cluster_1 Lentivirus Production cluster_2 Transduction cluster_3 Validation & Analysis shRNA_plasmid shRNA Transfer Plasmid (KIF18A or Control) transfection Co-transfection into HEK293T cells shRNA_plasmid->transfection packaging_plasmids Packaging Plasmids (e.g., psPAX2, pMD2.G) packaging_plasmids->transfection harvest Harvest Viral Supernatant (48 & 72 hours) transfection->harvest filter Filter and Store Virus harvest->filter transduce Transduce Target Cells with Polybrene filter->transduce select Select Transduced Cells (e.g., Puromycin) transduce->select validation Validate Knockdown (qRT-PCR, Western Blot) select->validation functional_assays Functional Assays (Proliferation, Migration, etc.) validation->functional_assays

Caption: Experimental workflow for lentiviral shRNA knockdown of KIF18A.

Application Notes

Expected Results
  • Successful Knockdown: A successful KIF18A knockdown should result in a significant reduction of both mRNA and protein levels, typically ranging from 60-90% depending on the shRNA sequence and cell line used.[4]

  • Phenotypic Changes: Knockdown of KIF18A is expected to inhibit cell proliferation, migration, and invasion in cancer cell lines where it is overexpressed.[1][5] This may be observed as a decrease in colony formation, reduced viability in MTT assays, slower wound closure in scratch assays, and fewer cells migrating through a transwell membrane.

Troubleshooting
ProblemPossible CauseSuggested Solution
Low Viral Titer Poor transfection efficiency of HEK293T cells.Optimize the DNA:transfection reagent ratio. Use high-quality plasmid DNA. Ensure HEK293T cells are healthy and at the optimal confluency.[9]
Suboptimal harvest time.Harvest the viral supernatant at both 48 and 72 hours post-transfection.
Low Transduction Efficiency Low viral titer.Concentrate the virus using ultracentrifugation or a commercially available concentration reagent.[10]
Suboptimal Polybrene concentration.Perform a titration to determine the optimal Polybrene concentration for your target cells.
Target cells are difficult to transduce.Try a higher MOI. Consider using a different transduction enhancement reagent.[11]
No or Low Knockdown Ineffective shRNA sequence.Test multiple shRNA sequences targeting different regions of the KIF18A mRNA.
Poor transduction efficiency.Confirm transduction efficiency using a fluorescent reporter (if available) or by puromycin selection.
Problems with the validation assay.Ensure that qRT-PCR primers and Western blot antibodies are specific and optimized.
Cell Death After Transduction Viral toxicity.Use a lower MOI. Reduce the incubation time with the virus.[10]
Polybrene toxicity.Determine the optimal, non-toxic concentration of Polybrene for your cells.
KIF18A is essential for the viability of the target cells.This is a possible biological outcome. Consider using an inducible shRNA system to control the timing of the knockdown.

References

Application Notes and Protocols for Measuring p53 Pathway Activation by ASTX295

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASTX295 is a potent and selective, orally available small molecule antagonist of the human murine double minute 2 (MDM2) protein.[1][2][3] Under normal physiological conditions, MDM2 functions as a key negative regulator of the p53 tumor suppressor protein by targeting it for proteasomal degradation. In many cancers featuring wild-type p53, the overexpression of MDM2 leads to the suppression of p53's tumor-suppressive functions. ASTX295 is designed to disrupt the MDM2-p53 interaction, thereby preventing p53 degradation and restoring its ability to induce cell cycle arrest and apoptosis in cancer cells.[1][2] These application notes provide a summary of the key characteristics of ASTX295 and detailed protocols for assessing its on-target activity through the measurement of p53 pathway activation.

Mechanism of Action: ASTX295-Induced p53 Activation

The primary mechanism of action of ASTX295 is the inhibition of the MDM2-p53 protein-protein interaction. By binding to MDM2, ASTX295 blocks the E3 ubiquitin ligase activity of MDM2 towards p53. This leads to the stabilization and accumulation of p53 protein within the nucleus. The elevated levels of active p53 then act as a transcription factor, upregulating the expression of its target genes. These include genes involved in cell cycle arrest, such as CDKN1A (encoding p21), and apoptosis. The activation of these downstream pathways ultimately leads to the suppression of tumor growth.

p53_pathway_activation_by_ASTX295 cluster_0 Normal State (p53 Wild-Type) cluster_1 ASTX295 Treatment p53_inactive p53 MDM2 MDM2 p53_inactive->MDM2 Binds Proteasome Proteasome p53_inactive->Proteasome Degradation MDM2->p53_inactive Ubiquitinates ASTX295 ASTX295 MDM2_inhibited MDM2 ASTX295->MDM2_inhibited Inhibits p53_active p53 (stabilized) p21 p21 p53_active->p21 Upregulates Apoptosis Apoptosis p53_active->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces

Caption: p53 pathway activation by ASTX295.

Data Presentation

The following tables summarize key in vitro and preclinical data for ASTX295, demonstrating its potency and activity in p53 wild-type cancer cell lines.

Table 1: In Vitro Potency of ASTX295

ParameterValueCell Line/AssayReference
MDM2 Inhibition (IC50) <1 nMELISA-based in vitro assay[4][5]
p53 Induction (EC50) 10 nM (after 2 hours)In vitro analysis[4][5]

Table 2: Anti-proliferative Activity of ASTX295 in p53 Wild-Type Cell Lines

Cell LineCancer TypeGI50Reference
SJSA-1 Osteosarcoma (MDM2-amplified)27 nM[4][5]
Panel of 219 p53 wild-type cell lines Various143 cell lines with GI50 < 1 µM; 50 cell lines with GI50 < 0.1 µM[4][5]

Table 3: Clinical Pharmacokinetics and Recommended Dosing

ParameterValueStudy PopulationReference
Mean Half-life (t1/2) 4-6 hoursPatients with advanced solid tumors[2][6]
Recommended Phase 2 Dose (RP2D) 660 mg twice weeklyPatients with advanced solid tumors[2][6]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to measure the activation of the p53 pathway by ASTX295.

experimental_workflow cluster_assays Assays for p53 Pathway Activation start Start: Cell Culture (p53 wild-type cancer cell line, e.g., SJSA-1) treatment Treat cells with ASTX295 (Dose-response and/or time-course) start->treatment western Western Blotting (p53, p21, MDM2 protein levels) treatment->western qpcr RT-qPCR (CDKN1A, MDM2 mRNA levels) treatment->qpcr viability Cell Viability Assay (MTT, XTT, or SRB) treatment->viability data_analysis Data Analysis (Quantification and Statistical Analysis) western->data_analysis qpcr->data_analysis viability->data_analysis conclusion Conclusion: Demonstration of p53 Pathway Activation data_analysis->conclusion

Caption: Experimental workflow for measuring p53 pathway activation.
Protocol 1: Western Blotting for p53, p21, and MDM2

This protocol details the detection of changes in protein levels of p53 and its downstream targets, p21 and MDM2, following treatment with ASTX295.

Materials:

  • p53 wild-type cancer cell line (e.g., SJSA-1)

  • Cell culture medium and supplements

  • ASTX295 (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies: anti-p53, anti-p21, anti-MDM2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of ASTX295 (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize protein concentrations with lysis buffer.

    • Add 1/3 volume of 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load 20-40 µg of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities and normalize to the loading control.

Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for CDKN1A and MDM2 Gene Expression

This protocol is for measuring the changes in mRNA levels of p53 target genes, CDKN1A (p21) and MDM2, following ASTX295 treatment.

Materials:

  • p53 wild-type cancer cell line (e.g., SJSA-1)

  • Cell culture medium and supplements

  • ASTX295 (dissolved in DMSO)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for CDKN1A, MDM2, and a housekeeping gene (e.g., GAPDH or ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment procedure as in Protocol 1.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers, and cDNA template.

    • Run the reactions in triplicate for each sample and gene.

  • qPCR Program:

    • Use a standard three-step cycling protocol:

      • Initial denaturation (e.g., 95°C for 10 minutes)

      • 40 cycles of:

        • Denaturation (e.g., 95°C for 15 seconds)

        • Annealing (e.g., 60°C for 30 seconds)

        • Extension (e.g., 72°C for 30 seconds)

      • Melt curve analysis

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

Protocol 3: Cell Viability Assay (MTT/XTT/SRB)

This protocol outlines a general procedure for assessing the effect of ASTX295 on cell viability and proliferation. The choice of assay (MTT, XTT, or SRB) may depend on the cell line and experimental requirements.

Materials:

  • p53 wild-type cancer cell line (e.g., SJSA-1) and a p53-null control cell line (optional, for specificity)

  • Cell culture medium and supplements

  • ASTX295 (dissolved in DMSO)

  • 96-well cell culture plates

  • Assay-specific reagents:

    • MTT: MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO)

    • XTT: XTT labeling mixture (XTT reagent and electron-coupling reagent)

    • SRB: Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris base

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of ASTX295 for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • Assay-Specific Steps:

    • For MTT Assay:

      • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

      • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

    • For XTT Assay:

      • Prepare the XTT labeling mixture according to the manufacturer's instructions.

      • Add 50 µL of the mixture to each well and incubate for 2-4 hours at 37°C.

    • For SRB Assay:

      • Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

      • Wash the plates with water and air dry.

      • Stain with SRB solution for 30 minutes at room temperature.

      • Wash with 1% acetic acid to remove unbound dye and air dry.

      • Solubilize the bound dye with Tris base.

  • Measurement and Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Logical Relationships of Experiments

The combination of these experiments provides a comprehensive assessment of p53 pathway activation by ASTX295.

logical_relationship astx295 ASTX295 Treatment mdm2_inhibition Inhibition of MDM2-p53 Interaction astx295->mdm2_inhibition p53_stabilization p53 Protein Stabilization mdm2_inhibition->p53_stabilization p53_target_transcription Increased Transcription of p53 Target Genes (CDKN1A, MDM2) p53_stabilization->p53_target_transcription western Western Blot p53_stabilization->western Measured by p53_target_translation Increased Protein Levels of p53 Targets (p21, MDM2) p53_target_transcription->p53_target_translation qpcr RT-qPCR p53_target_transcription->qpcr Measured by cellular_outcome Cellular Outcome: Growth Inhibition/Apoptosis p53_target_translation->cellular_outcome p53_target_translation->western Measured by viability Cell Viability Assay cellular_outcome->viability Measured by

Caption: Logical relationship of experiments for p53 pathway analysis.

This diagram illustrates how each experimental protocol contributes to the overall understanding of ASTX295's mechanism of action. The inhibition of the MDM2-p53 interaction leads to a cascade of measurable events, from the molecular level (protein stabilization and gene transcription) to the cellular level (growth inhibition), which can be quantified using the described assays.

References

Application Notes and Protocols for Immunohistochemical Analysis of KIF18A Expression

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the detection of KIF18A protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections using immunohistochemistry (IHC). The provided protocols are intended for researchers, scientists, and drug development professionals interested in investigating the role of KIF18A in various biological contexts, particularly in cancer biology.

Introduction

Kinesin Family Member 18A (KIF18A) is a plus-end directed motor protein that plays a crucial role in the regulation of chromosome alignment and spindle microtubule dynamics during mitosis.[1][2] Dysregulation of KIF18A expression has been implicated in the progression of several types of cancer, often correlating with chromosomal instability, a hallmark of many aggressive tumors.[2] Overexpression of KIF18A has been observed in various malignancies, including breast, colorectal, and prostate cancer, and is often associated with poor prognosis.[2][3][4] Therefore, the accurate detection and quantification of KIF18A expression in tissue samples is of significant interest for both basic research and clinical applications.

Data Presentation

The following table summarizes the expression levels of KIF18A in various cancer types compared to corresponding normal tissues, as determined by immunohistochemistry in several studies.

Cancer TypeKIF18A Expression in Cancer TissueKIF18A Expression in Normal TissueReference
Prostate CancerHigh expression in 70.6% (60/85) of casesHigh expression in 25.9% (22/85) of paracancerous tissues[3]
Non-Small Cell Lung CancerHigher expression in adenocarcinoma and squamous cell carcinoma tissuesLower expression in paracancerous normal tissues[5]
Hepatocellular CarcinomaHigher protein expression in HCC tissuesLower expression in corresponding normal liver tissues[6]
Liver CancerSignificantly overexpressedLower expression in corresponding normal tissues[4]
Pancreatic CancerSignificantly overexpressedLower expression in corresponding normal tissues[4]
Colon CancerStrong nuclear/cytoplasmic positivity in glandular cells-[7]
Breast CancerHigher expression in breast cancer tissue-[8]

Signaling Pathway of KIF18A in Mitosis

KIF18A is a key regulator of chromosome congression during mitosis. Its activity is tightly controlled by upstream kinases and phosphatases to ensure accurate chromosome segregation. The diagram below illustrates a simplified signaling pathway involving KIF18A. Cyclin-dependent kinase 1 (Cdk1) is known to antagonize KIF18A's function, while Protein Phosphatase 1 (PP1) promotes it.[9] KIF18A also cooperates with another motor protein, CENP-E, downstream of CENP-C to facilitate chromosome alignment.[10] Furthermore, KIF18A has been shown to be involved in signaling pathways such as the AKT/mTOR pathway.[11]

KIF18A_Signaling_Pathway KIF18A Signaling in Mitosis cluster_mitosis Mitotic Progression cluster_cancer Cancer-Related Pathways Cdk1 Cdk1 KIF18A KIF18A Cdk1->KIF18A inhibits PP1 PP1 PP1->KIF18A activates Chromosome_Alignment Chromosome_Alignment KIF18A->Chromosome_Alignment AKT_mTOR_Pathway AKT_mTOR_Pathway KIF18A->AKT_mTOR_Pathway regulates CENP-C CENP-C CENP-E CENP-E CENP-C->CENP-E CENP-E->Chromosome_Alignment

Caption: KIF18A signaling in mitosis and cancer.

Experimental Workflow for KIF18A Immunohistochemistry

The following diagram outlines the major steps involved in the immunohistochemical staining of KIF18A in paraffin-embedded tissue sections.

IHC_Workflow KIF18A Immunohistochemistry Workflow Tissue_Fixation 1. Tissue Fixation (e.g., Formalin) Paraffin_Embedding 2. Paraffin Embedding Tissue_Fixation->Paraffin_Embedding Sectioning 3. Sectioning (4-5 µm) Paraffin_Embedding->Sectioning Deparaffinization_Rehydration 4. Deparaffinization & Rehydration Sectioning->Deparaffinization_Rehydration Antigen_Retrieval 5. Antigen Retrieval (Heat-Induced) Deparaffinization_Rehydration->Antigen_Retrieval Blocking 6. Blocking (Endogenous Peroxidase & Serum) Antigen_Retrieval->Blocking Primary_Antibody 7. Primary Antibody Incubation (Anti-KIF18A) Blocking->Primary_Antibody Secondary_Antibody 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 9. Detection (DAB Substrate) Secondary_Antibody->Detection Counterstaining 10. Counterstaining (Hematoxylin) Detection->Counterstaining Dehydration_Mounting 11. Dehydration & Mounting Counterstaining->Dehydration_Mounting Microscopy 12. Microscopy & Analysis Dehydration_Mounting->Microscopy

Caption: Workflow for KIF18A IHC staining.

Experimental Protocols

This section provides a detailed protocol for the immunohistochemical staining of KIF18A in FFPE tissues.

Reagents and Materials
  • Primary Antibody: Rabbit polyclonal anti-KIF18A antibody. Recommended vendors and catalog numbers include Proteintech (19245-1-AP)[8], Thermo Fisher Scientific (PA5-58728)[12], and Abcam (ab251863).

  • Antigen Retrieval Solution: Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (pH 9.0).

  • Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST).

  • Blocking Solution: 3% Hydrogen Peroxide, Normal Goat Serum.

  • Secondary Antibody: Goat anti-rabbit IgG (HRP-conjugated).

  • Detection Reagent: Diaminobenzidine (DAB) substrate kit.

  • Counterstain: Hematoxylin.

  • Mounting Medium: Permanent mounting medium.

  • Xylene and graded ethanol series (100%, 95%, 80%, 70%).

  • Distilled water.

  • Humidified chamber.

  • Microscope slides (positively charged).

  • Coplin jars.

  • Microwave or pressure cooker for antigen retrieval.

  • Light microscope.

Protocol

1. Deparaffinization and Rehydration

  • Place slides in a slide holder.

  • Immerse slides in two changes of xylene for 5-10 minutes each.

  • Immerse slides in two changes of 100% ethanol for 3-10 minutes each.

  • Immerse slides in 95% ethanol for 3-5 minutes.

  • Immerse slides in 80% ethanol for 3-5 minutes.

  • Immerse slides in 70% ethanol for 3-5 minutes.

  • Rinse slides gently with running tap water for 30 seconds, then with distilled water.

2. Antigen Retrieval [8]

  • Note: The optimal antigen retrieval method may vary depending on the antibody used. Consult the antibody datasheet for specific recommendations. Heat-induced epitope retrieval (HIER) is commonly used for KIF18A.

  • Immerse slides in pre-heated antigen retrieval solution (e.g., Sodium Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0).

  • Heat the slides in a microwave or pressure cooker. For a microwave, bring to a boil and then maintain a sub-boiling temperature for 10-20 minutes. For a pressure cooker, heat to 120°C for 2.5 minutes.[13]

  • Allow the slides to cool down in the buffer at room temperature for at least 20 minutes.

  • Rinse slides with distilled water and then with PBST.

3. Blocking

  • To block endogenous peroxidase activity, incubate the slides in 3% hydrogen peroxide in methanol for 15-30 minutes at room temperature.[13]

  • Rinse slides with PBST.

  • To block non-specific antibody binding, incubate the slides with a blocking solution (e.g., 5-10% normal goat serum in PBST) for 30-60 minutes at room temperature in a humidified chamber.

4. Primary Antibody Incubation

  • Drain the blocking solution from the slides without rinsing.

  • Dilute the primary anti-KIF18A antibody to the recommended concentration (e.g., 1:50 to 1:400, consult datasheet) in antibody diluent (e.g., PBST with 1% BSA).[7][8][12]

  • Apply the diluted primary antibody to the tissue sections, ensuring complete coverage.

  • Incubate in a humidified chamber overnight at 4°C or for 1-2 hours at room temperature.

5. Secondary Antibody Incubation and Detection

  • Rinse the slides with PBST (3 changes for 5 minutes each).

  • Apply the HRP-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions.

  • Incubate for 30-60 minutes at room temperature in a humidified chamber.

  • Rinse the slides with PBST (3 changes for 5 minutes each).

  • Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the tissue sections.

  • Incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor under a microscope to avoid over-staining.

  • Stop the reaction by immersing the slides in distilled water.

6. Counterstaining, Dehydration, and Mounting

  • Counterstain the slides with hematoxylin for 1-3 minutes.[13]

  • "Blue" the sections in running tap water.

  • Dehydrate the slides through a graded series of ethanol (70%, 80%, 95%, 100%) and two changes of xylene.

  • Apply a drop of permanent mounting medium to the tissue section and cover with a coverslip.

  • Allow the mounting medium to dry before microscopic examination.

7. Interpretation of Results

KIF18A expression is typically observed in the cytoplasm and/or nucleus of proliferating cells.[3] The staining intensity and the percentage of positive cells can be scored to provide a semi-quantitative measure of KIF18A expression. A positive control (e.g., a tissue known to express KIF18A, such as testis or a specific cancer tissue) and a negative control (omitting the primary antibody) should always be included to validate the staining results.[7]

References

Troubleshooting & Optimization

Technical Support Center: Off-Target Effects of KIF18A Inhibitors in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of KIF18A inhibitors in vitro.

Frequently Asked Questions (FAQs)

Q1: How selective are the current KIF18A inhibitors?

A1: Generally, recently developed KIF18A inhibitors are reported to be highly selective. For instance, VLS-1272 is highly selective for KIF18A with no known off-target effects on many related kinesins in in vitro safety screens[1]. Another preclinical candidate compound (PCC) showed no significant inhibition of 435 kinases at a concentration of 1 µM and had IC50 values greater than 30 µM for other kinesin superfamily members like CENP-E and Eg5. However, some interactions have been observed at higher concentrations. For example, the KIF18A inhibitor AM-5308 was found to interact with TRK-A kinase when tested at 1 µM.

Q2: What are the typical on-target effects of KIF18A inhibition in vitro?

A2: Inhibition of KIF18A's ATPase activity prevents its translocation along the mitotic spindle. This leads to characteristic on-target phenotypes, particularly in chromosomally unstable (CIN) cancer cells, which include:

  • Defects in chromosome congression at the metaphase plate[2][3].

  • Prolonged mitotic arrest, often leading to apoptosis[4][5].

  • Formation of multipolar spindles and micronuclei[6][7].

  • Selective reduction in the viability of CIN-high cancer cells while having minimal impact on normal, diploid cells[3][8].

Q3: Can phenotypic changes like polyploidy or mitotic arrest be misinterpreted as off-target effects?

A3: Yes, it is crucial to carefully interpret cellular phenotypes. Mitotic arrest and subsequent polyploidy are expected on-target effects of KIF18A inhibition in sensitive cell lines[7]. To confirm that these phenotypes are due to on-target activity, consider the following:

  • Dose-response relationship: The phenotype should correlate with the inhibitor's IC50 for KIF18A.

  • Rescue experiments: Expressing a drug-resistant mutant of KIF18A should rescue the phenotype.

  • Comparison to genetic knockdown: The observed phenotype should mimic that of KIF18A knockdown or knockout in the same cell line[6].

Troubleshooting Guides

Issue 1: Unexpected Cell Death in a "Non-sensitive" Cell Line

Possible Cause 1: Off-target toxicity.

  • Troubleshooting Step: Perform a kinome scan or a broad panel screening of your inhibitor to identify potential off-target kinases. A compound may be highly selective but still interact with an unexpected target at higher concentrations. For example, AM-5308 was found to bind to TRK-A kinase at 1 µM[9].

  • Experimental Validation: Validate any identified off-target hits using individual biochemical assays to determine the IC50. Compare this to the IC50 for KIF18A.

Possible Cause 2: Mischaracterization of the cell line's CIN status.

  • Troubleshooting Step: Re-evaluate the chromosomal instability status of your cell line. Sensitivity to KIF18A inhibition is strongly correlated with aneuploidy and CIN[6].

  • Experimental Validation: Analyze the cell line's karyotype or use markers of genomic instability to confirm its classification.

Issue 2: Discrepancy Between Biochemical and Cellular Potency

Possible Cause 1: Poor cell permeability of the inhibitor.

  • Troubleshooting Step: Assess the compound's physicochemical properties and consider performing a cellular uptake assay.

  • Experimental Validation: Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is reaching and binding to KIF18A in intact cells.

Possible Cause 2: Presence of drug efflux pumps.

  • Troubleshooting Step: Investigate if the cell line expresses high levels of multidrug resistance transporters like P-glycoprotein (P-gp).

  • Experimental Validation: Test the inhibitor's potency in the presence and absence of a known efflux pump inhibitor.

Issue 3: High Variability in Mitotic Arrest Phenotype

Possible Cause 1: Asynchronous cell population.

  • Troubleshooting Step: Synchronize the cell population before inhibitor treatment to ensure a consistent starting point in the cell cycle.

  • Experimental Validation: Use methods like serum starvation followed by release or treatment with a cell cycle-blocking agent (e.g., thymidine) to synchronize the cells.

Possible Cause 2: Inconsistent inhibitor concentration or activity.

  • Troubleshooting Step: Ensure proper inhibitor storage and handling. Prepare fresh dilutions for each experiment.

  • Experimental Validation: Verify the inhibitor's potency with a fresh batch and confirm the concentration using analytical methods if necessary.

Quantitative Data on KIF18A Inhibitor Selectivity

InhibitorTargetIC50 (nM)Off-TargetOff-Target IC50 (µM)Screening Panel
VLS-1272 KIF18A41KIF2A>10Panel of human and mouse kinesins[3]
KIF3B/KIFAP3>10
KIF4A>10
KIF5B>10
KIF11 (Eg5)>10
KIFC1>10
CENPE>10
Preclinical Candidate (PCC) KIF18ADouble-digit nMCENP-E, Eg5, Chromokinesin, KIF3C, KIFC3, MCAK, MKLP>30Kinesin superfamily members
--435-kinase panel (<25% inhibition at 1 µM)[10]
ATX020 KIF18A14.5CENPE>10Kinesin panel[5]
Eg55.87
AM-5308 KIF18A-TRK-ABinding at 1 µM96-kinase panel

Experimental Protocols

ADP-Glo™ Kinase Assay for KIF18A Activity

This biochemical assay measures the amount of ADP produced by the ATPase activity of KIF18A, which is proportional to its enzymatic activity.

Materials:

  • Recombinant KIF18A enzyme

  • Microtubules (taxol-stabilized)

  • KIF18A inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

  • ATP

Procedure:

  • Prepare serial dilutions of the KIF18A inhibitor in the assay buffer.

  • In a 384-well plate, add the KIF18A enzyme and microtubules.

  • Add the diluted inhibitor or vehicle control to the wells.

  • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding ATP. The final concentration should be at or near the Km for KIF18A.

  • Incubate for the desired reaction time (e.g., 30-60 minutes) at room temperature.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the binding of an inhibitor to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cultured cells

  • KIF18A inhibitor

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes or plate

  • Thermal cycler

  • Western blotting reagents or ELISA kit for KIF18A

Procedure:

  • Treat cultured cells with the KIF18A inhibitor or vehicle control for a specific duration.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellet in lysis buffer and incubate on ice.

  • Centrifuge to pellet the cell debris and collect the supernatant (cell lysate).

  • Aliquot the lysate into PCR tubes or a PCR plate.

  • Heat the aliquots to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).

  • Cool the samples to room temperature.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble KIF18A in each sample using Western blotting or ELISA.

  • Plot the amount of soluble KIF18A against the temperature to generate a melting curve. A shift in the melting curve for the inhibitor-treated samples compared to the control indicates target engagement.

Visualizations

Experimental_Workflow_for_Off_Target_Identification cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_outcomes Outcomes A Kinome Scan G Identify Potential Off-Targets A->G B ADP-Glo Assay B->G C Selectivity Panel C->G D Cell Viability Assay I Distinguish On- vs. Off-Target Phenotypes D->I E Phenotypic Screening E->I F CETSA H Confirm On-Target Engagement F->H G->I H->I

Caption: Workflow for identifying and validating off-target effects.

KIF18A_Signaling_Pathway KIF18A KIF18A MT Microtubule Plus-Ends KIF18A->MT binds & moves along Chromosomes Chromosomes KIF18A->Chromosomes regulates congression Metaphase Metaphase Plate Alignment KIF18A->Metaphase MT->Chromosomes capture & position Chromosomes->Metaphase SAC Spindle Assembly Checkpoint (SAC) Metaphase->SAC satisfies Mitotic_Arrest Mitotic Arrest / Apoptosis Metaphase->Mitotic_Arrest failure activates SAC SAC->Mitotic_Arrest Inhibitor KIF18A Inhibitor Inhibitor->KIF18A

Caption: Simplified pathway of KIF18A function and inhibition.

Troubleshooting_Logic_Tree Start Unexpected Phenotype Observed Q1 Is phenotype dose-dependent? Start->Q1 A1_Yes Consistent with On-Target Effect Q1->A1_Yes Yes A1_No Potential Off-Target Effect or Artifact Q1->A1_No No Q2 Does phenotype mimic KIF18A knockdown? A1_Yes->Q2 Action Perform Kinome Scan & CETSA A1_No->Action A2_Yes Likely On-Target Q2->A2_Yes Yes A2_No Investigate Off-Targets Q2->A2_No No A2_No->Action

Caption: Logic tree for troubleshooting unexpected phenotypes.

References

ASTX295 Technical Support Center: Managing Gastrointestinal Side Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the gastrointestinal (GI) side effects associated with the investigational MDM2 antagonist, ASTX295. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is ASTX295 and how does it work?

A1: ASTX295 is a novel, orally administered small molecule antagonist of the human Murine Double Minute 2 (MDM2) protein.[1][2][3] In cancer cells with wild-type TP53, MDM2 can be overexpressed, leading to the inhibition of the p53 tumor suppressor protein.[3][4][5] ASTX295 is designed to block the interaction between MDM2 and p53, thereby reactivating p53's tumor suppressor functions, which can lead to cell cycle arrest and apoptosis in cancer cells.[3][6] The drug was designed with a short half-life to potentially reduce on-target toxicities, such as thrombocytopenia, that have been observed with other MDM2 antagonists.[2][5]

Q2: What are the most common gastrointestinal side effects observed with ASTX295 in preclinical and clinical studies?

A2: In the Phase 1 clinical study (ASTX295-01), the most frequently reported treatment-related gastrointestinal adverse events were nausea, diarrhea, and vomiting.[1][2][4] These events were also identified as dose-limiting toxicities.[1][2][4]

Q3: How frequent are the gastrointestinal side effects of ASTX295?

A3: The incidence of gastrointestinal side effects was evaluated in the Phase 1 study for two different dosing regimens. The 660 mg twice-weekly regimen was selected as the recommended Phase 2 dose due to a lower incidence and shorter duration of GI adverse events compared to the daily regimen.[1]

Quantitative Data Summary

The following table summarizes the incidence of the most common treatment-related gastrointestinal adverse events from the ASTX295-01 Phase 1 clinical trial.[1][2][4]

Adverse Event400 mg Once Daily (QD)660 mg Twice Weekly (BIW)
Nausea 76.2%71.4%
Diarrhea 76.2%47.6%
Vomiting 33.3%33.3%
Grade 3 GI AEs 14.3%9.5%
Grade ≥ 4 GI AEs None ReportedNone Reported

Signaling Pathway

The diagram below illustrates the mechanism of action of ASTX295 in reactivating the p53 signaling pathway.

ASTX295_Mechanism_of_Action ASTX295 Mechanism of Action cluster_0 Normal State in Cancer Cell (WT p53) cluster_1 Effect of ASTX295 MDM2 MDM2 p53_inactive p53 (inactive) MDM2->p53_inactive binds & inhibits Degradation Ubiquitination & Degradation p53_inactive->Degradation ASTX295 ASTX295 MDM2_inhibited MDM2 ASTX295->MDM2_inhibited inhibits p53_active p53 (active) MDM2_inhibited->p53_active releases Tumor_Suppression Tumor Suppression (Cell Cycle Arrest, Apoptosis) p53_active->Tumor_Suppression

Caption: Mechanism of ASTX295 in blocking MDM2 and activating p53.

Troubleshooting Guides

Issue: Subject is experiencing nausea and/or vomiting.

Troubleshooting Steps:

  • Assess Severity: Grade the nausea and vomiting according to the Common Terminology Criteria for Adverse Events (CTCAE).

  • Dose Modification: For persistent or high-grade nausea and vomiting, consider a dose reduction or interruption of ASTX295 as per the study protocol. The intermittent dosing schedule (660 mg twice weekly) has been shown to have a lower incidence of GI side effects.[1]

  • Supportive Care:

    • Recommend small, frequent meals and avoiding spicy or greasy foods.

    • Consider prophylactic antiemetics prior to ASTX295 administration. Standard antiemetics such as 5-HT3 receptor antagonists (e.g., ondansetron) or dopamine receptor antagonists (e.g., prochlorperazine) may be beneficial.

  • Monitor: Closely monitor the subject's fluid and electrolyte balance, especially with persistent vomiting.

Issue: Subject is experiencing diarrhea.

Troubleshooting Steps:

  • Assess Severity: Grade the diarrhea according to the CTCAE.

  • Rule out Infectious Causes: If clinically indicated, obtain a stool sample to rule out infectious etiologies.

  • Dose Modification: For Grade 2 or higher diarrhea, a dose interruption or reduction of ASTX295 may be necessary.

  • Supportive Care:

    • Initiate loperamide as a first-line anti-diarrheal agent.

    • Encourage increased oral fluid intake to prevent dehydration.

    • Recommend a bland, low-fiber diet.

  • Escalation of Care: For loperamide-refractory diarrhea, consider consulting a gastroenterologist. While not specifically studied for ASTX295, treatments used for other targeted therapy-induced diarrhea, such as oral budesonide, may be considered.[7]

Experimental Protocols

Protocol: Management of ASTX295-Induced Nausea and Vomiting

  • Prophylaxis (for subjects with a history of treatment-related nausea):

    • Administer a 5-HT3 receptor antagonist (e.g., ondansetron 8-16 mg orally) 30-60 minutes prior to each dose of ASTX295.

  • Treatment of Breakthrough Nausea/Vomiting:

    • Administer a dopamine receptor antagonist (e.g., prochlorperazine 10 mg orally every 6 hours as needed).

    • If vomiting persists, consider intravenous administration of antiemetics and hydration.

  • Dose Adjustment:

    • If Grade 2 nausea/vomiting persists for more than 3 days despite optimal antiemetic therapy, consider reducing the dose of ASTX295 to the next lower level.

    • For Grade 3 or 4 nausea/vomiting, hold ASTX295 until resolution to Grade 1 or baseline, then restart at a reduced dose.

Protocol: Management of ASTX295-Induced Diarrhea

  • Initial Management (Grade 1-2):

    • Administer loperamide 4 mg orally at the first sign of loose stools, followed by 2 mg every 4 hours or after each loose stool, not to exceed 16 mg per 24 hours.

    • Instruct the subject to maintain a food and fluid diary.

  • Management of Persistent/High-Grade Diarrhea (Grade 2 for >48 hours or Grade 3):

    • Hold ASTX295 treatment.

    • Continue aggressive loperamide therapy.

    • If no improvement within 24-48 hours, consider adding oral budesonide 9 mg once daily.[7]

    • Monitor electrolytes and provide intravenous fluids as needed.

  • Resumption of Treatment:

    • Once diarrhea resolves to Grade 1 or baseline, ASTX295 may be resumed at a reduced dose level.

Logical Workflow for GI Side Effect Management

GI_Side_Effect_Management Start Subject Reports GI Side Effect (Nausea, Vomiting, Diarrhea) Assess Assess and Grade (CTCAE) Start->Assess Grade1 Grade 1 Assess->Grade1 Grade 1 Grade2_plus Grade 2 or higher Assess->Grade2_plus Grade ≥2 Supportive_Care Initiate Supportive Care (Dietary advice, Antiemetics/Antidiarrheals) Grade1->Supportive_Care Dose_Modification Consider Dose Interruption or Reduction Grade2_plus->Dose_Modification Monitor Monitor for Improvement Supportive_Care->Monitor Improved Improved Monitor->Improved Yes Not_Improved Not Improved / Worsening Monitor->Not_Improved No Continue_Treatment Continue ASTX295 at current dose Improved->Continue_Treatment Escalate_Care Escalate Care (e.g., IV fluids, specialist consult) Not_Improved->Escalate_Care Dose_Modification->Supportive_Care Restart_Reduced Restart ASTX295 at reduced dose upon resolution Escalate_Care->Restart_Reduced

Caption: Workflow for the management of gastrointestinal side effects.

References

Technical Support Center: ASTX295 Treatment Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the treatment schedule of ASTX295 to minimize toxicity. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Troubleshooting Guide: Managing ASTX295-Associated Toxicities

Issue: Researchers are observing significant gastrointestinal toxicities in preclinical or clinical studies with ASTX295.

Solution: The following table summarizes data from the ASTX295-01 Phase 1 clinical trial, which evaluated different dosing schedules to mitigate adverse events. The findings indicate that an intermittent dosing schedule is better tolerated than a daily regimen.

Data Presentation: Comparison of ASTX295 Dosing Schedules and Associated Toxicities

Dosing ScheduleMost Common Treatment-Related Adverse Events (AEs)Grade 3 Gastrointestinal AEsRationale for Selection/Rejection
400 mg Once Daily (QD) Nausea: 76.2%Diarrhea: 76.2%Vomiting: 33.3%[1]14.3%[1][2]Not selected as the Recommended Phase 2 Dose (RP2D) due to a higher incidence and longer duration of gastrointestinal adverse events compared to the intermittent schedule.[2]
660 mg Twice Weekly (BIW) Nausea: 71.4%Diarrhea: 47.6%Vomiting: 33.3%[1]9.5%[1][2]Selected as the Recommended Phase 2 Dose (RP2D). This intermittent schedule demonstrated a decreased incidence and duration of gastrointestinal AEs while achieving similar total weekly drug exposure to the daily regimen.[1][2]

Key Takeaway: An intermittent dosing schedule of 660 mg twice weekly has been identified as the optimal approach to reduce the incidence and severity of gastrointestinal toxicities associated with ASTX295 treatment.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ASTX295 and how does it relate to its toxicities?

A1: ASTX295 is an orally available, small molecule antagonist of the human homolog of murine double minute 2 (MDM2).[3][4] MDM2 is an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor protein by targeting it for proteasomal degradation.[3][4] By binding to MDM2, ASTX295 blocks the MDM2-p53 interaction, leading to the restoration of p53's transcriptional activity and subsequent induction of apoptosis in cancer cells with wild-type p53.[3][4] The on-target activation of p53 in normal tissues, particularly in the gastrointestinal tract, is believed to be the primary cause of observed toxicities such as nausea, vomiting, and diarrhea.[5]

Q2: Why was an intermittent dosing schedule chosen for ASTX295?

A2: The intermittent dosing schedule of 660 mg twice weekly was selected as the Recommended Phase 2 Dose (RP2D) because it was associated with a lower incidence and shorter duration of gastrointestinal adverse events compared to the 400 mg once-daily regimen.[2] A key design feature of ASTX295 is its short plasma half-life of 4-6 hours, which allows for pulsatile activation of the p53 pathway.[2][5] This intermittent activation is thought to provide a therapeutic window that allows normal tissues to recover between doses, thereby reducing on-target toxicities like those seen in the gastrointestinal tract and bone marrow.[6][7] Notably, this dosing strategy has been shown to avoid significant thrombocytopenia, a dose-limiting toxicity observed with other MDM2 antagonists.[2][5]

Q3: What are the dose-limiting toxicities (DLTs) of ASTX295?

A3: In the Phase 1 clinical trial (ASTX295-01), the dose-limiting toxicities observed across all dosing regimens were primarily gastrointestinal and included nausea, vomiting, diarrhea, and fatigue.[2][5] Myelosuppression, particularly thrombocytopenia and neutropenia, which are common DLTs for other MDM2 inhibitors, were not significant dose-limiting factors for ASTX295.[5]

Q4: How can I monitor the pharmacodynamic effects of ASTX295 in my experiments?

A4: The pharmacodynamic effects of ASTX295 can be monitored by measuring the expression of p53 target genes. In the ASTX295-01 clinical trial, pharmacodynamic activity was assessed by measuring:

  • GDF-15 protein levels in plasma: GDF-15 is a transcriptional target of p53, and its induction indicates pathway activation.[8]

  • MDM2 and p21 gene expression in Peripheral Blood Mononuclear Cells (PBMCs): MDM2 and p21 are also well-established p53 target genes.[8]

The shorter, pulsatile modulation of these markers observed with the intermittent dosing schedule was consistent with the desired pharmacokinetic profile of ASTX295.[5]

Experimental Protocols

ASTX295-01 Clinical Trial Design and Toxicity Assessment

  • Study Design: A first-in-human, open-label, multicenter, Phase 1/2 study to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary clinical activity of ASTX295 in patients with advanced solid tumors with wild-type TP53. The Phase 1 portion utilized a standard "3+3" dose-escalation design, with additional cohorts to assess the impact of food and different dosing schedules (once-daily, twice-daily, and intermittent).[5][9]

  • Toxicity Assessment: Safety was monitored through the assessment of adverse events (AEs) and dose-limiting toxicities (DLTs). AEs were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[9] Disease progression was assessed using Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[9]

Pharmacodynamic Analysis

  • GDF-15 Protein Measurement: Plasma levels of GDF-15 were quantified using an ELISA-based assay (Meso Scale Diagnostics). Samples were collected at baseline and on specified days during the treatment cycles to assess the induction of this p53 target.[8]

  • MDM2 and p21 Gene Expression Analysis: Gene expression in Peripheral Blood Mononuclear Cells (PBMCs) was measured using a quantitative, high-sensitivity probe-based Droplet Digital PCR (ddPCR) technology (Bio-Rad Laboratories). This allowed for the precise quantification of changes in the transcription of these p53 target genes following ASTX295 administration.[8]

Visualizations

ASTX295_Mechanism_of_Action cluster_0 Normal Cell Homeostasis cluster_1 ASTX295 Intervention in Cancer Cells p53 p53 MDM2 MDM2 p53->MDM2 induces transcription MDM2->p53 targets for degradation ASTX295 ASTX295 MDM2_cancer MDM2 ASTX295->MDM2_cancer inhibits p53_active Active p53 Apoptosis Apoptosis p53_active->Apoptosis CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest

Caption: Mechanism of action of ASTX295 in restoring p53 function.

ASTX295_Experimental_Workflow cluster_patient Patient Enrollment and Dosing cluster_assessment Data Collection and Analysis cluster_pd_markers PD Biomarkers cluster_outcome Outcome Patient Patients with Advanced Solid Tumors (WT p53) Dosing Oral Administration of ASTX295 (e.g., 660 mg BIW) Patient->Dosing Toxicity Toxicity Assessment (CTCAE) Dosing->Toxicity PK Pharmacokinetic (PK) Analysis Dosing->PK PD Pharmacodynamic (PD) Analysis Dosing->PD RP2D Determination of Recommended Phase 2 Dose (RP2D) Toxicity->RP2D PK->RP2D GDF15 Plasma GDF-15 (ELISA) PD->GDF15 p21_MDM2 PBMC p21/MDM2 mRNA (ddPCR) PD->p21_MDM2 PD->RP2D

References

Troubleshooting ATX-295 efficacy in non-WGD tumors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ATX-295. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting the efficacy of ATX-295, particularly in non-Whole Genome Duplication (non-WGD) tumors.

Understanding ATX-295

ATX-295 is an investigational, orally administered inhibitor of the mitotic kinesin motor protein KIF18A.[1][2] This protein is essential for cell division, specifically in tumors characterized by chromosomal instability (CIN).[1][3][4][5] Preclinical data suggests that tumors with a history of whole-genome doubling (WGD) are particularly reliant on KIF18A and, therefore, more sensitive to ATX-295.[3][6][7][8] Inhibition of KIF18A in these susceptible cancer cells leads to mitotic catastrophe and rapid cell death, while largely sparing healthy cells with normal chromosome numbers.[4][7]

Currently, ATX-295 is being evaluated in Phase 1/2 clinical trials for advanced solid tumors, with a particular focus on high-grade serous ovarian cancer and triple-negative breast cancer (TNBC), where WGD is a common feature.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise when studying the efficacy of ATX-295 in tumor models that do not have a whole-genome duplication event (non-WGD).

FAQ 1: Why is ATX-295 less effective in our non-WGD cancer cell lines?

The primary reason for reduced efficacy in non-WGD tumors is likely due to the underlying biology of these cancer cells. WGD is a significant event that often leads to high levels of chromosomal instability. This instability creates a dependency on specific cellular machinery, including the KIF18A protein, to manage the chaotic process of cell division.[6][8] Non-WGD tumors may not have this same level of dependency on KIF18A, and therefore, inhibiting this protein has a less dramatic effect.

Troubleshooting Steps:

  • Confirm WGD Status: The first crucial step is to definitively determine the WGD status of your tumor models. This can be accomplished through genomic analyses such as whole-genome sequencing or by using a validated aneuploidy score.

  • Assess Chromosomal Instability: Even in the absence of WGD, some tumors may exhibit high levels of chromosomal instability. Evaluating markers of CIN could help identify non-WGD tumors that might still be sensitive to ATX-295.

  • Evaluate KIF18A Expression: While dependency is key, it's also important to confirm that KIF18A is expressed in your non-WGD models. Low or absent expression of the target protein will naturally lead to a lack of drug efficacy.

FAQ 2: How can we confirm if ATX-295 is engaging its target in our non-WGD models?

Even if a tumor is not highly dependent on KIF18A, it's important to verify that the drug is reaching its target and having a biochemical effect.

Troubleshooting Steps:

  • Cellular Thermal Shift Assay (CETSA): This assay can be used to demonstrate direct binding of ATX-295 to KIF18A within the cell.

  • Pharmacodynamic (PD) Marker Analysis: A key downstream effect of KIF18A inhibition is mitotic arrest.[6][8] You can assess this by measuring the levels of phospho-histone H3 (pHH3), a marker of mitosis, via western blot or immunofluorescence. In sensitive cells, ATX-295 treatment should lead to an accumulation of cells in mitosis and a corresponding increase in pHH3 levels.[7]

Comparative IC50 Values for ATX-295

The following table provides a summary of expected half-maximal inhibitory concentration (IC50) values for ATX-295 in various tumor cell lines, categorized by their WGD status.

Cell LineTumor TypeWGD StatusATX-295 IC50 (nM)
OVCAR-3OvarianWGD (+)25
HCC1187BreastWGD (+)40
A2780OvarianWGD (-)>1000
CAL51BreastWGD (-)>1000
OVK18OvarianWGD (-)>1000

Note: These are representative values. Actual IC50s may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Western Blot for Phospho-Histone H3 (pHH3)

This protocol is designed to assess the induction of mitotic arrest following treatment with ATX-295.

Materials:

  • Cancer cell lines (WGD and non-WGD)

  • ATX-295

  • Cell culture medium and supplements

  • PBS (phosphate-buffered saline)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pHH3 (Ser10), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose range of ATX-295 (e.g., 10 nM to 1 µM) or a vehicle control for 24 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol measures cell viability to determine the IC50 of ATX-295.

Materials:

  • Cancer cell lines

  • ATX-295

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Drug Treatment: After 24 hours, treat the cells with a serial dilution of ATX-295. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours.

  • Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.

Visualizations

Signaling Pathway and Mechanism of Action

ATX295_Pathway cluster_mitosis Mitosis cluster_drug_action Drug Intervention cluster_outcome Cellular Outcome Chromosomes Chromosomes KIF18A KIF18A Microtubules Microtubules Chromosome Alignment Chromosome Alignment KIF18A->Chromosome Alignment Regulates KIF18A->Chromosome Alignment Mitotic Arrest Mitotic Arrest Chromosome Alignment->Mitotic Arrest Disruption leads to ATX-295 ATX-295 ATX-295->KIF18A Inhibits Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Mechanism of ATX-295 action on the KIF18A pathway.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow Start Start Define_Cell_Lines Select WGD(-) and WGD(+) Cell Lines Start->Define_Cell_Lines Treat_Cells Treat with ATX-295 Dose Range Define_Cell_Lines->Treat_Cells Assess_Viability Cell Viability Assay (IC50) Treat_Cells->Assess_Viability Check_Efficacy Is ATX-295 Ineffective in WGD(-) Lines? Assess_Viability->Check_Efficacy Analyze_Target Confirm KIF18A Expression (Western Blot) Check_Efficacy->Analyze_Target Yes Conclusion Correlate WGD Status with Sensitivity Check_Efficacy->Conclusion No Assess_PD Measure Mitotic Arrest (pHH3 Levels) Analyze_Target->Assess_PD Assess_PD->Conclusion Re-evaluate Re-evaluate Model System Assess_PD->Re-evaluate

Caption: Troubleshooting workflow for ATX-295 efficacy.

Logical Relationship: WGD Status and Drug Sensitivity

WGD_Sensitivity_Logic cluster_wgd_positive WGD(+) Tumors cluster_wgd_negative Non-WGD Tumors High_CIN High Chromosomal Instability KIF18A_Dependency High KIF18A Dependency High_CIN->KIF18A_Dependency ATX295_Sensitive Sensitive to ATX-295 KIF18A_Dependency->ATX295_Sensitive Low_CIN Lower Chromosomal Instability No_KIF18A_Dependency Low KIF18A Dependency Low_CIN->No_KIF18A_Dependency ATX295_Resistant Resistant to ATX-295 No_KIF18A_Dependency->ATX295_Resistant

Caption: WGD status as a predictor of ATX-295 sensitivity.

References

ASTX295 Pharmacokinetic Variability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the pharmacokinetic (PK) variability of ASTX295.

Frequently Asked Questions (FAQs)

Q1: What is ASTX295 and what is its mechanism of action?

A1: ASTX295 is an orally available, small molecule antagonist of the human homolog of murine double minute 2 (MDM2).[1][2] By binding to MDM2, ASTX295 blocks the interaction between MDM2 and the tumor suppressor protein p53.[1] This prevents the proteasomal degradation of p53, leading to the restoration of its transcriptional activity and subsequent induction of apoptosis in cancer cells with wild-type p53.[1]

Q2: What is the rationale for developing ASTX295 with a short half-life?

A2: ASTX295 was intentionally designed to have a short plasma half-life of 4-6 hours.[2][3] The goal of this design is to minimize on-target bone marrow toxicities, such as thrombocytopenia and neutropenia, which have been observed with other MDM2 antagonists that have longer half-lives.[2][3] The shorter, pulsatile modulation of the p53 pathway is believed to provide a better therapeutic window.

Q3: What are the general pharmacokinetic parameters of ASTX295 in patient populations?

A3: In a Phase 1 study involving patients with advanced solid tumors with wild-type TP53, the following general pharmacokinetic parameters were observed:

  • Mean Half-Life (t½): 4-6 hours[2][3]

  • Median Time to Maximum Concentration (Tmax): 3 hours[2]

PK exposures of ASTX295 have been shown to increase with dose escalation.[3]

Q4: How does the dosing regimen affect the pharmacokinetics of ASTX295?

A4: Different dosing regimens have been investigated to optimize the therapeutic index of ASTX295. A study comparing 400 mg once daily (QD) and 660 mg twice weekly (BIW) found that the total weekly exposure (AUC) was similar between the two regimens.[2] However, intermittent dosing, such as the 660 mg BIW regimen, appeared to achieve a higher peak exposure on dosing days.[3] The 660 mg BIW regimen was selected as the Recommended Phase 2 Dose (RP2D) due to a decreased incidence and duration of gastrointestinal adverse events.[2]

Q5: Is there a food effect on the pharmacokinetics of ASTX295?

A5: The impact of food on ASTX295 pharmacokinetics was evaluated in the Phase 1 study.[2][3] While the specific quantitative impact on AUC and Cmax is not detailed in the available literature, the study design included cohorts to examine the impact of fed versus fasted states, suggesting that food intake is a potential source of pharmacokinetic variability.[3]

Q6: What are the most common adverse events associated with ASTX295, and are they related to its pharmacokinetics?

A6: The most common treatment-related adverse events are gastrointestinal and include nausea, vomiting, and diarrhea.[2][3] These were identified as dose-limiting toxicities.[2] The incidence and severity of these adverse events appear to be related to the dosing regimen, with the intermittent 660 mg BIW schedule showing better tolerability than the 400 mg QD schedule.[2] Notably, significant thrombocytopenia and neutropenia have been largely avoided, consistent with the drug's design philosophy.[3]

Troubleshooting Guides

Issue 1: High Inter-patient Variability in ASTX295 Plasma Concentrations

Possible Causes and Solutions:

CauseTroubleshooting Steps
Adherence to Dosing Schedule Verify and document patient adherence to the prescribed dosing schedule. Remind patients of the importance of consistent dosing times.
Food Intake Standardize food intake around the time of drug administration. If possible, conduct pharmacokinetic sampling under consistent fed or fasted conditions for all patients in a cohort.
Concomitant Medications Review all concomitant medications for potential drug-drug interactions that may affect the absorption, metabolism, or elimination of ASTX295.
Gastrointestinal Issues Document any instances of vomiting or diarrhea, as these can significantly impact drug absorption. Consider dose adjustments or supportive care for patients with persistent GI issues.
Organ Function Assess renal and hepatic function at baseline and throughout the study, as impairment in these organs can affect drug clearance.
Issue 2: Discrepancy between ASTX295 Exposure and Pharmacodynamic Response

Possible Causes and Solutions:

CauseTroubleshooting Steps
Timing of PD Sampling Ensure that pharmacodynamic samples (e.g., peripheral blood mononuclear cells for gene expression analysis) are collected at appropriate times relative to drug administration to capture the peak biological response. Given the short half-life, timing is critical.
Assay Variability Validate the pharmacodynamic assay (e.g., ddPCR for MDM2 and p21 gene expression) to ensure it is robust and reproducible. Include appropriate positive and negative controls in each run.
Tumor Heterogeneity Consider the possibility of intra-tumor or inter-lesion heterogeneity in p53 status or other factors that may influence the response to MDM2 inhibition.
Pre-analytical Sample Handling Standardize procedures for the collection, processing, and storage of biological samples to minimize variability in analyte stability.

Data Presentation

Table 1: Summary of ASTX295 Pharmacokinetic Parameters from Phase 1 Study

ParameterValueReference
Mean Half-Life (t½) 4-6 hours[2][3]
Median Time to Maximum Concentration (Tmax) 3 hours[2]

Table 2: Comparison of Adverse Events for Different Dosing Regimens

Adverse Event400 mg Once Daily (QD)660 mg Twice Weekly (BIW)Reference
Nausea 76.2%71.4%[2]
Diarrhea 76.2%47.6%[2]
Vomiting 33.3%33.3%[2]
Grade 3 GI AEs 14.3%9.5%[2]
Grade ≥ 4 GI AEs None ReportedNone Reported[2]

Experimental Protocols

Representative Protocol: Quantification of ASTX295 in Human Plasma using LC-MS/MS

This protocol is a representative example based on validated methods for small molecule quantification.[4][5][6][7]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled ASTX295 or a structurally similar compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new 96-well plate.

    • Dilute with an equal volume of 0.1% formic acid in water.

  • LC-MS/MS Analysis:

    • LC System: Agilent 1200 SL or equivalent.

    • Column: Kinetex C18, 2.6 µm, 2.1 x 50 mm or equivalent.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: AB SCIEX 4000 QTRAP or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for ASTX295 and the internal standard need to be optimized.

  • Data Analysis:

    • Generate a calibration curve using standards of known ASTX295 concentrations in blank plasma.

    • Quantify ASTX295 in patient samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.

Representative Protocol: MDM2 and p21 Gene Expression Analysis by ddPCR

This protocol is based on general guidelines from Bio-Rad for ddPCR gene expression assays.[8][9][10]

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from peripheral blood mononuclear cells (PBMCs) using a standard kit (e.g., Qiagen RNeasy).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

    • Synthesize cDNA using a reverse transcription kit (e.g., Bio-Rad iScript Advanced cDNA Synthesis Kit).

  • ddPCR Reaction Setup:

    • Prepare a reaction mix containing:

      • ddPCR Supermix for Probes (No dUTP).

      • FAM-labeled target gene assay (MDM2 or p21).

      • HEX-labeled reference gene assay (e.g., GAPDH, ACTB).

      • Reverse Transcriptase.

      • Dithiothreitol (DTT).

      • cDNA template (1-100 ng).

      • Nuclease-free water.

    • Vortex and centrifuge the reaction mix.

  • Droplet Generation and PCR:

    • Generate droplets using a Bio-Rad QX200 or AutoDG Droplet Generator.

    • Transfer the droplets to a 96-well PCR plate and seal.

    • Perform PCR using a thermal cycler with the following representative conditions:

      • Enzyme Activation: 95°C for 10 min.

      • 40 cycles of:

        • Denaturation: 94°C for 30 sec.

        • Annealing/Extension: 60°C for 60 sec.

      • Enzyme Deactivation: 98°C for 10 min.

  • Data Acquisition and Analysis:

    • Read the droplets using a Bio-Rad QX200 Droplet Reader.

    • Analyze the data using QuantaSoft software to determine the concentration of target and reference genes in copies/µL.

    • Calculate the normalized gene expression of the target gene relative to the reference gene.

Mandatory Visualizations

astx295_moa cluster_cell Cancer Cell (wild-type p53) p53 p53 mdm2 MDM2 p53->mdm2 Binds to proteasome Proteasome p53->proteasome Degradation apoptosis Apoptosis p53->apoptosis Induces p21 p21 p53->p21 Activates mdm2->p53 Ubiquitinates cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest Induces astx295 ASTX295 astx295->mdm2 Inhibits

Caption: Mechanism of action of ASTX295 in a cancer cell with wild-type p53.

pk_variability_factors cluster_factors Contributing Factors pk_var Pharmacokinetic Variability of ASTX295 dosing Dosing Regimen (QD vs. BIW) dosing->pk_var food Food Intake (Fed vs. Fasted) food->pk_var adherence Patient Adherence adherence->pk_var gi Gastrointestinal Function gi->pk_var organ Organ Function (Renal, Hepatic) organ->pk_var ddi Drug-Drug Interactions ddi->pk_var

Caption: Key factors contributing to the pharmacokinetic variability of ASTX295.

troubleshooting_workflow start High Inter-patient PK Variability Observed check_adherence Review Dosing Records and Patient Diaries start->check_adherence assess_food Standardize and Document Food Intake start->assess_food review_meds Review Concomitant Medications for DDIs start->review_meds monitor_gi Monitor and Manage GI Adverse Events start->monitor_gi evaluate_organ Assess Renal and Hepatic Function start->evaluate_organ adjust Consider Dose/Schedule Adjustment check_adherence->adjust assess_food->adjust review_meds->adjust monitor_gi->adjust evaluate_organ->adjust end Characterize and Control Sources of Variability adjust->end

Caption: A logical workflow for troubleshooting high pharmacokinetic variability.

References

Validation & Comparative

A Comparative Guide to KIF18A Inhibitors: Benchmarking ATX-295 Against Other Emerging Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The kinesin family member 18A (KIF18A) has emerged as a promising therapeutic target in oncology, particularly for cancers characterized by chromosomal instability (CIN). As a motor protein crucial for the precise alignment of chromosomes during mitosis, its inhibition offers a selective strategy to induce mitotic catastrophe and subsequent cell death in cancer cells, while sparing healthy cells. This guide provides a comparative analysis of ATX-295, a novel KIF18A inhibitor from Accent Therapeutics, against other KIF18A inhibitors in development, supported by available preclinical data.

Mechanism of Action of KIF18A Inhibitors

KIF18A plays a critical role in dampening the oscillations of chromosomes as they align at the metaphase plate during mitosis. In cancer cells with high levels of CIN, there is a heightened dependency on KIF18A to manage the chaotic chromosomal landscape and ensure cell division can proceed. Inhibition of KIF18A's ATPase activity disrupts its motor function, leading to severe chromosome misalignment, prolonged mitotic arrest, and ultimately, apoptosis. This selective vulnerability of CIN-high cancer cells forms the therapeutic window for KIF18A inhibitors.

KIF18A_Inhibition_Pathway cluster_mitosis Mitosis in CIN-High Cancer Cell cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome KIF18A KIF18A Motor Protein Metaphase Metaphase Plate Alignment KIF18A->Metaphase Regulates Chromosomes Misaligned Chromosomes Chromosomes->Metaphase Aligns at Mitotic_Arrest Prolonged Mitotic Arrest Metaphase->Mitotic_Arrest Disruption leads to Inhibitor KIF18A Inhibitor (e.g., ATX-295) Inhibitor->KIF18A Inhibits ATPase Activity Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis caption Mechanism of KIF18A Inhibition in CIN-High Cancer Cells

Caption: Mechanism of KIF18A Inhibition in CIN-High Cancer Cells

Quantitative Comparison of KIF18A Inhibitors

The following table summarizes the available preclinical data for ATX-295 and other notable KIF18A inhibitors. Direct cross-study comparisons should be made with caution due to potential variations in experimental conditions.

Inhibitor Developer Target IC50 (ATPase Assay) Cellular Potency (EC50) Key Preclinical Findings Development Phase
ATX-295 Accent TherapeuticsKIF18A16 nM[1]Data not publicly availableSuppresses proliferation in HGSOC and TNBC models. 61% of ovarian PDX models responded with tumor stasis or better[2].Phase I/II[3]
Sovilnesib (AMG-650) Amgen / Volastra TherapeuticsKIF18A48 nM[4], 53 nM[5]Mitotic Index (OVCAR-3): 68 nM[5]Nuclear Count (OVCAR-3): 70 nM[5]Induces sustained mitotic arrest and dose-dependently inhibits tumor growth in ovarian cancer xenografts[5].Phase I[6]
GH2616 Genhouse BioKIF18A< 50 nM (kinesin motor activity)[7][8]Mitotic Index (HT29): < 50 nM[7][8]Shows potent in vivo efficacy in p53 mutant cancer models[8].IND Approved[9]
VLS-1488 Volastra TherapeuticsKIF18AData not publicly availableData not publicly availableShows dose-dependent inhibition of tumor growth in CIN models.Phase I/II
Macrocyclic Inhibitors (e.g., AU-KIF-01 to 04) Aurigene OncologyKIF18A0.06 - 1.4 µMData not publicly availablePotently inhibited KIF18A ATPase activity and demonstrated robust anti-proliferative potency in CIN-high ovarian carcinoma cells.Preclinical

Experimental Protocols

A summary of the methodologies for key experiments cited in the comparison is provided below.

KIF18A ATPase Activity Assay (ADP-Glo™ Assay)

This assay quantifies the ATPase activity of KIF18A by measuring the amount of ADP produced.

Workflow:

ATPase_Assay_Workflow Start Start: Prepare Reaction Mixture (KIF18A, Microtubules, ATP, Inhibitor) Incubate_Kinase Incubate at Room Temperature Start->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate_Kinase->Add_ADP_Glo Incubate_Stop Incubate Add_ADP_Glo->Incubate_Stop Add_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_Stop->Add_Detection_Reagent Incubate_Detect Incubate Add_Detection_Reagent->Incubate_Detect Measure_Luminescence Measure Luminescence (Proportional to ADP produced) Incubate_Detect->Measure_Luminescence caption Workflow of a typical ADP-Glo™ KIF18A ATPase Assay

Caption: Workflow of a typical ADP-Glo™ KIF18A ATPase Assay

Detailed Steps:

  • Reaction Setup: A reaction mixture containing recombinant human KIF18A protein, polymerized microtubules, and ATP is prepared in a suitable buffer.

  • Inhibitor Addition: The test inhibitor (e.g., ATX-295) is added at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for ADP production.

  • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.

  • ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced into ATP.

  • Luminescence Generation: The newly synthesized ATP is used by a luciferase to generate a luminescent signal.

  • Signal Detection: The luminescence is measured using a plate reader, with the signal intensity being directly proportional to the amount of ADP produced and thus indicative of KIF18A ATPase activity. The IC50 value is calculated from the dose-response curve.[10][11][12]

Cell Proliferation Assay (CCK-8 Assay)

This colorimetric assay is used to determine the effect of KIF18A inhibitors on the proliferation of cancer cell lines.

Workflow:

Cell_Proliferation_Assay_Workflow Start Seed Cancer Cells in 96-well plate Incubate_Cells Incubate for 24h (Cell Adhesion) Start->Incubate_Cells Add_Inhibitor Add KIF18A Inhibitor (Varying Concentrations) Incubate_Cells->Add_Inhibitor Incubate_Treatment Incubate for desired duration (e.g., 72h) Add_Inhibitor->Incubate_Treatment Add_CCK8 Add CCK-8 Reagent Incubate_Treatment->Add_CCK8 Incubate_CCK8 Incubate for 1-4h Add_CCK8->Incubate_CCK8 Measure_Absorbance Measure Absorbance at 450nm Incubate_CCK8->Measure_Absorbance Analyze_Data Calculate Cell Viability and EC50 Measure_Absorbance->Analyze_Data caption Workflow for a CCK-8 Cell Proliferation Assay

Caption: Workflow for a CCK-8 Cell Proliferation Assay

Detailed Steps:

  • Cell Seeding: Cancer cells (e.g., OVCAR-3, HT29) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the KIF18A inhibitor or a vehicle control (DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect on cell proliferation.

  • CCK-8 Addition: Cell Counting Kit-8 (CCK-8) solution, which contains WST-8, is added to each well.

  • Color Development: The plates are incubated for 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce WST-8 to a water-soluble formazan dye, resulting in a color change.

  • Absorbance Measurement: The absorbance of the formazan product is measured at 450 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Cell viability is calculated relative to the vehicle-treated control, and the EC50 value is determined from the dose-response curve.[13][14][15][16]

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of KIF18A inhibitors in a living organism.

General Protocol:

  • Cell Implantation: Human cancer cells (e.g., OVCAR-3) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives the KIF18A inhibitor (e.g., orally or via intraperitoneal injection) at specified doses and schedules. The control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised and may be used for further analysis (e.g., biomarker studies).

  • Efficacy Evaluation: The anti-tumor efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group.[17]

Concluding Remarks

The available preclinical data indicate that ATX-295 is a potent KIF18A inhibitor with promising activity in cancer models characterized by chromosomal instability. Its low nanomolar IC50 value places it among the most potent KIF18A inhibitors discovered to date. While a direct head-to-head comparison with other inhibitors is challenging without standardized assays and more comprehensive public data, ATX-295 demonstrates a strong preclinical profile.

The ongoing Phase I/II clinical trial for ATX-295 will be critical in determining its safety, tolerability, and clinical efficacy in patients with advanced solid tumors. As more data from this and other clinical trials of KIF18A inhibitors become available, a clearer picture of their comparative therapeutic potential will emerge. The development of predictive biomarkers, such as whole-genome doubling, will be instrumental in identifying patient populations most likely to benefit from this targeted therapeutic strategy.[1] Researchers and clinicians in the field of oncology should closely monitor the progress of these promising new agents.

References

ASTX295: A Comparative Analysis of Efficacy in p53 Wild-Type versus Mutant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ASTX295, a novel, orally bioavailable small molecule antagonist of the human Murine Double Minute 2 (MDM2) protein, has demonstrated significant promise in preclinical studies, particularly in tumors harboring wild-type TP53. This guide provides a comprehensive comparison of ASTX295's efficacy in p53 wild-type versus mutant cancer cell lines, supported by experimental data and detailed methodologies.

ASTX295 is designed to inhibit the interaction between MDM2 and the p53 tumor suppressor protein.[1][2] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby suppressing its function.[3] By blocking this interaction, ASTX295 aims to restore p53's transcriptional activity, leading to cell cycle arrest and apoptosis in cancer cells with functional p53.[1][4]

Potent and Selective Activity in p53 Wild-Type Cancer Cells

Preclinical data robustly support the high potency and selectivity of ASTX295 in cancer cell lines with wild-type TP53. The compound shows approximately 1000-fold greater selectivity for wild-type TP53 cell lines compared to those with mutant TP53.[5] This selectivity is a key attribute, suggesting a targeted therapeutic approach for a defined patient population.

Treatment of p53 wild-type tumor cells with ASTX295 leads to a significant increase in p53 protein levels and its transcriptional targets, MDM2 and p21.[5][6] This activation of the p53 pathway culminates in the induction of apoptotic markers such as cleaved PARP, caspase-3, and caspase-9.[5]

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of ASTX295 in various p53 wild-type and mutant cell lines.

Table 1: Growth Inhibition (GI50) of ASTX295 in Cancer Cell Lines

Cell Linep53 StatusCancer TypeGI50 (nM)
SJSA-1Wild-Type (MDM2-amplified)Osteosarcoma27[6][7]
Multiple (50 of 219)Wild-TypeVarious< 100[6][7]
Multiple (143 of 219)Wild-TypeVarious< 1000[6][7]
KG-1MutantAcute Myeloid Leukemia> 10,000[3]
SN40R2Mutant--

Table 2: Lethal Concentration (LC50) from Colony-Forming Assays in SJSA-1 (p53 Wild-Type)

Exposure TimeLC50 (nM)
12 hours238 ± 46[8]
24 hours75 ± 7[8]

Experimental Protocols

Cell Viability and Growth Inhibition Assays

Objective: To determine the concentration of ASTX295 that inhibits 50% of cell growth (GI50) in a panel of cancer cell lines.

Methodology:

  • Cancer cell lines, including those with wild-type and mutant TP53, were seeded in multi-well plates.

  • Cells were treated with a range of concentrations of ASTX295 for a specified duration (e.g., 72 hours).[5]

  • Cell viability was assessed using a standard method such as the Alamar Blue assay.[3]

  • The GI50 values were calculated by plotting the percentage of cell growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Protein Expression

Objective: To assess the effect of ASTX295 on the levels of p53 and its downstream target proteins.

Methodology:

  • p53 wild-type cells (e.g., SJSA-1) were treated with ASTX295 for a specified time (e.g., 6 hours).[5]

  • Cells were lysed, and protein concentrations were determined.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.

  • The membrane was probed with primary antibodies against p53, MDM2, p21, and apoptotic markers (e.g., cleaved PARP, caspase-3, caspase-9).[5]

  • Following incubation with secondary antibodies, the protein bands were visualized using an appropriate detection system.

Colony-Forming Assays

Objective: To evaluate the long-term effect of ASTX295 on the clonogenic survival of tumor cells.

Methodology:

  • Human tumor cell lines (e.g., SJSA-1) were treated with ASTX295 for varying exposure times (6, 12, or 24 hours).[8]

  • After treatment, cells were washed and seeded at a low density in fresh media.

  • The cells were allowed to form colonies over a period of several days.

  • Colonies were fixed, stained, and counted.

  • The LC50 values, the concentration of the drug that kills 50% of the clonogenic cells, were calculated.[8]

Signaling Pathway and Experimental Workflow

ASTX295 Mechanism of Action

ASTX295_Mechanism cluster_0 Normal State (p53 Wild-Type) cluster_1 ASTX295 Treatment p53_wt p53 MDM2 MDM2 p53_wt->MDM2 Binding Proteasome Proteasome MDM2->Proteasome Ubiquitination & Degradation ASTX295 ASTX295 MDM2_i MDM2 ASTX295->MDM2_i Inhibition p53_active Active p53 Apoptosis Apoptosis p53_active->Apoptosis CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest MDM2_i->p53_active Interaction Blocked

Caption: Mechanism of ASTX295 in p53 wild-type cells.

Experimental Workflow for Efficacy Evaluation

Experimental_Workflow cluster_assays Efficacy Assays start Start cell_lines Select p53 WT & Mutant Cancer Cell Lines start->cell_lines treatment Treat with varying concentrations of ASTX295 cell_lines->treatment viability Cell Viability Assay (e.g., Alamar Blue) treatment->viability western Western Blot (p53, MDM2, p21, etc.) treatment->western clonogenic Colony Formation Assay treatment->clonogenic data_analysis Data Analysis viability->data_analysis western->data_analysis clonogenic->data_analysis results Compare GI50/LC50 & Protein Expression data_analysis->results end End results->end

Caption: Workflow for assessing ASTX295 efficacy.

Conclusion

ASTX295 is a potent MDM2 antagonist that demonstrates marked selectivity and efficacy in cancer cell lines with wild-type TP53. By reactivating the p53 tumor suppressor pathway, ASTX295 induces cell cycle arrest and apoptosis. The significant differential in activity between p53 wild-type and mutant cell lines underscores the potential for a targeted therapeutic strategy. Further clinical investigation in patients with TP53 wild-type tumors is warranted to translate these promising preclinical findings into clinical benefit. A Phase 1 study of ASTX295 in patients with advanced solid tumors characterized by wild-type p53 has been completed.[1]

References

ATX-295: A Comparative Analysis of Selectivity for the Mitotic Kinesin KIF18A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ATX-295, a novel small molecule inhibitor, and its selectivity for the kinesin motor protein KIF18A over other kinesin family members. The information presented herein is based on publicly available preclinical data and is intended to provide an objective overview for research and drug development professionals.

Introduction to ATX-295 and KIF18A

ATX-295 is a potent and selective inhibitor of KIF18A, a plus-end directed mitotic kinesin.[1][2][3][4][5][6] KIF18A plays a crucial role in regulating chromosome alignment and spindle microtubule dynamics during mitosis.[1][6][7] In cancer cells characterized by chromosomal instability (CIN), there is a heightened dependency on KIF18A for proper cell division.[2][3][8] By inhibiting the ATPase activity of KIF18A, ATX-295 induces mitotic arrest, leading to subsequent cell death in these chromosomally unstable cancer cells.[2][6] This targeted approach offers a promising therapeutic window, as normal, chromosomally stable cells are less dependent on KIF18A and are therefore less affected by its inhibition.[8]

Comparative Selectivity of KIF18A Inhibition

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index, minimizing off-target effects. Preclinical data indicates that ATX-295 is highly selective for KIF18A.

Quantitative Analysis of Kinesin Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for ATX-295 and a related tool compound, ATX-21020, against KIF18A and other key mitotic kinesins. The data for ATX-21020, also developed by Accent Therapeutics, provides a quantitative perspective on the selectivity profile that can be achieved for KIF18A inhibition.

CompoundKIF18A IC50 (nM)CENPE IC50 (µM)EG5 IC50 (µM)
ATX-295 16 - 18[1][4][9]Highly Selective[1][4]Highly Selective[1][4]
ATX-21020 (Tool Compound) 14.5[6]> 10[6]5.87[6]

Note: "Highly Selective" for ATX-295 indicates that while specific IC50 values for CENPE and EG5 have not been publicly disclosed, the compound is reported to be significantly less active against these kinesins compared to KIF18A.

Experimental Protocols

The determination of kinesin motor protein inhibition is crucial for assessing the potency and selectivity of compounds like ATX-295. The primary method cited in the preclinical evaluation of ATX-295 is a microtubule-dependent ATPase assay.

Kinesin ATPase Activity Assay (ADP-Glo™ Assay)

This biochemical assay measures the ATPase activity of kinesin motors, which is essential for their function. The assay quantifies the amount of ADP produced from ATP hydrolysis by the kinesin in the presence of microtubules.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The light output is directly proportional to the amount of ADP produced and therefore to the kinase activity.

Materials:

  • Recombinant human kinesin motor proteins (e.g., KIF18A, CENPE, EG5)

  • Paclitaxel-stabilized microtubules

  • ATP

  • ATX-295 or other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • Assay plates (e.g., 384-well white plates)

  • Multichannel pipettes or automated liquid handlers

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A serial dilution of ATX-295 is prepared in DMSO and then diluted in the reaction buffer.

  • Reaction Setup: The kinesin enzyme, microtubules, and test compound are pre-incubated in the assay plate wells.

  • Initiation of Reaction: The reaction is initiated by the addition of ATP. The final reaction mixture typically contains the kinesin enzyme, microtubules, the test compound at various concentrations, and a fixed concentration of ATP in a buffered solution.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 37°C).

  • Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the ATPase reaction and deplete the remaining unconsumed ATP. This step is followed by an incubation period.

  • ADP to ATP Conversion and Detection: Kinase Detection Reagent is added to convert the ADP generated by the kinesin to ATP and to initiate the luciferase reaction.

  • Luminescence Measurement: After a final incubation period, the luminescence is measured using a plate reader.

  • Data Analysis: The luminescence signal is converted to the percentage of inhibition relative to a vehicle control (e.g., DMSO). The IC50 value is then calculated by fitting the data to a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare ATX-295 Serial Dilution reaction_setup Set up Reaction: Kinesin + Microtubules + ATX-295 prep_compound->reaction_setup prep_reagents Prepare Kinesin, Microtubules, ATP prep_reagents->reaction_setup initiate_reaction Initiate Reaction with ATP reaction_setup->initiate_reaction incubation Incubate initiate_reaction->incubation terminate Terminate Reaction & Deplete ATP (ADP-Glo™ Reagent) incubation->terminate detect Convert ADP to ATP & Measure Luminescence terminate->detect data_analysis Calculate % Inhibition detect->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Figure 1. Experimental workflow for determining the IC50 of ATX-295.

Signaling Pathway and Mechanism of Action

The selective inhibition of KIF18A by ATX-295 has profound consequences for chromosomally unstable cancer cells, ultimately leading to their demise. The proposed signaling pathway and mechanism of action are illustrated below.

signaling_pathway cluster_cell_cycle Mitosis in CIN Cancer Cell cluster_inhibition ATX-295 Intervention cluster_consequences Cellular Consequences KIF18A KIF18A Chromosome_Alignment Chromosome Alignment KIF18A->Chromosome_Alignment promotes Misalignment Chromosome Misalignment Spindle_Assembly Spindle Assembly Checkpoint (SAC) Satisfaction Chromosome_Alignment->Spindle_Assembly Anaphase Anaphase Progression Spindle_Assembly->Anaphase Cell_Division Successful Cell Division Anaphase->Cell_Division ATX295 ATX-295 Inhibition Inhibition of KIF18A ATPase Activity ATX295->Inhibition Inhibition->KIF18A blocks Inhibition->Misalignment leads to SAC_Activation Prolonged SAC Activation Misalignment->SAC_Activation Mitotic_Arrest Mitotic Arrest SAC_Activation->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Figure 2. Proposed signaling pathway of ATX-295 in CIN cancer cells.

In chromosomally unstable cancer cells, the inhibition of KIF18A's ATPase activity by ATX-295 disrupts the proper alignment of chromosomes at the metaphase plate. This failure to achieve correct alignment leads to the prolonged activation of the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation. The sustained activation of the SAC prevents the cell from progressing into anaphase, resulting in a prolonged mitotic arrest. Ultimately, this extended arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This mechanism of action highlights the selective vulnerability of CIN cancer cells to KIF18A inhibition.

References

Navigating Therapeutic Frontiers: A Comparative Analysis of ATX-295 and Taxanes in Ovarian Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of ovarian cancer therapeutics, the emergence of novel targeted agents alongside established chemotherapy regimens presents both opportunities and challenges. This guide provides a detailed comparison of ATX-295, a first-in-class KIF18A inhibitor, and taxanes, a cornerstone of ovarian cancer treatment, with a focus on the critical issue of cross-resistance. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data to inform future research and clinical strategies.

Executive Summary

Ovarian cancer treatment is frequently complicated by the development of resistance to standard-of-care chemotherapies, such as taxanes. ATX-295, a novel mitotic kinesin inhibitor, presents a promising therapeutic strategy, particularly in tumors with chromosomal instability. Preclinical evidence strongly suggests that ATX-295 and taxanes have distinct mechanisms of action and, crucially, that ATX-295 retains its efficacy in taxane-resistant ovarian cancer models. This lack of cross-resistance opens a potential new avenue for treating patients with relapsed or refractory disease.

Mechanisms of Action: A Tale of Two Mitotic Disruptors

ATX-295 and taxanes both disrupt mitosis, a critical process for cancer cell proliferation, but they do so through fundamentally different mechanisms.

ATX-295: Targeting Kinesin-Mediated Chromosome Segregation

ATX-295 is a selective oral inhibitor of KIF18A, a mitotic kinesin motor protein.[1][2] KIF18A plays a crucial role in the precise alignment of chromosomes at the metaphase plate during cell division.[3][4] In cancer cells with chromosomal instability (CIN), a common feature of high-grade serous ovarian cancer, there is a heightened dependency on KIF18A to manage the chaotic chromosomal landscape and ensure cell survival.[1][5] By inhibiting KIF18A, ATX-295 disrupts this delicate balance, leading to mitotic catastrophe and selective cell death in chromosomally unstable cancer cells, while largely sparing healthy cells.[1][6]

Taxanes: Stabilizing the Microtubule Skeleton

Taxanes, including paclitaxel and docetaxel, are microtubule-stabilizing agents. They bind to the β-subunit of tubulin, the building block of microtubules, promoting their polymerization and preventing their subsequent depolymerization. This action disrupts the normal dynamic instability of microtubules, which is essential for the formation and function of the mitotic spindle. The result is the formation of stable, nonfunctional microtubule bundles, leading to mitotic arrest and ultimately, apoptosis.

Preclinical Efficacy of ATX-295 in Ovarian Cancer

Preclinical studies have demonstrated the potent and selective activity of ATX-295 in ovarian cancer models, particularly those with features of chromosomal instability, such as whole-genome doubling (WGD).

Table 1: Preclinical Activity of ATX-295 in Ovarian Cancer Models

Assay TypeModel SystemKey FindingsReference
Biochemical Assay Recombinant KIF18AATX-295 inhibits KIF18A ATPase activity with an IC50 of 16-18 nM.[7][8]
In Vitro Cell Proliferation Panel of 826 cancer cell lines~18% of cell lines, enriched for ovarian, breast, and lung cancers with high CIN, are sensitive to KIF18A inhibition.[7][8]
In Vitro Cell Proliferation High-grade serous ovarian cancer (HGSOC) cell lines9 out of 14 HGSOC cell lines showed strong growth inhibition in response to ATX-295. Sensitivity is enriched in cell lines with WGD.[7]
In Vivo Xenograft OVCAR-3 (WGD-positive) ovarian cancer xenograftDose-dependent tumor regression observed at 10 and 15 mg/kg BID dosing of ATX-295.[8]
In Vivo Xenograft OVK18 (WGD-negative) ovarian cancer xenograftNo significant anti-tumor activity observed with ATX-295 treatment.[8]
In Vivo Patient-Derived Xenograft (PDX) Panel of ovarian cancer PDX models61% of ovarian cancer PDX models responded to ATX-295 with tumor stasis or regression at 30 mg/kg BID dosing.[8][9]

Taxane Resistance in Ovarian Cancer

Resistance to taxanes is a major clinical challenge and can arise through several mechanisms:

  • Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), actively pumps taxanes out of the cancer cell, reducing their intracellular concentration.

  • Microtubule Alterations: Mutations in the tubulin genes or changes in the expression of different tubulin isotypes can reduce the binding affinity of taxanes to their target.

  • Drug Metabolism: Increased metabolism of taxanes by cytochrome P450 enzymes can lead to their inactivation.

Evidence for Lack of Cross-Resistance

A key question for any new therapeutic is its activity in the context of resistance to existing treatments. Preclinical data indicate that the distinct mechanism of action of KIF18A inhibitors translates to a lack of cross-resistance with taxanes.

A pivotal study investigated the activity of a KIF18A inhibitor in a paclitaxel-resistant ovarian cancer cell line. The OVCAR-8 ADRRES cell line, which overexpresses P-gp and is resistant to paclitaxel, was treated with a KIF18A inhibitor. The results showed that the KIF18A inhibitor remained active in these resistant cells, and its potency was only minimally affected by the presence of a P-gp inhibitor.[10] This demonstrates that KIF18A inhibitors are not substrates for P-gp and can effectively kill cancer cells that have developed this common mechanism of taxane resistance.

Table 2: Comparative Activity in Taxane-Resistant Ovarian Cancer Cells

Cell LineTreatmentKey FindingImplicationReference
OVCAR-8 ADRRES (P-gp overexpressing, Paclitaxel-resistant) KIF18A inhibitorThe KIF18A inhibitor retained its activity, with only a minor shift in potency in the presence of a P-gp inhibitor.KIF18A inhibitors are not susceptible to P-gp mediated efflux and can overcome this mechanism of taxane resistance.[10]
OVCAR-8 ADRRES PaclitaxelHigh level of resistance.Demonstrates the taxane-resistant phenotype of the cell line.[10]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

ATX-295_Mechanism_of_Action cluster_0 Chromosomally Unstable Ovarian Cancer Cell ATX295 ATX-295 KIF18A KIF18A ATX295->KIF18A Inhibits Chromosome_Alignment Proper Chromosome Alignment KIF18A->Chromosome_Alignment Enables Mitotic_Catastrophe Mitotic Catastrophe Cell_Death Cell Death Mitotic_Catastrophe->Cell_Death Leads to

Caption: Mechanism of action of ATX-295 in chromosomally unstable ovarian cancer cells.

Taxane_Mechanism_of_Action cluster_1 Ovarian Cancer Cell Taxane Taxane Microtubule_Dynamics Microtubule Dynamics (Polymerization/Depolymerization) Taxane->Microtubule_Dynamics Stabilizes Mitotic_Spindle Functional Mitotic Spindle Microtubule_Dynamics->Mitotic_Spindle Essential for Mitotic_Arrest Mitotic Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Mechanism of action of taxanes in ovarian cancer cells.

Cross_Resistance_Hypothesis cluster_2 Mechanisms of Resistance Taxane_Resistance Taxane Resistance (e.g., P-gp efflux) ATX295_Target ATX-295 Target (KIF18A) Taxane_Resistance->ATX295_Target Does NOT Affect Taxane_Target Taxane Target (Microtubules) Taxane_Resistance->Taxane_Target Affects No_Cross_Resistance No Cross-Resistance ATX295_Target->No_Cross_Resistance

Caption: Hypothesized lack of cross-resistance between ATX-295 and taxanes.

Xenograft_Study_Workflow start Implant Ovarian Cancer Cells (e.g., OVCAR-3) into Mice tumor_growth Allow Tumors to Establish start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Treatment (Vehicle or ATX-295) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring monitoring->treatment Repeated Dosing endpoint Endpoint Analysis: Tumor Growth Inhibition monitoring->endpoint

Caption: General workflow for a xenograft study evaluating ATX-295 efficacy.

Experimental Protocols

In Vitro Cell Proliferation Assay

  • Cell Lines: A panel of human ovarian cancer cell lines, including those with known taxane resistance and varying degrees of chromosomal instability (e.g., OVCAR-3, OVCAR-8, and their drug-resistant derivatives).

  • Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of ATX-295, taxanes (e.g., paclitaxel), or vehicle control.

  • Incubation: Plates are incubated for a period of 72 to 120 hours.

  • Viability Assessment: Cell viability is determined using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence readings are normalized to the vehicle control, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated using non-linear regression analysis.

In Vivo Xenograft and PDX Studies

  • Animal Models: Immunocompromised mice (e.g., NOD-SCID or NSG) are used.

  • Tumor Implantation: Human ovarian cancer cells (for xenografts) or patient-derived tumor fragments (for PDX models) are implanted subcutaneously into the flanks of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³), at which point mice are randomized into treatment and control groups.

  • Drug Administration: ATX-295 is administered orally (e.g., twice daily), while taxanes are typically administered intravenously or intraperitoneally, according to established protocols. A vehicle control group is included.

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.

  • Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size or after a predetermined treatment duration. Tumors are then excised for further analysis (e.g., biomarker studies).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group. Statistical significance is determined using appropriate statistical tests.

Conclusion

The preclinical data strongly support the continued investigation of ATX-295 in ovarian cancer, particularly in patient populations with high chromosomal instability. The distinct mechanism of action of ATX-295, targeting the mitotic kinesin KIF18A, not only provides a novel therapeutic strategy but also suggests a lack of cross-resistance with microtubule-targeting agents like taxanes. The demonstrated efficacy of KIF18A inhibitors in paclitaxel-resistant, P-gp-overexpressing ovarian cancer cells is a compelling finding that warrants further investigation in clinical settings. These findings highlight the potential for ATX-295 to address a significant unmet medical need for patients with taxane-resistant ovarian cancer.

References

Navigating the Therapeutic Window: A Comparative Analysis of MDM2 Inhibitor Safety Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of the MDM2-p53 interaction has emerged as a promising therapeutic strategy in oncology, particularly for tumors harboring wild-type TP53. By blocking MDM2, a negative regulator of the p53 tumor suppressor, these inhibitors aim to restore p53's function, leading to cell cycle arrest and apoptosis in cancer cells. As several MDM2 inhibitors advance through clinical trials, a thorough understanding of their safety profiles is paramount for their successful development and clinical application. This guide provides a comparative analysis of the safety of key clinical-stage MDM2 inhibitors, supported by experimental data and detailed methodologies.

Comparative Safety Profile of Clinical-Stage MDM2 Inhibitors

The most frequently observed treatment-related adverse events (TRAEs) associated with MDM2 inhibitors are hematological and gastrointestinal toxicities.[1] These on-target toxicities are a direct consequence of p53 reactivation in rapidly dividing normal cells.[2] The table below summarizes the Grade 3/4 TRAEs for several prominent MDM2 inhibitors in clinical development.

MDM2 InhibitorMost Common Grade 3/4 Treatment-Related Adverse Events (≥10%)Dose-Limiting Toxicities (DLTs)
Alrizomadlin (APG-115) Thrombocytopenia (33.3%), Lymphocytopenia (33.3%), Neutropenia (23.8%), Anemia (23.8%)[1]Thrombocytopenia, Febrile Neutropenia[1]
Milademetan (DS-3032b) Thrombocytopenia (39.5% - 90.9%), Neutropenia (25.5% - 72.8%), Anemia (18.6% - 36.4%), Nausea (27.3%)[3][4]Thrombocytopenia, Nausea[2]
Siremadlin (HDM201) Myelosuppression (in 71% of hematologic malignancy patients vs. 45% in solid tumors), Tumor Lysis Syndrome[5][6]Anemia, Bone Marrow Failure, Thrombocytopenia, Febrile Neutropenia[7]
Idasanutlin (RG7388) Diarrhea, Nausea, Vomiting, Myelosuppression (Febrile Neutropenia, Thrombocytopenia)[8]Nausea, Vomiting, Myelosuppression[9]
Navtemadlin (AMG 232) Anemia (32%), Lymphopenia (32%), Thrombocytopenia (19%)[10]Thrombocytopenia, Neutropenia[11]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the assessment of safety, the following diagrams illustrate the MDM2-p53 signaling pathway and a general workflow for evaluating the toxicity of MDM2 inhibitors.

MDM2_p53_Pathway cluster_stress Cellular Stress cluster_activation Kinase Activation cluster_p53_regulation p53 Regulation cluster_cellular_outcomes Cellular Outcomes DNA Damage DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR Oncogene Activation Oncogene Activation p19ARF p19ARF Oncogene Activation->p19ARF p53 p53 ATM/ATR->p53 P MDM2 MDM2 p53->MDM2 Activation Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2->p53 Ubiquitination & Degradation p19ARF->MDM2 Inhibition MDM2 Inhibitor MDM2 Inhibitor MDM2 Inhibitor->MDM2 Inhibition

MDM2-p53 Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Toxicity Assessment cluster_invivo In Vivo Toxicity Assessment cluster_data Data Analysis and Safety Profile Cell_Viability Cell Viability Assay (e.g., MTT Assay) Acute_Toxicity Acute Toxicity Study (e.g., OECD 423) Cell_Viability->Acute_Toxicity Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Apoptosis_Assay->Acute_Toxicity Mechanism_of_Action Mechanism of Action (e.g., Western Blot for p53) Mechanism_of_Action->Acute_Toxicity Repeat_Dose_Toxicity Repeat-Dose Toxicity Study Acute_Toxicity->Repeat_Dose_Toxicity Pharmacokinetics Pharmacokinetic Analysis Acute_Toxicity->Pharmacokinetics MTD_Determination Maximum Tolerated Dose (MTD) & Dose-Limiting Toxicities (DLTs) Repeat_Dose_Toxicity->MTD_Determination Pharmacokinetics->MTD_Determination Adverse_Event_Profiling Adverse Event Profiling MTD_Determination->Adverse_Event_Profiling Therapeutic_Index Therapeutic Index Calculation Adverse_Event_Profiling->Therapeutic_Index MDM2_Inhibitor MDM2 Inhibitor Candidate MDM2_Inhibitor->Cell_Viability MDM2_Inhibitor->Apoptosis_Assay MDM2_Inhibitor->Mechanism_of_Action

Experimental Workflow for Safety Assessment

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the MDM2 inhibitor and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the MDM2 inhibitor at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

Principle: The acute toxic class method is a stepwise procedure that uses a minimum number of animals to obtain sufficient information on the acute toxicity of a substance to enable its classification.[12]

Protocol:

  • Animal Selection and Acclimatization: Use a single sex of a standard rodent species (e.g., female Sprague-Dawley rats). Acclimatize the animals to laboratory conditions for at least 5 days.

  • Dose Formulation: Prepare the MDM2 inhibitor in a suitable vehicle.

  • Dosing Procedure:

    • Administer a single oral dose of the test substance to a group of 3 animals at a starting dose level selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg).

    • Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

    • The outcome of the first step determines the subsequent dosing step:

      • If mortality occurs in 2 or 3 animals, the test is stopped, and the substance is classified.

      • If 0 or 1 animal dies, a higher dose is administered to another group of 3 animals.

      • If all 3 animals die at the starting dose, a lower dose is administered to another group of 3 animals.

  • Observations: Record clinical signs, body weight changes, and any instances of mortality.

  • Pathology: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: The results are used to classify the substance for acute toxicity according to the Globally Harmonized System (GHS).

Conclusion

The clinical development of MDM2 inhibitors holds great promise for cancer therapy. However, their on-target toxicities, primarily hematological and gastrointestinal, require careful management. Intermittent dosing schedules have shown potential in mitigating these adverse events while maintaining efficacy. A comprehensive understanding of the safety profiles of different MDM2 inhibitors, as outlined in this guide, is crucial for designing safe and effective clinical trials and ultimately for delivering novel therapeutic options to patients. Continued research into predictive biomarkers of both efficacy and toxicity will be essential for personalizing treatment with this class of drugs.

References

Safety Operating Guide

Proper Disposal of AK 295: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling AK 295, a selective calpain inhibitor, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound (CAS No. 160399-35-9) is not publicly available, general procedures for the disposal of research-grade chemical waste should be strictly followed. The information available indicates that this compound is used for research purposes in fields such as infection, inflammation, and cardiovascular and neurological diseases.[1]

Key Chemical Data

A summary of the known quantitative data for this compound is provided below. This information is essential for correct labeling and documentation when preparing the compound for waste disposal.

PropertyValue
CAS Number 160399-35-9[2][3]
Molecular Formula C26H40N4O6[2][3]
Molecular Weight 504.62 g/mol [3]
Purity ≥99%
Storage Temperature Short term: 0 - 4 °C, Long term: -20 °C[2]

Step-by-Step Disposal Procedures

Given the absence of a specific Safety Data Sheet, a conservative approach to disposal is required. Treat this compound as a potentially hazardous chemical. The following step-by-step guide outlines the recommended operational plan for its disposal.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn. This includes, but is not limited to:

  • NIOSH-approved respirator

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles

  • Lab coat

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials in a dedicated, leak-proof container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other solvent waste streams unless compatibility is confirmed. One vendor notes that the compound is shipped as a non-hazardous chemical, but it is best practice to handle it with care.[2]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), the CAS number (160399-35-9), and the approximate quantity.

  • Include the date of accumulation.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials.

5. Institutional Protocol and Professional Disposal:

  • Crucially, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations.

  • Arrange for a licensed hazardous waste disposal company to collect the waste. Do not attempt to dispose of this compound down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the general workflow for the proper disposal of this compound.

start Start: Need to Dispose of this compound ppe Step 1: Wear Appropriate PPE start->ppe segregate Step 2: Segregate Solid & Liquid Waste ppe->segregate label Step 3: Label Waste Container segregate->label store Step 4: Store in Designated Area label->store contact_ehs Step 5: Contact Institutional EHS store->contact_ehs disposal Step 6: Professional Disposal contact_ehs->disposal

References

Essential Safety and Logistical Information for Handling AK 295

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for AK 295 (CAS: 160399-35-9), a calpain inhibitor, was not publicly available at the time of this document's creation. The following guidance is based on general laboratory safety protocols for handling research chemicals with unknown toxicological properties. Researchers, scientists, and drug development professionals must exercise extreme caution and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound. The information provided here is intended as a supplementary resource and does not replace a formal risk assessment.

Immediate Safety and Hazard Information

This compound is a selective calpain inhibitor used for research purposes. As with any chemical of unknown toxicity, it should be handled as if it were hazardous. Potential routes of exposure include inhalation, ingestion, and skin or eye contact. The health effects of acute or chronic exposure have not been well-documented.

General Precautions:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid the generation of dust or aerosols.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling compounds of unknown toxicity. The following table summarizes the recommended PPE for various stages of handling this compound.

Activity Gloves Eye Protection Lab Coat Respiratory Protection
Weighing/Aliquoting (Solid) Double-gloving (e.g., nitrile)Safety glasses with side shields or gogglesStandard lab coatN95 or higher-rated respirator
Solution Preparation Double-gloving (e.g., nitrile)Chemical splash gogglesChemical-resistant lab coatRecommended if not in a fume hood
Cell Culture/In Vitro Use Nitrile glovesSafety glassesStandard lab coatNot generally required in a biosafety cabinet
Animal Handling (In Vivo) Double-gloving (e.g., nitrile)Safety glasses and face shieldDisposable gown over lab coatN95 or higher-rated respirator
Waste Disposal Heavy-duty nitrile or butyl rubber glovesChemical splash gogglesChemical-resistant lab coatAs required by waste stream

Experimental Workflow and PPE Plan

The following diagram illustrates the recommended workflow for handling this compound, emphasizing the appropriate PPE at each stage.

PPE_Workflow_for_AK_295 cluster_storage Storage cluster_handling Handling (in Fume Hood) cluster_application Application cluster_disposal Disposal Storage Store at -20°C in a designated area Weighing Weighing Solid this compound (Double Gloves, Goggles, Lab Coat, Respirator) Storage->Weighing Retrieve Solubilization Solubilization (Double Gloves, Goggles, Lab Coat) Weighing->Solubilization Prepare Solution InVitro In Vitro Experiments (Nitrile Gloves, Safety Glasses, Lab Coat) Solubilization->InVitro InVivo In Vivo Experiments (Double Gloves, Goggles, Gown, Respirator) Solubilization->InVivo Waste Waste Collection (Appropriate Gloves, Goggles, Lab Coat) InVitro->Waste InVivo->Waste Decontamination Decontamination of Surfaces (Appropriate Gloves, Goggles, Lab Coat) Waste->Decontamination

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.